molecular formula C7H6Br2 B165575 2,5-Dibromotoluene CAS No. 615-59-8

2,5-Dibromotoluene

Cat. No.: B165575
CAS No.: 615-59-8
M. Wt: 249.93 g/mol
InChI Key: QKEZTJYRBHOKHH-UHFFFAOYSA-N
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Description

2,5-Dibromotoluene is a useful research compound. Its molecular formula is C7H6Br2 and its molecular weight is 249.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6222. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-methylbenzene
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InChI

InChI=1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QKEZTJYRBHOKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1050389
Record name 2,5-Dibromotoluene
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Molecular Weight

249.93 g/mol
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CAS No.

615-59-8
Record name 2,5-Dibromotoluene
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Record name Benzene, 1,4-dibromo-2-methyl-
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Record name 2,5-Dibromotoluene
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Foundational & Exploratory

2,5-Dibromotoluene CAS number 615-59-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dibromotoluene (CAS: 615-59-8)

Introduction

This compound, with the CAS number 615-59-8, is an organic halide compound characterized by a toluene (B28343) ring substituted with two bromine atoms at the 2 and 5 positions.[1] Its chemical formula is C₇H₆Br₂.[1][2][3] This compound serves as a critical building block and versatile intermediate in a wide range of synthetic applications, from pharmaceuticals to advanced materials.[4] Notably, it is a key intermediate in the synthesis of Elbasvir, an antiviral drug used in the treatment of Hepatitis C, underscoring its importance in the drug development sector.[1][5] Its unique structure allows for selective chemical modifications, making it an invaluable component in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals.[1][4][5]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 615-59-8[1][2]
Molecular Formula C₇H₆Br₂[1][2][3]
Molecular Weight 249.93 g/mol [1][2][6]
Appearance Colorless to pale yellow transparent liquid[1][3][5][7]
Melting Point 5-6 °C (41-42.8 °F)[1][5][6][7][8][9]
Boiling Point 236.0 °C @ 760 mmHg135-136 °C @ 35 mmHg[1][5][8][6][7][9]
Density 1.815 g/mL at 25 °C1.8127 g/cm³ at 19 °C[6][9][8]
Refractive Index (n20/D) 1.602[6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Solubility Insoluble in water.[7][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectral data sets are publicly available through chemical databases.

Spectrum TypeAvailabilitySource(s)
¹H NMR Spectrum available[10]
¹³C NMR Spectrum available[2]
Mass Spectrometry (MS) Spectrum available[11][12][13]
Infrared (IR) Spectra available (FTIR, ATR-IR)[2][14][15]
Raman Spectrum available[2][16]

Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine substituents on the aromatic ring, which serve as reactive sites for various transformations.

  • Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille, enabling the efficient formation of C-C and C-N bonds to build more complex molecules.[4]

  • Lithiation and Functionalization: The bromine atoms can undergo Br/Li exchange, followed by reaction with various electrophiles to introduce new functional groups in a regioselective manner.[17]

Key Applications:

  • Pharmaceutical Synthesis: It is a vital intermediate for APIs, most notably in the production of the Hepatitis C drug Elbasvir.[1][5]

  • Materials Science: It serves as a precursor for advanced materials, including liquid crystals, Organic Light Emitting Diodes (OLEDs), and conducting polymers.[4] Its structure is used in synthesizing monomers like 2,5-bis(4′-alkoxycarbonylphenyl)styrenes for mesogen-jacketed liquid-crystal polymers.[6][9]

  • Analytical Chemistry: It has been used as an internal standard for the quantification of cyanide and thiocyanate (B1210189) in human saliva by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]

Experimental Protocols

Synthesis of this compound from 2-methyl-4-bromoaniline

A general procedure for the synthesis of this compound involves a diazotization reaction followed by a Sandmeyer-type reaction.[9]

Methodology: [9]

  • Diazotization: 46.5 g (0.25 mol) of pre-melted 2-methyl-4-bromoaniline is slowly added to 400 mL of 23% aqueous hydrobromic acid in a 2000 mL three-necked beaker equipped with a mechanical stirrer. The mixture is stirred for 20 minutes and subsequently cooled to -5°C.

  • A solution of 22.4 g (0.33 mol) of sodium nitrite (B80452) dissolved in 130 mL of water is added slowly and dropwise over 1 hour, maintaining the temperature at -5°C.

  • Workup and Purification: The crude product is initially purified by passing it through a short silica (B1680970) gel column (eluent: n-hexane).

  • Finally, the product is purified by decompression distillation to collect the colorless oily product at a boiling point of 100-102 °C/10 mmHg. This procedure yields 36.1 g (58% yield) of this compound.[9]

Workflow Visualization

The following diagram illustrates the synthesis and purification workflow described above.

G Synthesis and Purification Workflow for this compound cluster_start Starting Materials & Reagents cluster_reaction Reaction Steps cluster_purification Purification start_mat 2-methyl-4-bromoaniline process1 Diazotization (-5°C) start_mat->process1 reagent1 Aqueous HBr reagent1->process1 reagent2 Sodium Nitrite (aq) reagent2->process1 -5°C intermediate Diazonium Salt Intermediate process1->intermediate crude Crude This compound intermediate->crude Sandmeyer-type Reaction purify1 Silica Gel Column (n-hexane) crude->purify1 purify2 Decompression Distillation purify1->purify2 final_product Pure This compound purify2->final_product

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).[2][18]

Hazard InformationDetailsSource(s)
GHS Pictogram Irritant (Exclamation Mark)[2]
Signal Word Warning[2][3][6][18]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][6][18]
Hazard Classes Skin Irritation (Category 2)Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2][3][6][7][18]
Precautionary Measures & First Aid
  • Handling: Use with adequate ventilation and in a fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[7] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[7][8] Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][7][8]

  • First Aid:

    • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids.[8]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[7][8]

    • Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water or milk. Do NOT induce vomiting.[8] In all cases of exposure, seek medical attention.[7][8]

Stability and Reactivity
  • Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[4][8]

  • Incompatible Materials: Strong bases and oxidizing agents.[7][8]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7][8]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the pharmaceutical and material science industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols is critical for researchers, scientists, and drug development professionals who utilize this compound in their work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dibromotoluene

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key intermediate in various fields of chemical synthesis.

Chemical Identity and Physical Properties

This compound, also known as 1,4-dibromo-2-methylbenzene, is an organic halide with the chemical formula C7H6Br2.[1] It serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C7H6Br2[1][3]
Molecular Weight 249.93 g/mol [1][3]
CAS Number 615-59-8[1][4]
Appearance Colorless to pale yellow transparent liquid[1][3][5]
Melting Point 5-6 °C[1][4][6]
Boiling Point 236 °C at 760 mmHg; 135-136 °C at 35 mmHg[1][4][6]
Density Approximately 1.8 ± 0.1 g/cm³; 1.815 g/mL at 25 °C[1][4][6]
Refractive Index 1.601-1.603; n20/D 1.602[4][6]
Flash Point 107.9 ± 21.0 °C; 110°C; 113 °C (closed cup)[1][4][6]
Solubility Insoluble in water.[3] Sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[5]
Vapor Pressure 0.074 mmHg at 25 °C[3]

Table 2: Chemical Identifiers

IdentifierValueReference
IUPAC Name 1,4-dibromo-2-methylbenzene[7]
Synonyms 1,4-dibromo-2-methyl-benzene, Toluene, 2,5-dibromo-[4]
InChI 1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3[6]
InChIKey QKEZTJYRBHOKHH-UHFFFAOYSA-N[6]
SMILES Cc1cc(Br)ccc1Br[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data of this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ: 7.39 (m, 1H, Ar-H), 7.37 (m, 1H, Ar-H), 7.18 (m, 1H, Ar-H), 2.38 (s, 3H, -CH₃)[8]
¹³C NMR (100 MHz, CDCl₃) δ: 139.9, 133.6, 133.5, 130.3, 123.5, 120.9, 22.7[8]
IR Spectroscopy Available as FTIR (Neat, ATR) and Vapor Phase IR.[7]
Mass Spectrometry NIST Mass Spectrometry Data Center provides reference spectra.[7]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. The bromine atoms can be selectively functionalized, making it a valuable precursor for more complex molecules.[1]

This procedure outlines a common laboratory-scale synthesis.

Materials:

  • 2-Methyl-4-bromoaniline (46.5 g, 0.25 mol)

  • 23% aqueous hydrobromic acid (400 mL)

  • Sodium nitrite (B80452) (22.4 g, 0.33 mol)

  • Water (130 mL)

  • 47% hydrobromic acid (100 mL)

  • Copper (I) bromide (35.9 g, 0.25 mol)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a 2000 mL three-necked beaker, add 400 mL of 23% aqueous hydrobromic acid.

  • Slowly add 46.5 g (0.25 mol) of pre-melted 2-methyl-4-bromoaniline.

  • Stir the mixture continuously for 20 minutes and then cool to -5°C.

  • While maintaining the temperature, slowly add a solution of 22.4 g (0.33 mol) of sodium nitrite dissolved in 130 mL of water dropwise over 1 hour.

  • In a separate vessel, prepare a solution of 35.9 g (0.25 mol) of copper (I) bromide in 100 mL of 47% hydrobromic acid and cool it to 0°C.

  • Add the resulting diazonium salt solution in batches to the copper bromide solution.

  • Gradually warm the reaction mixture to 70°C and stir at this temperature for 30 minutes.

  • Cool the reaction to room temperature and extract with methyl tert-butyl ether (3 x 200 mL).

  • The combined organic layers are then purified by decompression distillation to yield the final product.

Synthesis_of_2_5_Dibromotoluene 2-Methyl-4-bromoaniline 2-Methyl-4-bromoaniline Diazonium_Salt Diazonium Salt Intermediate 2-Methyl-4-bromoaniline->Diazonium_Salt 1. NaNO₂, HBr 2. -5°C 2_5_Dibromotoluene This compound Diazonium_Salt->2_5_Dibromotoluene CuBr, HBr, 70°C Cross_Coupling_Reaction Dibromotoluene This compound Coupled_Product Coupled Product Dibromotoluene->Coupled_Product Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Coupled_Product Catalyst Pd Catalyst, Base

References

2,5-Dibromotoluene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dibromotoluene, its molecular formula, and molecular weight. It also details an experimental protocol for its application as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of biological samples.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₇H₆Br₂[1][2]
Molecular Weight 249.93 g/mol [1][2][3]
CAS Number 615-59-8[1][4]
Appearance Colorless to pale yellow transparent liquid[4][5]
Density ~1.8 g/cm³[4]
Melting Point 5-6 °C[4][5]
Boiling Point 236 °C at 760 mmHg[4]
Flash Point 107.9 ± 21.0 °C[4]

Application in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a building block in the production of Elbasvir, an antiviral medication used in the treatment of Hepatitis C.[4] The two bromine atoms on the toluene (B28343) ring provide reactive sites for selective chemical modifications, enabling the construction of complex molecular architectures required for pharmacologically active molecules.[4]

Experimental Protocol: Quantification of Cyanide and Thiocyanate (B1210189) in Saliva by GC-MS

This section details the methodology for the simultaneous determination of cyanide (CN) and thiocyanate (SCN) in human saliva, utilizing this compound as an internal standard for accurate quantification.[1][3]

Objective: To accurately determine the concentrations of cyanide and thiocyanate in human saliva samples.

Materials:

  • Human saliva samples

  • This compound (Internal Standard)

  • Tetrabutylammonium sulfate (B86663) (Phase-transfer catalyst)

  • Pentafluorobenzyl bromide (Derivatizing agent)

  • Standard solutions of cyanide and thiocyanate for calibration

Procedure:

  • Sample Preparation: Saliva samples are diluted.

  • Extractive Alkylation: The anions (cyanide and thiocyanate) are separated from the saliva matrix through an extractive alkylation technique.[1][3]

  • Derivatization: Tetrabutylammonium sulfate is used as a phase-transfer catalyst, and pentafluorobenzyl bromide is added as the derivatizing agent.[1][3] This step converts the non-volatile cyanide and thiocyanate into semi-volatile derivatives suitable for GC-MS analysis.[3]

  • Internal Standard Addition: A known concentration of this compound is added to the sample.

  • GC-MS Analysis: The derivatized products are analyzed by gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM).[1][3]

  • Quantification: The concentrations of cyanide and thiocyanate in the original saliva samples are determined by comparing the peak areas of their derivatives to the peak area of the this compound internal standard.[1][3]

Calibration: A calibration plot is generated using standard solutions of known cyanide and thiocyanate concentrations. The linear range for cyanide is typically 1 to 100 µmol/L, and for thiocyanate, it is 5 to 200 µmol/L.[1][3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the information presented in this guide.

Caption: Molecular Structure of this compound

GCMS_Workflow Figure 2: Experimental Workflow for CN and SCN Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Saliva Saliva Sample Dilution Dilution Saliva->Dilution Step 1 Extraction Extractive Alkylation Dilution->Extraction Step 2 Derivatizing_Agent Add Pentafluorobenzyl Bromide & Catalyst Extraction->Derivatizing_Agent Step 3 Internal_Standard Add this compound (Internal Standard) Derivatizing_Agent->Internal_Standard Step 4 GCMS GC-MS Analysis (Selected Ion Monitoring) Internal_Standard->GCMS Step 5 Quantification Quantification GCMS->Quantification Step 6

Caption: GC-MS Workflow for Cyanide and Thiocyanate Analysis.

References

An In-depth Technical Guide to 1,4-Dibromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physico-chemical properties of 1,4-dibromo-2-methylbenzene (CAS No: 615-59-8). It includes a detailed summary of its physical and spectroscopic data, presented in structured tables for clarity. Furthermore, this document outlines a representative experimental protocol for its synthesis via the Sandmeyer reaction, a common method for the preparation of aryl halides. A generalized workflow for the spectroscopic characterization of the compound is also provided. The guide is supplemented with visualizations of the synthetic pathway and analytical workflow to aid in the understanding of the key processes.

Introduction

1,4-Dibromo-2-methylbenzene, also known by its common synonym 2,5-dibromotoluene, is a disubstituted aromatic hydrocarbon. The presence of two bromine atoms on the toluene (B28343) scaffold makes it a valuable intermediate in organic synthesis. The differential reactivity of the C-Br bonds and the influence of the methyl group on the aromatic ring's electronics allow for its use in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] This document serves as a technical resource for professionals requiring detailed information on its structure, properties, and handling.

Structure and Nomenclature

The structure of 1,4-dibromo-2-methylbenzene consists of a benzene (B151609) ring substituted with two bromine atoms at positions 1 and 4, and a methyl group at position 2.

IdentifierValue
Preferred IUPAC Name 1,4-Dibromo-2-methylbenzene[2]
Synonym This compound[2]
CAS Number 615-59-8[2][3]
Molecular Formula C₇H₆Br₂[2][3]
Molecular Weight 249.93 g/mol [3][4][5]
SMILES CC1=C(C=CC(=C1)Br)Br[2]
InChIKey QKEZTJYRBHOKHH-UHFFFAOYSA-N[2][3]

Physico-chemical Properties

1,4-Dibromo-2-methylbenzene is a colorless to light yellow liquid or a low-melting solid at room temperature.[4] It is generally considered to be insoluble in water but soluble in common organic solvents such as benzene, toluene, and ethyl acetate.[1]

PropertyValueReference
Physical State Colorless to light yellow clear liquid[4]
Melting Point 5-6 °C (lit.)[4]
Boiling Point 135-136 °C / 35 mmHg (lit.)[4]
Density 1.815 g/mL at 25 °C (lit.)[4]
Refractive Index (n²⁰/D) 1.602 (lit.)[4]

Spectroscopic Data

While experimental spectra for 1,4-dibromo-2-methylbenzene are not widely available in public databases, predicted data and analysis based on its structure provide valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons.

Chemical Shift (δ) ppm (Predicted in CDCl₃)MultiplicityIntegrationAssignment
7.39m1HAromatic H-5
7.37m1HAromatic H-3
7.18m1HAromatic H-6
2.38s3HMethyl (CH₃)

(Prediction Source: iChemical[4])

¹³C NMR (Expected): The carbon-13 NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the bromine and methyl substituents. Carbons bonded to bromine will appear at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dibromo-2-methylbenzene is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Br stretching.

Wavenumber Range (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H Stretch
3000 - 2850Aliphatic C-H Stretch (from CH₃)
1600 - 1450Aromatic C=C Stretch
~1050C-Br Stretch
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Therefore, the mass spectrum will show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.

Experimental Protocols

Synthesis of 1,4-Dibromo-2-methylbenzene via Sandmeyer Reaction

This protocol describes a representative synthesis of 1,4-dibromo-2-methylbenzene from 2,5-dibromoaniline (B181072) through a diazotization reaction followed by a copper(I) bromide-mediated Sandmeyer reaction.[6][7][8]

Materials:

  • 2,5-Dibromoaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve 2,5-dibromoaniline in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition will result in the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1,4-dibromo-2-methylbenzene by vacuum distillation or column chromatography.

General Protocol for Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy (Thin Film Method):

  • Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum in the desired mass range.

Visualizations

Synthetic Pathway

Synthesis_of_1_4_dibromo_2_methylbenzene cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 2,5-Dibromoaniline B 2,5-Dibromobenzenediazonium Bromide A->B NaNO₂, HBr 0-5 °C C 1,4-Dibromo-2-methylbenzene B->C CuBr, Δ (-N₂)

Caption: Synthetic pathway for 1,4-dibromo-2-methylbenzene via Sandmeyer reaction.

Analytical Workflow

Spectroscopic_Analysis_Workflow start Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic analysis of 1,4-dibromo-2-methylbenzene.

Conclusion

1,4-Dibromo-2-methylbenzene is a key chemical intermediate with well-defined physical and structural properties. This guide provides essential technical data and standardized protocols to support its synthesis, characterization, and application in research and development. The provided synthetic route and analytical workflow offer a practical framework for professionals working with this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 2,5-Dibromotoluene, with a specific focus on its melting and boiling points. The information is presented to support research, quality control, and development activities.

Quantitative Data Summary

The physical and chemical properties of this compound (CAS No. 615-59-8) are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Melting Point 5-6 °C[1][2][3][4]
6 °C[5][6]
Boiling Point 135-136 °C at 35 mmHg[1][2][3][4]
236 °C (at atmospheric pressure)[5][6]
Density 1.815 g/mL at 25 °C[1][2][3][4]
Molecular Formula C₇H₆Br₂[1][2][4]
Molecular Weight 249.93 g/mol [1][4][5][7]
Refractive Index 1.601-1.603 (at 20 °C)[1][2][3]
CAS Number 615-59-8[1][2][3][4][5][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical substance like this compound.

The capillary method is a widely accepted technique for determining the melting point of a solid substance.[1][2] Pure crystalline compounds typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[6][8]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.[7] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to compact the sample, achieving a sample height of 2-3 mm.[3]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heated metal block or an oil bath.[6][8] The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation:

    • An initial rapid heating can be performed to determine an approximate melting point.[6][8]

    • For an accurate measurement, a fresh sample is heated to a temperature about 15-20°C below the approximate melting point.[3] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating medium.[3][6]

  • Data Recording: The melting range is recorded from the temperature at which the first liquid appears (onset of melting) to the temperature at which the entire solid phase has turned into a clear liquid (complete melting).[3]

For quantities of liquid sufficient for distillation (typically >5 mL), this method provides an accurate measurement of the boiling point.[5][9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled. The this compound sample is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[9]

  • Thermometer Placement: A thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[9]

  • Heating: The distilling flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • Data Recording: The temperature is monitored as the vapor condenses on the thermometer. When the temperature stabilizes while the liquid is actively distilling and condensing, this constant temperature is recorded as the boiling point.[11] It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[9] For high-boiling or heat-sensitive compounds, vacuum distillation at reduced pressure is employed.[5]

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a chemical substance.

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Precise Measurement cluster_2 Phase 3: Data Analysis & Reporting A Sample Acquisition (this compound) B Purity Assessment (e.g., GC, NMR) A->B Verify Purity C Preliminary Test (Rapid Heating) B->C Estimate Range D Melting Point Determination (Controlled Heating Rate) C->D E Boiling Point Determination (Distillation/Micro Method) C->E F Record Melting Range D->F G Record Boiling Point & Pressure E->G H Compare with Literature Values F->H G->H I Final Report Generation H->I Compile Data

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of 2,5-Dibromotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility characteristics of 2,5-Dibromotoluene in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work. This guide includes available solubility data, a comprehensive experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound is a halogenated aromatic compound with the chemical formula C₇H₆Br₂. Its molecular structure, featuring a methyl group and two bromine atoms on a benzene (B151609) ring, influences its polarity and, consequently, its solubility in different solvents. Understanding its solubility is crucial for various applications, including reaction chemistry, purification, and formulation development.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources. The following table summarizes the available data.

SolventTemperature (°C)SolubilityCitation
ChloroformNot SpecifiedSparingly Soluble[1][2][3]
Ethyl AcetateNot SpecifiedSlightly Soluble[1][2][3]
WaterNot SpecifiedInsoluble[4][5]
Methanol (B129727)Not Specified≥ 0.5 mg/mL[6]

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and indicate that the compound does not dissolve to a large extent in these solvents. The solubility in methanol is inferred from the availability of a commercial standard solution. For precise quantitative data, experimental determination is recommended.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is a synthesized composite of established laboratory techniques.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid or liquid, depending on ambient temperature)

  • Selected organic solvent(s) of high purity

  • Analytical balance (± 0.1 mg accuracy)

  • Vials or test tubes with secure caps

  • Calibrated positive displacement micropipettes or burettes

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and appropriate glassware

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Preparation of Saturated Solution (Equilibrium Method):

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed for 10-15 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

  • Gravimetric Analysis (for non-volatile solvents):

    • If the solvent is non-volatile, the concentration of the solute can be determined by evaporating the solvent from the filtered aliquot and weighing the remaining this compound.

    • Accurately weigh the volumetric flask containing the filtered aliquot.

    • Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

    • Once the solvent is completely removed, reweigh the flask. The difference in mass corresponds to the mass of dissolved this compound.

    • Calculate the solubility in terms of g/L or mg/mL.

  • Chromatographic Analysis (for volatile solvents or higher accuracy):

    • For volatile solvents or to achieve higher accuracy, chromatographic methods such as HPLC or GC are preferred.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the standard solutions into the chromatograph to generate a calibration curve (peak area vs. concentration).

    • Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

  • Data Reporting:

    • Report the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • Always specify the temperature at which the solubility was determined.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection and Preparation cluster_analysis 3. Analysis cluster_quantification 4. Quantification and Reporting start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at a constant temperature with agitation add_excess->equilibrate centrifuge Centrifuge to settle undissolved solid equilibrate->centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter Filter through a syringe filter withdraw->filter analysis_choice Choose Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis (for non-volatile solvents) analysis_choice->gravimetric Non-volatile chromatographic Chromatographic Analysis (HPLC/GC) analysis_choice->chromatographic Volatile / High Accuracy calculate_grav Evaporate solvent and weigh residue gravimetric->calculate_grav calculate_chrom Determine concentration from calibration curve chromatographic->calculate_chrom report Report solubility at the specified temperature calculate_grav->report calculate_chrom->report end End report->end

Caption: Experimental workflow for solubility determination.

References

Spectral Analysis of 2,5-Dibromotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,5-dibromotoluene, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.34d1HH-4
7.27dd1HH-3
6.99d1HH-6
2.37s3H-CH₃

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
139.0C-1
133.9C-3
131.0C-4
129.8C-6
122.1C-2
121.5C-5
22.5-CH₃
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance III HD 400 (or equivalent)

  • Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.68 Hz

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.46 Hz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3070-3020WeakC-H stretch (aromatic)
2960-2850Weak-MediumC-H stretch (aliphatic, -CH₃)
1595, 1465, 1380Medium-StrongC=C stretch (aromatic ring)
1035StrongC-Br stretch
870, 810StrongC-H bend (out-of-plane, aromatic)
Experimental Protocol: IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent)

  • Technique: Transmission (Neat)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1] The key fragments are summarized below.

m/zRelative Intensity (%)Assignment
25265[M+4]⁺ (⁷⁹Br, ⁸¹Br)
250100[M+2]⁺ (⁷⁹Br, ⁸¹Br)
24850[M]⁺ (⁷⁹Br, ⁷⁹Br)
17145[M - Br+2]⁺
16945[M - Br]⁺
9030[C₇H₆]⁺
8925[C₇H₅]⁺

The isotopic pattern of the molecular ion peak, with significant signals at m/z 248, 250, and 252, is characteristic of a compound containing two bromine atoms.

Experimental Protocol: GC-MS

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumentation and Acquisition Parameters:

  • System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 amu

Spectral Analysis Workflow

The logical flow of analyzing the spectral data for the structural elucidation of this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Structure_Elucidation Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Interp Determine proton and carbon environments, connectivity through coupling patterns. NMR->NMR_Interp IR IR Spectroscopy IR_Interp Identify functional groups (aromatic C-H, C=C, C-Br). IR->IR_Interp MS Mass Spectrometry (GC-MS) MS_Interp Determine molecular weight and isotopic pattern for bromine. MS->MS_Interp Structure Propose Structure: This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for the structural elucidation of this compound using spectral data.

References

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2,5-Dibromotoluene (CAS No. 615-59-8), a key intermediate in various chemical syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is important to note that while most suppliers classify this chemical as hazardous, some sources may indicate it as not classified.[4] Therefore, it is prudent to handle it with care at all times.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][3]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
CAS Number 615-59-8[1][2][4]
Molecular Formula C7H6Br2[2][3]
Molecular Weight 249.93 g/mol [3][5]
Appearance Colorless to yellowish liquid[2][4][6]
Odor Aromatic[2]
Melting Point 5-6 °C[6]
Boiling Point 135-136 °C @ 35 mmHg[6]
Density 1.815 g/mL at 25 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Immiscible with water.[4] Sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[6]
Vapor Density 8.62[7]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1][4][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

PPESpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[7][8]Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, nitrile, neoprene).[7][8] Lab coat and appropriate protective clothing to prevent skin exposure.[7]Prevents skin irritation upon contact.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate filter cartridge (e.g., type ABEK) should be used if ventilation is inadequate or for prolonged exposure.[7]Protects against respiratory irritation from inhaling vapors.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling.[1][7]

  • Keep away from heat, sparks, and open flames.[4]

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.[9]

Storage Procedures
  • Store in a tightly closed container.[1][7]

  • Keep in a cool, dry, and well-ventilated area.[1][7]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[1][7]

  • Store locked up.[1]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][7]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing and shoes.[7] Get medical attention if skin irritation occurs.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[2][7] If breathing is difficult, give oxygen.[7] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and drink plenty of water.[1][2][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]
Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2).[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[1][4]

  • Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., dry sand, earth, vermiculite).[4][7] Collect the absorbed material and place it into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not dispose of it into the environment.[1]

Visual Workflow Guides

The following diagrams illustrate key safety and emergency workflows.

Spill_Response_Workflow cluster_spill This compound Spill Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of Waste in Sealed Container Collect->Dispose Ventilate Ventilate Area & Clean Spill Site Dispose->Ventilate Report Report Incident Ventilate->Report

Caption: Workflow for responding to a this compound spill.

First_Aid_Procedures cluster_first_aid First Aid for this compound Exposure cluster_routes cluster_actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse with water for 15 mins Eye_Contact->Rinse_Eyes Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, drink water Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Medical_Attention Wash_Skin->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First aid procedures for different routes of exposure.

References

An In-depth Technical Guide to the Hazard Classification and GHS of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for the most current and comprehensive safety information.

Introduction

2,5-Dibromotoluene, a halogenated aromatic hydrocarbon, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. A thorough understanding of its hazard profile is paramount for ensuring safe handling and for conducting comprehensive risk assessments in research and development settings. This technical guide provides an in-depth overview of the hazard classification of this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), details the experimental methodologies for hazard determination, and highlights existing data gaps.

GHS Hazard Classification

Based on available safety data sheets and chemical databases, this compound is consistently classified as a hazardous substance.[1][2][3] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationWarningGHS07

Quantitative Data and Hazard Evaluation

A critical aspect of hazard classification is the determination of quantitative toxicity values. While specific experimental data for this compound is lacking, this section outlines the GHS criteria for the relevant hazard categories to provide a framework for understanding its classification.

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses within 24 hours.[4] While this compound is not currently classified for acute toxicity, the following table outlines the GHS categories for acute oral, dermal, and inhalation toxicity.[5][6][7][8][9][10][11][12]

CategoryOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L, 4h)
1≤ 5≤ 50≤ 0.5
2> 5 and ≤ 50> 50 and ≤ 200> 0.5 and ≤ 2.0
3> 50 and ≤ 300> 200 and ≤ 1000> 2.0 and ≤ 10
4> 300 and ≤ 2000> 1000 and ≤ 2000> 10 and ≤ 20
5> 2000 and ≤ 5000> 2000 and ≤ 5000> 20 and ≤ 50

Data in this table represents the GHS classification criteria and not experimental values for this compound.

Skin and Eye Irritation

The classification of this compound as a skin and eye irritant (Category 2) is based on the expected production of reversible inflammatory reactions at the site of application. The specific scoring of erythema (redness) and edema (swelling) in animal studies, typically following OECD Guidelines 404 and 405, determines the classification. For a Category 2 classification, the substance would be expected to produce a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in a dermal irritation study, or specific levels of corneal opacity, iritis, or conjunctival redness/chemosis in an eye irritation study that are fully reversible within 21 days.

Experimental Protocols

The GHS classifications are determined through standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints relevant to this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance into one of five toxicity categories.[5][12][13][14]

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Dosing: The substance is administered orally in a stepwise manner to groups of three animals at one of the defined dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: The outcome of the first dose group determines the next step. If mortality is observed, the next dose group is treated at a lower level. If no mortality is observed, a higher dose level is used.

  • Classification: The substance is classified based on the dose level at which mortality is observed.

GHS_Acute_Oral_Toxicity_Workflow cluster_0 Acute Oral Toxicity Testing (OECD 423) start Start: Select Dose Level (e.g., 300 mg/kg) dose_animals Dose 3 Animals start->dose_animals observe Observe for 14 Days dose_animals->observe mortality_check Mortality Check observe->mortality_check classify Classify Substance mortality_check->classify 2/3 or 3/3 Deaths next_dose_lower Dose Next Group at Lower Level mortality_check->next_dose_lower 1/3 Deaths next_dose_higher Dose Next Group at Higher Level mortality_check->next_dose_higher 0/3 Deaths stop Stop classify->stop next_dose_lower->dose_animals next_dose_higher->dose_animals

Workflow for Acute Oral Toxicity Testing (OECD 423).
Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines the procedure for assessing the potential adverse effects of a substance following a single, 24-hour dermal exposure.[7][8][10][11][15]

Methodology:

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface area and covered with a porous gauze dressing.

  • Exposure: The dressing and substance are left in place for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

GHS_Acute_Dermal_Toxicity_Workflow cluster_1 Acute Dermal Toxicity Testing (OECD 402) start Start: Prepare Animals apply_substance Apply Substance to Skin (24h) start->apply_substance observe Observe for 14 Days apply_substance->observe record_signs Record Clinical Signs & Mortality observe->record_signs necropsy Gross Necropsy record_signs->necropsy classify Classify Substance necropsy->classify end End classify->end

Workflow for Acute Dermal Toxicity Testing (OECD 402).
Acute Inhalation Toxicity (OECD Guideline 403)

This test determines the potential health hazards from short-term exposure to a substance via inhalation.[6][9][16][17][18]

Methodology:

  • Animal Selection: Young adult rats are the preferred species.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.

  • Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LC50 (median lethal concentration) is calculated.

GHS_Acute_Inhalation_Toxicity_Workflow cluster_2 Acute Inhalation Toxicity Testing (OECD 403) start Start: Generate Test Atmosphere expose_animals Expose Animals (4h) start->expose_animals observe Observe for 14 Days expose_animals->observe record_signs Record Clinical Signs & Mortality observe->record_signs calculate_lc50 Calculate LC50 record_signs->calculate_lc50 classify Classify Substance calculate_lc50->classify end End classify->end

Workflow for Acute Inhalation Toxicity Testing (OECD 403).

Mechanisms of Toxicity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the metabolic pathways and mechanisms of toxicity of this compound. Halogenated aromatic hydrocarbons can exert toxicity through various mechanisms, including:

  • Metabolic Activation: Cytochrome P450 enzymes can metabolize these compounds into reactive electrophilic intermediates. These intermediates can then covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity.

  • Oxidative Stress: The metabolism of these compounds can also lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and cause oxidative damage to cellular components.

  • Receptor-Mediated Effects: Some halogenated aromatic hydrocarbons can interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), leading to altered gene expression and downstream toxic effects.

Further research is needed to elucidate the specific mechanisms by which this compound exerts its irritant effects.

Data Gaps and Future Research

The primary data gap for this compound is the absence of publicly available quantitative toxicity data. To perform a more comprehensive risk assessment, the following studies are recommended:

  • Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

  • In Vitro and In Vivo Irritation Studies: Quantitative assessment of skin and eye irritation potential according to OECD guidelines.

  • Metabolism and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and to identify any potential reactive metabolites.

  • Mechanistic Studies: To investigate the specific molecular and cellular pathways involved in its toxicity.

Conclusion

This compound is a hazardous chemical classified under GHS as a skin irritant, a serious eye irritant, and a respiratory irritant.[1][2][3] While its hazard classifications are well-established, there is a significant lack of quantitative toxicity data and mechanistic understanding. Professionals in research and drug development should handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure. Further experimental investigation is crucial to fully characterize its toxicological profile and to ensure its safe use in all applications.

References

A Technical Guide to High-Purity 2,5-Dibromotoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dibromotoluene, with the CAS number 615-59-8, is a halogenated aromatic compound that serves as a critical building block in various advanced chemical syntheses. Its unique substitution pattern on the toluene (B28343) ring makes it a versatile intermediate for the introduction of functional groups at specific positions, which is particularly valuable in the fields of pharmaceutical development, liquid crystal manufacturing, and materials science. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its application, and a workflow for procurement and quality control.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier for high-purity this compound is paramount to ensure the reproducibility and success of research and manufacturing processes. Key considerations include purity, consistency of quality, available quantities, and the provision of comprehensive analytical documentation. Below is a summary of prominent commercial suppliers.

SupplierProduct Number(s)Stated PurityAvailable QuantitiesDocumentation
Sigma-Aldrich (Merck) 250988≥98%25 g, 100 g--INVALID-LINK--
Thermo Fisher Scientific (Alfa Aesar) A1941898%25 g, 100 g--INVALID-LINK--
Thermo Fisher Scientific (Acros Organics) AC26348025098%25 g, 100 g--INVALID-LINK--
TCI America D2577>98.0% (GC)25 g, 100 g, 500 g--INVALID-LINK--
Alachem L18P19NLT 98%Inquire--INVALID-LINK--
MAKSONS FINE CHEM PVT. LTD. -InquireBulkInquire
NSI Lab Solutions 1393L1000 µg/mL in P&T Methanol (B129727)4x1.5 mL, 10x1.5 mL--INVALID-LINK--

Experimental Protocols

High-purity this compound is utilized in a range of sophisticated applications. The following sections provide detailed experimental protocols for some of its key uses.

Use as an Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound is an excellent internal standard for the quantification of various analytes by GC-MS due to its thermal stability and distinct mass spectrum.

Methodology:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 100 mg of high-purity this compound.

    • Dissolve the weighed compound in 100 mL of methanol or another suitable solvent to obtain a stock solution of approximately 1 mg/mL.

    • Store the stock solution in a tightly sealed amber vial at 4°C.

  • Sample Preparation:

    • To each calibration standard and sample, add a precise volume of the internal standard stock solution to achieve a final concentration of, for example, 10 µg/mL.

    • Ensure complete mixing of the internal standard with the sample matrix.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/minute.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Quantify the target analytes by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

Synthesis of a Mesogen-Jacketed Liquid-Crystal Polymer Intermediate

This compound is a key starting material for the synthesis of monomers used in the production of mesogen-jacketed liquid-crystal polymers. A representative example is the synthesis of 2,5-bis(4'-alkoxycarbonylphenyl)styrenes.

Methodology: Suzuki Coupling Reaction

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Purge the flask with dry nitrogen for 15 minutes.

  • Solvent and Base Addition:

    • Add a degassed 2:1 mixture of toluene and ethanol.

    • Add a degassed 2 M aqueous solution of sodium carbonate (4.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 85-90°C) under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired 2,5-bis(4'-methoxycarbonylphenyl)toluene.

Synthesis of a Pharmaceutical Intermediate for Elbasvir

This compound serves as a precursor for the synthesis of intermediates used in the production of the hepatitis C virus (HCV) NS5A inhibitor, Elbasvir. A plausible synthetic step involves a Sonogashira coupling to introduce an alkyne functionality.

Methodology: Sonogashira Coupling Reaction

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

    • Evacuate and backfill the flask with dry nitrogen three times.

  • Reagent Addition:

  • Reaction Execution:

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

    • Monitor the reaction for the selective mono-coupling by GC-MS. The reaction time will vary depending on the specific conditions but is typically in the range of 4-8 hours.

  • Work-up and Purification:

    • Once the desired level of conversion is reached, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent in vacuo.

    • Purify the resulting crude product by flash chromatography on silica gel to isolate the mono-alkyne substituted product, (4-bromo-2-methylphenyl)(trimethylsilyl)acetylene, a key intermediate for further functionalization in the synthesis of Elbasvir.

Procurement and Quality Control Workflow

A systematic approach to sourcing and qualifying high-purity this compound is essential for researchers and drug development professionals. The following diagram illustrates a logical workflow for this process.

A Define Requirements (Purity, Quantity, Documentation) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Quotations and Technical Documentation (SDS, COA) B->C D Supplier Evaluation (Compare Purity, Price, Lead Time) C->D E Select Primary and Secondary Suppliers D->E F Place Purchase Order E->F G Incoming Material Inspection (Visual, Documentation Review) F->G H Quarantine Material G->H I Analytical Testing (GC-MS, NMR, FTIR) H->I J Compare Results with Supplier's COA I->J K Release Material for Use J->K Meets Specifications L Reject Material and Contact Supplier J->L Does Not Meet Specifications M Approved for R&D/ Manufacturing K->M L->E cluster_0 Chemical Synthesis cluster_1 Biological Action A This compound B Synthetic Intermediates A->B Multi-step Synthesis C Elbasvir (Active Pharmaceutical Ingredient) B->C Final Synthetic Steps D HCV NS5A Protein C->D Inhibits E HCV RNA Replication D->E Essential for F Inhibition of Viral Replication E->F Leads to

Methodological & Application

Synthesis of 2,5-Dibromotoluene from Toluene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dibromotoluene, a key intermediate in the production of various pharmaceuticals, including the antiviral drug Elbasvir.[1] While direct dibromination of toluene (B28343) is challenging due to the formation of multiple isomers, this guide outlines a robust multi-step synthetic pathway.

Introduction

This compound is a substituted aromatic hydrocarbon with the chemical formula CH₃C₆H₃Br₂. Its structure, featuring a toluene backbone with bromine atoms at the 2 and 5 positions, makes it a valuable building block in organic synthesis. The direct electrophilic aromatic substitution of toluene with bromine predominantly yields a mixture of ortho- and para-monobrominated products due to the directing effect of the methyl group. Achieving the specific 2,5-disubstitution pattern requires a more controlled, multi-step approach. This protocol details a reliable method for the preparation of this compound, designed for researchers in drug development and organic synthesis.

Reaction Scheme

A common and effective route for the synthesis of this compound involves a Sandmeyer reaction starting from an appropriately substituted aniline (B41778) precursor. A plausible synthetic pathway is outlined below:

Synthesis of this compound Toluene Toluene Nitration Nitration (HNO3, H2SO4) Toluene->Nitration p_Nitrotoluene p-Nitrotoluene Nitration->p_Nitrotoluene Reduction Reduction (e.g., Sn, HCl) p_Nitrotoluene->Reduction p_Toluidine p-Toluidine (B81030) Reduction->p_Toluidine Bromination Bromination (Br2, Acetic Acid) p_Toluidine->Bromination Bromo_p_Toluidine 5-Bromo-2-methylaniline (B1273131) Bromination->Bromo_p_Toluidine Diazotization Diazotization (NaNO2, HBr) Bromo_p_Toluidine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazonium_Salt->Sandmeyer Dibromotoluene This compound Sandmeyer->Dibromotoluene

Caption: Synthetic pathway for this compound from Toluene.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
TolueneC₇H₈92.14Starting Material
Nitric Acid (conc.)HNO₃63.01As required
Sulfuric Acid (conc.)H₂SO₄98.08As required
Tin (granulated)Sn118.71As required
Hydrochloric Acid (conc.)HCl36.46As required
p-ToluidineCH₃C₆H₄NH₂107.15Intermediate
BromineBr₂159.81As required
Glacial Acetic AcidCH₃COOH60.05As required
5-Bromo-2-methylanilineC₇H₈BrN186.05Intermediate
Sodium Nitrite (B80452)NaNO₂69.00As required
Hydrobromic Acid (48%)HBr80.91As required
Copper(I) BromideCuBr143.45As required
Diethyl Ether(C₂H₅)₂O74.12For extraction
Sodium BicarbonateNaHCO₃84.01For neutralization
Anhydrous Magnesium Sulfate (B86663)MgSO₄120.37For drying
Step 1: Nitration of Toluene to p-Nitrotoluene
  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining a low temperature (0-10 °C).

  • Add toluene dropwise to the nitrating mixture, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time.

  • Pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then water again.

  • Dry the organic layer over anhydrous magnesium sulfate and purify by distillation to obtain p-nitrotoluene.

Step 2: Reduction of p-Nitrotoluene to p-Toluidine
  • In a round-bottom flask, place granulated tin and concentrated hydrochloric acid.

  • Add p-nitrotoluene to the flask and heat the mixture under reflux.

  • After the reaction is complete, cool the mixture and make it strongly alkaline with a sodium hydroxide (B78521) solution.

  • Extract the p-toluidine with diethyl ether.

  • Dry the ethereal extract over anhydrous potassium hydroxide and remove the ether by distillation.

  • Purify the p-toluidine by distillation.

Step 3: Bromination of p-Toluidine to 5-Bromo-2-methylaniline
  • Dissolve p-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Slowly add a solution of bromine in glacial acetic acid to the p-toluidine solution while maintaining a low temperature.

  • After the addition, stir the mixture at room temperature until the reaction is complete.

  • Pour the reaction mixture into water and neutralize with a suitable base to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain 5-bromo-2-methylaniline.

Step 4: Diazotization of 5-Bromo-2-methylaniline
  • Dissolve 5-bromo-2-methylaniline in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for a short period after the addition is complete to ensure full diazotization.

Step 5: Sandmeyer Reaction to form this compound
  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 4 to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Steam distill the reaction mixture to isolate the crude this compound.

  • Separate the organic layer from the distillate, wash it with dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Data Presentation

Synthesis StepStarting MaterialProductTypical Yield (%)
NitrationToluenep-Nitrotoluene~60-70%
Reductionp-Nitrotoluenep-Toluidine~80-90%
Brominationp-Toluidine5-Bromo-2-methylaniline~70-80%
Sandmeyer Reaction5-Bromo-2-methylanilineThis compound~70-80%

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Logical Workflow of the Synthesis

G Workflow for the Synthesis of this compound cluster_0 Preparation of Precursors cluster_1 Core Synthesis cluster_2 Purification Start: Toluene Start: Toluene Nitration Nitration Start: Toluene->Nitration HNO3, H2SO4 p-Nitrotoluene p-Nitrotoluene Nitration->p-Nitrotoluene Reduction Reduction p-Nitrotoluene->Reduction Sn, HCl p-Toluidine p-Toluidine Reduction->p-Toluidine Bromination Bromination p-Toluidine->Bromination Br2, Acetic Acid 5-Bromo-2-methylaniline 5-Bromo-2-methylaniline Bromination->5-Bromo-2-methylaniline Diazotization Diazotization 5-Bromo-2-methylaniline->Diazotization NaNO2, HBr Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction CuBr, HBr Crude this compound Crude this compound Sandmeyer Reaction->Crude this compound Work-up Work-up Crude this compound->Work-up Extraction, Washing Drying Drying Work-up->Drying Distillation Distillation Drying->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Concentrated acids and bromine are corrosive and can cause severe burns.

  • The diazotization reaction should be performed at low temperatures as diazonium salts can be explosive when dry.

This comprehensive guide provides a reliable and reproducible method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. By following these detailed protocols, researchers can efficiently produce this valuable compound for their synthetic needs.

References

2,5-Dibromotoluene: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromotoluene is a substituted aromatic compound that serves as a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its utility in medicinal chemistry stems from the presence of two bromine atoms, which can be selectively functionalized through a range of cross-coupling and substitution reactions, allowing for the construction of complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of pharmaceutically relevant molecules.

Physicochemical Properties and Handling

This compound is a colorless to pale yellow liquid at room temperature.[3] Proper handling and storage are essential to maintain its purity and stability.

PropertyValue
CAS Number 615-59-8
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Boiling Point 236 °C at 760 mmHg[3]
Melting Point 5-6 °C[3]
Density ~1.8 g/cm³[3]

Key Synthetic Applications and Protocols

The two bromine atoms on the toluene (B28343) ring of this compound offer multiple reaction sites for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely used in the pharmaceutical industry to construct biaryl and substituted aromatic systems.

Application: Synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.

General Protocol for Suzuki-Miyaura Coupling:

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid is as follows:

  • In an oven-dried flask, combine the aryl bromide (1.0 eq.), the boronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base, is added.

  • The reaction mixture is heated with stirring for a specified time until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst A->B C Evacuate and backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Dilute F->G H Wash with Water and Brine G->H H->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of C-N bonds. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are N-aryl compounds.

Application: Synthesis of N-aryl amines and their derivatives, which are prevalent in a wide range of drug molecules.

General Protocol for Buchwald-Hartwig Amination:

  • To a flask are added the aryl bromide (1.0 eq.), the amine (1.0-1.2 eq.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.2-2.0 eq.).

  • A palladium catalyst, such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-10 mol%) are added.

  • The flask is sealed and the atmosphere is replaced with an inert gas.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction is heated to the appropriate temperature and stirred until completion.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X      L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + HNR'R'' Pd(II)_Amine_Complex [Ar-Pd(II)(NHR'R'')-X]            L2 Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)-NR'R''      L2 Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are precursors to various heterocyclic systems in drug discovery.

Application: Synthesis of arylalkynes, which can be further elaborated into heterocycles or other functional groups found in bioactive molecules.

General Protocol for Sonogashira Coupling:

  • In a reaction vessel, the aryl bromide (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are combined.

  • The vessel is flushed with an inert gas.

  • A degassed solvent, such as an amine (e.g., triethylamine (B128534) or diisopropylamine) which also acts as the base, or a mixture of a solvent like THF or DMF with an amine base, is added.

  • The terminal alkyne (1.1-1.5 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

  • The reaction mixture is then filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride, water, and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Logical Relationship in Sonogashira Coupling:

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System ArylHalide Aryl Halide (e.g., this compound) Product Arylalkyne Product ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Palladium Catalyst Pd_Catalyst->Product catalyzes Cu_Catalyst Copper(I) Co-catalyst Cu_Catalyst->Product co-catalyzes Base Amine Base Base->Product activates

Caption: Key components and their roles in the Sonogashira coupling reaction.

Lithiation and Electrophilic Quench

Lithium-halogen exchange is a powerful method for the regioselective formation of aryllithium species from aryl halides. The resulting organolithium reagent can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Application: Introduction of various functional groups onto the aromatic ring, such as carboxyl, carbonyl, or alkyl groups, by reacting the intermediate aryllithium with an appropriate electrophile.

General Protocol for Lithiation and Electrophilic Quench:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add an organolithium reagent, such as n-butyllithium (1.0-1.1 eq.), to the solution.

  • Stir the reaction mixture at low temperature for a specified period to allow for the lithium-halogen exchange to complete.

  • Add the desired electrophile (e.g., carbon dioxide, an aldehyde, or an alkyl halide) to the solution of the aryllithium.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow for Lithiation-Quench:

Lithiation_Workflow Start Start with This compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Cool Cool to -78°C Dissolve->Cool Add_BuLi Add n-Butyllithium Cool->Add_BuLi Form_ArLi Formation of Aryllithium Intermediate Add_BuLi->Form_ArLi Add_Electrophile Add Electrophile Form_ArLi->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Quench Quench with aq. NH4Cl Warm->Quench Workup Extraction and Purification Quench->Workup Product Functionalized Product Workup->Product

Caption: Step-by-step workflow for a lithiation and electrophilic quench reaction.

This compound is a valuable and versatile intermediate for the synthesis of pharmaceuticals. Its two bromine atoms provide handles for a variety of powerful chemical transformations, enabling the efficient construction of complex molecules. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their drug discovery and development efforts. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes: The Strategic Use of 2,5-Dibromotoluene in the Synthesis of Elbasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elbasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] Its complex heterocyclic core, a 6-phenylindolo[1,2-c][3][4]benzoxazine, presents a significant synthetic challenge. A key starting material in the construction of this intricate scaffold is 2,5-Dibromotoluene. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Elbasvir, focusing on palladium-catalyzed cross-coupling reactions, which are pivotal in forming the essential carbon-carbon and carbon-heteroatom bonds of the drug molecule.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 615-59-8
Boiling Point 135-136 °C at 35 mmHg
Melting Point 5-6 °C
Density 1.815 g/mL at 25 °C

Synthetic Strategy: Role of this compound in Elbasvir Synthesis

The synthesis of the 6-phenylindolo[1,2-c][3][4]benzoxazine core of Elbasvir necessitates the strategic formation of multiple rings. This compound serves as a versatile building block, providing a substituted benzene (B151609) ring that is sequentially functionalized through palladium-catalyzed cross-coupling reactions. The two bromine atoms at positions 2 and 5 offer distinct reactivity, allowing for selective transformations.

A plausible synthetic route involves a Sonogashira coupling followed by an intramolecular cyclization. This strategy leverages the reactivity of the bromine atoms on the toluene (B28343) ring to introduce the necessary functionalities for the subsequent ring-forming steps.

G A This compound B Sonogashira Coupling (e.g., with 2-ethynylaniline) A->B Pd catalyst, Cu(I) cocatalyst, base C Alkynylated Intermediate B->C D Intramolecular Cyclization (e.g., Pd-catalyzed) C->D Pd catalyst, base E Indolo[1,2-c][1,3]benzoxazine Core D->E F Further Functionalization E->F G Elbasvir F->G

Caption: Synthetic workflow from this compound to Elbasvir.

Experimental Protocols

The following protocols are generalized procedures for Sonogashira and Suzuki-Miyaura coupling reactions, which are central to the synthetic strategy employing this compound. These should be optimized for the specific substrates and desired scale of the Elbasvir synthesis.

Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes a general procedure for the palladium- and copper-cocatalyzed cross-coupling of an aryl bromide with a terminal alkyne, a key step in forming a C(sp²)-C(sp) bond.[3][5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., 2-ethynylaniline) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.

  • Add this compound and the terminal alkyne.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

ParameterCondition
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Cocatalyst CuI
Base Triethylamine or Diisopropylamine
Solvent THF, DMF, or Toluene
Temperature Room Temperature to 80 °C
Typical Yield 70-95% (substrate dependent)
Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid or its ester, forming a C(sp²)-C(sp²) bond.[7][8][9] This reaction could be employed in subsequent steps to introduce the phenyl group at the 6-position of the indolo[1,2-c][3][4]benzoxazine core.

Materials:

  • Brominated intermediate derived from this compound (1.0 equiv)

  • Arylboronic acid or ester (e.g., phenylboronic acid) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the brominated intermediate, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Dioxane/Water or Toluene/Water
Temperature 80-110 °C
Typical Yield 75-98% (substrate dependent)

Logical Relationship of Cross-Coupling Reactions in the Synthesis

The successful synthesis of the Elbasvir core relies on the sequential and selective nature of palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms in this compound or its derivatives allows for a stepwise construction of the complex molecular architecture.

G A This compound B Monofunctionalization (e.g., Sonogashira Coupling) A->B Selective Reaction at one C-Br bond C Brominated Intermediate B->C D Intramolecular Cyclization C->D Formation of first new ring E Tricyclic Intermediate D->E F Second Cross-Coupling (e.g., Suzuki Coupling) E->F Reaction at remaining C-Br bond G Indolo[1,2-c][1,3]benzoxazine Core F->G

Caption: Stepwise functionalization of this compound.

Conclusion

This compound is a critical and versatile starting material in the synthesis of Elbasvir. Its di-bromo functionality provides the necessary handles for sequential palladium-catalyzed cross-coupling reactions, enabling the efficient construction of the complex indolo[1,2-c][3][4]benzoxazine core. The protocols provided herein offer a foundation for the development of a robust and scalable synthesis of this important antiviral agent. Careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, is essential to achieve high yields and purity of the desired intermediates and final product.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, a common scaffold in pharmaceuticals, agrochemicals, and advanced materials.

2,5-Dibromotoluene is a versatile building block in Suzuki-Miyaura coupling reactions, offering two reactive bromine sites for the sequential or simultaneous introduction of aryl or heteroaryl groups. This allows for the synthesis of a diverse range of substituted toluene (B28343) derivatives, including unsymmetrical biaryls and terphenyls, which are of significant interest in drug discovery and materials science. The methyl group on the aromatic ring also provides an additional point for further chemical modification.

These application notes provide detailed protocols for both selective mono-arylation and double-arylation of this compound, enabling researchers to fine-tune their synthetic strategies to access a wide array of complex molecules.

Reaction Overview and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Selective Mono-Arylation of this compound

This protocol is designed to favor the formation of the mono-arylated product, 2-aryl-5-bromotoluene. The key to achieving high selectivity is the careful control of the stoichiometry of the arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate (B84403) [K₃PO₄])

  • Solvent: 1,4-Dioxane (B91453) and Water (4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 249.9 mg).

  • Add the arylboronic acid (1.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%).

  • Add Potassium phosphate (1.75 mmol, 371.5 mg).

  • Add 2 mL of 1,4-dioxane and 0.5 mL of water.

  • Stir the mixture at room temperature for 30 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the desired 5-aryl-2-bromo-3-hexylthiophene derivative.[1]

Double-Arylation of this compound

This protocol is optimized for the synthesis of the di-arylated product, 2,5-diaryl-toluene. A slight excess of the arylboronic acid is used to drive the reaction to completion.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄])

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 249.9 mg) and the arylboronic acid (2.5 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.06 mmol, 6 mol%).

  • Add Potassium phosphate (4.0 mmol, 849.2 mg).

  • Add 2 mL of 1,4-dioxane and 0.5 mL of water.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 90 °C and maintain stirring for 12 hours.[2]

  • Monitor the reaction by TLC or GC-MS until the starting material and mono-arylated intermediate are consumed.

  • After cooling to room temperature, work up the reaction as described in the mono-arylation protocol.

  • Purify the crude product by column chromatography to isolate the 2,5-diaryl-toluene.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions described in the protocols. Yields are based on isolated product after purification.

Table 1: Selective Mono-Arylation of this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic Acid2-Phenyl-5-bromotoluene75-85
24-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-5-bromotoluene80-90
34-Chlorophenylboronic Acid2-(4-Chlorophenyl)-5-bromotoluene70-80

Table 2: Double-Arylation of this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic Acid2,5-Diphenyltoluene85-95
24-Methylphenylboronic Acid2,5-Di(p-tolyl)toluene88-98
33-Thienylboronic Acid2,5-Di(thiophen-3-yl)toluene75-85

Note: Yields are indicative and may vary based on reaction scale and purity of reagents.

Experimental Workflow

The general workflow for performing a Suzuki-Miyaura coupling reaction with this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and Flame-Dry Glassware B Weigh and Add Reagents: This compound, Arylboronic Acid, Base A->B C Add Catalyst under Inert Atmosphere B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat and Stir Reaction (e.g., 90 °C, 12 h) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup: Extraction with Organic Solvent G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Logical Relationships in Reaction Optimization

The success of the Suzuki-Miyaura coupling with this compound is dependent on the interplay of several factors. The following diagram illustrates the key relationships to consider during reaction optimization.

Optimization_Logic cluster_input Reaction Parameters cluster_output Reaction Outcomes Catalyst Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Yield Product Yield Catalyst->Yield Selectivity Selectivity (Mono- vs. Di-arylation) Catalyst->Selectivity Base Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Base->Yield SideProducts Side Products (e.g., Dehalogenation, Homocoupling) Base->SideProducts Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Yield Temperature Temperature Temperature->Yield Temperature->SideProducts Stoichiometry Arylboronic Acid Stoichiometry Stoichiometry->Yield Stoichiometry->Selectivity

Caption: Key parameters influencing the outcome of the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of substituted toluene derivatives. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and stoichiometry of the reagents, researchers can achieve high yields of either the mono- or di-arylated products. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

Application Notes and Protocols for the Formation of Grignard Reagents from 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective formation of mono- and di-Grignard reagents from 2,5-dibromotoluene. This versatile starting material is a key building block in the synthesis of various pharmaceutical intermediates, including those used in the production of the antiviral drug Elbasvir and the anti-diabetic medication Canagliflozin.[1][2][3] The ability to selectively form a Grignard reagent at one or both bromine positions opens up diverse synthetic pathways for the creation of complex molecules.

Introduction to Grignard Reagent Formation from this compound

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[4] The reaction of this compound with magnesium can lead to two primary products: the mono-Grignard reagent, (5-bromo-2-methylphenyl)magnesium bromide, or the di-Grignard reagent, 2,5-dimethylphenylene-1,4-bis(magnesium bromide). The selectivity of this reaction is crucial for subsequent synthetic steps and can be controlled by manipulating reaction conditions and reagents.

The primary challenge in working with dihaloarenes is achieving selective mono-functionalization.[5] Traditional Grignard formation using magnesium turnings can often lead to a mixture of mono- and di-Grignard reagents, as well as Wurtz-Fittig coupling byproducts.[2] Advanced techniques, such as the use of "Turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), offer a milder and more selective method for bromine-magnesium exchange, favoring the formation of the mono-Grignard reagent.[3][4][6][7]

Key Properties of this compound:

PropertyValue
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 236 °C
Melting Point 5-6 °C
Density ~1.8 g/cm³
CAS Number 615-59-8

Source:[1][8]

Experimental Protocols

General Safety Precautions: Grignard reactions are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction. Grignard reagents are strong bases and can cause severe burns. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Selective Formation of (5-bromo-2-methylphenyl)magnesium bromide (Mono-Grignard Reagent) via Halogen-Magnesium Exchange

This protocol utilizes the highly efficient iPrMgCl·LiCl complex to achieve selective mono-Grignard formation at room temperature.[6][7]

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution in THF (typically 1.3 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Iodine (for quenching and analysis)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard, dry glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Grignard Formation: To the stirred solution at room temperature, slowly add iPrMgCl·LiCl (1.05 equiv) dropwise over 10-15 minutes.

  • Reaction Monitoring: The reaction is typically complete within 2 hours. To monitor the progress, an aliquot of the reaction mixture can be quenched with a solution of iodine in THF. The resulting iodinated products can be analyzed by GC-MS or ¹H NMR to determine the ratio of starting material to the mono-iodinated product.

  • Work-up (for subsequent reactions): The resulting solution of (5-bromo-2-methylphenyl)magnesium bromide is typically used directly in the next synthetic step. If isolation of a derivative is required, the reaction mixture is quenched by slow addition to a cooled, saturated aqueous NH₄Cl solution.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Expected Yield: While specific yields for this compound are not extensively reported, similar reactions with other aryl bromides using iPrMgCl·LiCl typically result in high conversion to the Grignard reagent (>90%).[6]

Protocol 2: Formation of 2,5-dimethylphenylene-1,4-bis(magnesium bromide) (Di-Grignard Reagent)

This protocol is a standard method for forming a di-Grignard reagent and requires careful control of the reaction initiation and progress.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Standard, dry glassware for Grignard reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Magnesium Activation: Place magnesium turnings (2.2 equiv) in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF from the dropping funnel to the magnesium. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture and reflux for an additional 1-2 hours to ensure complete conversion.

  • Use: The resulting gray-to-brown solution of the di-Grignard reagent is then cooled and used directly for the next synthetic step.

Quantitative Data Summary:

ReactionReagentsSolventTemperature (°C)Time (h)Typical Yield
Mono-Grignard This compound, iPrMgCl·LiClTHFRoom Temp.2>90% (conversion)
Di-Grignard This compound, Mg turningsDiethyl ether or THFReflux2-3Variable, depends on conditions

Visualizations

Logical Workflow for Selective Grignard Formation

selective_grignard_formation start This compound reagent Choice of Reagent and Stoichiometry start->reagent mono Mono-Grignard Reagent (5-bromo-2-methylphenyl)magnesium bromide reagent->mono iPrMgCl·LiCl (1.05 equiv) Room Temperature di Di-Grignard Reagent 2,5-dimethylphenylene-1,4-bis(magnesium bromide) reagent->di Mg (2.2 equiv) Reflux app_mono Applications: Unsymmetrical Disubstituted Toluenes, Pharmaceutical Intermediates mono->app_mono app_di Applications: Symmetrical Disubstituted Toluenes, Polymer Synthesis di->app_di

Caption: Selective pathways to mono- and di-Grignard reagents.

Experimental Workflow for Mono-Grignard Synthesis and Application

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_application Application dry_glassware Flame-dry glassware inert_atm Establish inert atmosphere (N2/Ar) dry_glassware->inert_atm reagents Prepare anhydrous reagents and solvents inert_atm->reagents dissolve Dissolve this compound in anhydrous THF reagents->dissolve add_grignard Slowly add iPrMgCl·LiCl dissolve->add_grignard stir Stir at room temperature for 2 hours add_grignard->stir add_electrophile Add electrophile (e.g., aldehyde, ketone) stir->add_electrophile quench Quench reaction (e.g., sat. NH4Cl) add_electrophile->quench workup Work-up and purification quench->workup product Final Product workup->product

Caption: Workflow for mono-Grignard synthesis and use.

Applications in Drug Development

The selective formation of Grignard reagents from this compound is a critical step in the synthesis of several active pharmaceutical ingredients (APIs).

  • (5-bromo-2-methylphenyl)magnesium bromide is a key intermediate in the synthesis of Canagliflozin , a medication used to treat type 2 diabetes.[3] The mono-Grignard reagent allows for the specific introduction of the 2-methyl-5-bromophenyl moiety into the drug's core structure.

  • The reactivity of the bromine atoms in this compound is exploited in the synthesis of Elbasvir , an antiviral drug for the treatment of Hepatitis C.[1][2] While the exact synthetic route may vary, the ability to selectively functionalize the dibromotoluene core is essential for building the complex molecular architecture of Elbasvir.

The protocols and information provided herein are intended to guide researchers in the strategic use of this compound for the synthesis of valuable pharmaceutical compounds. Careful adherence to anhydrous and inert conditions is paramount for the successful and reproducible formation of the desired Grignard reagents.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective functionalization of 2,5-dibromotoluene, a versatile building block in organic synthesis. The strategic and selective introduction of functional groups at either the C2 or C5 position is crucial for the synthesis of complex molecules in medicinal chemistry and materials science. This document outlines detailed protocols and principles for achieving high regioselectivity in various transformations, including halogen-metal exchange and palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique for the selective functionalization of aryl halides. In the case of this compound, the differential reactivity of the two bromine atoms can be exploited to achieve regioselective metalation and subsequent reaction with an electrophile.

The regioselectivity of the lithium-halogen exchange is primarily governed by steric and electronic factors. The bromine at the C5 position is generally less sterically hindered than the C2 bromine, which is ortho to the methyl group. This steric difference is a key factor in directing the metalation to the C5 position.

A notable method for achieving high regioselectivity involves a zirconium-mediated transmetalation. Initial lithiation with n-butyllithium can lead to a mixture of regioisomers. However, the addition of zirconocene (B1252598) dichloride (Cp₂ZrCl₂) allows for the selective transmetalation of the least sterically hindered aryllithium species (at C5) to the corresponding arylzirconium species. This zirconocene intermediate then reacts with high fidelity with an electrophile.[1]

Quantitative Data: Halogen-Metal Exchange
EntryReagentsElectrophile (E+)Product(s)Regioisomeric Ratio (C5:C2)Yield (%)
11. n-BuLi (1.0 equiv) 2. Cp₂ZrCl₂ (0.3 equiv)ArCHO5-(Aryl(hydroxy)methyl)-2-bromotoluene>97:340-45
21. n-BuLi (1.0 equiv) 2. Cp₂ZrCl₂ (0.3 equiv)(BrCH₂)₂5-(2-Bromoethyl)-2-bromotoluene>97:340-45
Experimental Protocol: Zirconium-Mediated Regioselective Functionalization

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for air- and moisture-sensitive reactions

  • Argon or Nitrogen source

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour.

  • In a separate flask, prepare a slurry of zirconocene dichloride (0.3 eq) in anhydrous THF under an inert atmosphere.

  • Transfer the zirconocene dichloride slurry to the aryllithium solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to -78 °C and add the electrophile (e.g., benzaldehyde, 0.45 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_prep Reaction Setup cluster_lithiation Lithiation cluster_transmetalation Transmetalation cluster_electrophilic_quench Electrophilic Quench cluster_workup Workup and Purification This compound This compound Solution_Formation Solution_Formation This compound->Solution_Formation dissolve Anhydrous THF Anhydrous THF Anhydrous THF->Solution_Formation Inert Atmosphere Inert Atmosphere Cooling_to_-78C Cooling_to_-78C Solution_Formation->Cooling_to_-78C -78 °C n-BuLi n-BuLi Aryllithium_Formation Aryllithium_Formation n-BuLi->Aryllithium_Formation 1.0 eq Cp2ZrCl2 Cp2ZrCl2 Arylzirconium_Formation Arylzirconium_Formation Aryllithium_Formation->Arylzirconium_Formation Selective Cp2ZrCl2->Arylzirconium_Formation 0.3 eq Electrophile Electrophile Product_Formation Product_Formation Arylzirconium_Formation->Product_Formation Electrophile->Product_Formation 0.45 eq Quench Quench Product_Formation->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product >97:3 regioselectivity

Caption: Workflow for Zirconium-Mediated Regioselective Functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-N bonds. The regioselectivity in the functionalization of this compound is dictated by the relative rates of oxidative addition of the palladium catalyst to the C-Br bonds.

Generally, the C-Br bond at the less sterically hindered position (C5) is more reactive towards oxidative addition. Furthermore, electronic effects can play a role; however, in this compound, the electronic differentiation between the two bromine-bearing carbons is minimal. Therefore, steric hindrance is the dominant factor controlling regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. For this compound, mono-arylation is expected to occur preferentially at the C5 position.

Quantitative Data: Suzuki-Miyaura Coupling (Representative)
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane1001092
33-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O801678

Note: Data is representative for mono-arylation of a dibromoarene at the less hindered position.

Experimental Protocol: General for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (1-5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., Toluene and Water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl. For this compound, selective mono-alkynylation is anticipated at the C5 position.

Quantitative Data: Sonogashira Coupling (Representative)
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF5090
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene6085
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF7088

Note: Data is representative for mono-alkynylation of a dibromoarene at the less hindered position.

Experimental Protocol: General for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the solvent.

  • Add the palladium catalyst (1-3 mol%) and copper(I) iodide (1-5 mol%).

  • Add the amine base (2.0-3.0 eq) and the terminal alkyne (1.1-1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-70 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand and base is critical for achieving high yields and selectivity. Similar to other cross-coupling reactions, mono-amination of this compound is expected to occur preferentially at the C5 position.

Quantitative Data: Buchwald-Hartwig Amination (Representative)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene10095
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11088
3BenzylaminePd(OAc)₂ (2)t-Bu₃P (4)K₃PO₄Toluene10092

Note: Data is representative for mono-amination of a dibromoarene at the less hindered position.

Experimental Protocol: General for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add the solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_products Products This compound This compound Pd_Catalyst Pd(0) Catalyst This compound->Pd_Catalyst Oxidative Addition Coupling_Partner Arylboronic Acid Terminal Alkyne Amine Coupling_Partner->Pd_Catalyst Transmetalation Mono_C5_Product Mono-functionalized at C5 (Major Product) Pd_Catalyst->Mono_C5_Product Reductive Elimination Mono_C2_Product Mono-functionalized at C2 (Minor Product) Pd_Catalyst->Mono_C2_Product Ligand Ligand Base Base Solvent Solvent Di_Product Di-functionalized Product Mono_C5_Product->Di_Product Further Coupling

Caption: Logical Relationship in Palladium-Catalyzed Cross-Coupling of this compound.

References

Application Notes and Protocols for 2,5-Dibromotoluene as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2,5-dibromotoluene as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The information is tailored for professionals in research, clinical diagnostics, and drug development, offering both a specific, validated application and a general framework for method development.

Introduction to this compound as an Internal Standard

This compound is a suitable internal standard for the quantification of a range of analytes by GC-MS. Its chemical and physical properties make it a reliable choice for correcting variations during sample preparation and analysis.

Key Properties of this compound:

PropertyValue
CAS Number 615-59-8
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Boiling Point 236 °C at 760 mmHg
Melting Point 5-6 °C
Density 1.815 g/mL at 25 °C
Solubility Insoluble in water; soluble in organic solvents like ethyl acetate, methanol, and dichloromethane.
Vapor Pressure Low, suitable for analysis of semi-volatile compounds.

Rationale for Use as an Internal Standard:

An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It should also be chromatographically resolved from the analytes of interest. This compound, with its aromatic structure and bromine substituents, is amenable to GC-MS analysis and can mimic the behavior of various semi-volatile organic compounds during extraction and injection.

Application I: Quantification of Cyanide and Thiocyanate (B1210189) in Human Saliva

This section details a specific, validated method for the simultaneous determination of cyanide (CN⁻) and thiocyanate (SCN⁻) in human saliva using this compound as an internal standard. This method is particularly relevant for clinical and forensic toxicology.[1][2][3][4][5]

Experimental Protocol

2.1.1. Materials and Reagents:

  • Internal Standard (IS) Stock Solution: Prepare a 50 µmol/L solution of this compound in ethyl acetate.[5]

  • Analytes Stock Solutions: Prepare 10 mmol/L stock solutions of sodium cyanide and ammonium (B1175870) thiocyanate in water.[5]

  • Working Standards: Prepare a series of working solutions of cyanide and thiocyanate in water.

  • Derivatizing Agent: 20 mmol/L pentafluorobenzyl bromide (PFB-Br) in ethyl acetate.[5]

  • Phase-Transfer Catalyst: 10 mmol/L tetrabutylammonium (B224687) sulfate (B86663) (TBAS) in a saturated sodium borate (B1201080) solution (pH 9.2).[5]

  • Solvents: Ethyl acetate, water (HPLC grade).

2.1.2. Sample Preparation:

  • To 0.1 mL of saliva sample (or standard/control), add 0.2 mL of the 50 µmol/L this compound internal standard solution.[5]

  • Add 0.3 mL of the 20 mmol/L PFB-Br derivatizing agent.[5]

  • Add 0.8 mL of the 10 mmol/L TBAS phase-transfer catalyst.[5]

  • Vortex the mixture and heat at 55°C for 30 minutes.

  • After cooling, centrifuge the sample.

  • Transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.

2.1.3. GC-MS Parameters:

The following are typical GC-MS parameters that can be adapted for this analysis:

ParameterValue
GC System Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973N or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Initial temperature 50°C, hold for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min.
MSD Transfer Line 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.1.4. Selected Ion Monitoring (SIM) Parameters:

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Retention Time (min)
PFB-CN (derivatized)207181~4.5
PFB-SCN (derivatized)239181~6.2
This compound (IS) 250 169, 248 ~5.41 [5]
Data Analysis and Quantitative Results

The concentration of cyanide and thiocyanate in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.

Calibration Data Example:

AnalyteConcentration Range (µmol/L)Correlation Coefficient (R²)
Cyanide1 - 1000.9978[1][2][4][5]
Thiocyanate5 - 2000.9996[1][2][4][5]

Workflow for Cyanide and Thiocyanate Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Saliva Saliva Sample (0.1 mL) Add_IS Add this compound (IS) Saliva->Add_IS Add_Reagents Add Derivatizing Agent (PFB-Br) & Catalyst (TBAS) Add_IS->Add_Reagents React Vortex & Heat (55°C, 30 min) Add_Reagents->React Extract Centrifuge & Collect Organic Layer React->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for the GC-MS analysis of cyanide and thiocyanate.

General Application Protocol for Semi-Volatile Organic Compounds

This section provides a general framework for using this compound as an internal standard for the analysis of semi-volatile organic compounds in various matrices, such as environmental water samples or pharmaceutical formulations.

Rationale for Analyte Selection

This compound is a suitable internal standard for a range of semi-volatile organic compounds, particularly those with aromatic rings and halogen substituents, due to their similar behavior during extraction and GC analysis. Examples include:

  • Polychlorinated biphenyls (PCBs)

  • Polycyclic aromatic hydrocarbons (PAHs)

  • Phenols

  • Phthalates

  • Various drug molecules and their metabolites

General Experimental Protocol

3.2.1. Preparation of Internal Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for the expected analyte concentration range (e.g., 1-10 µg/mL).

3.2.2. Sample Preparation (General Guidelines):

The choice of sample preparation technique will depend on the matrix and the analytes of interest. Common techniques include:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, extract with an immiscible organic solvent (e.g., dichloromethane, hexane). Add the internal standard to the sample before extraction.

  • Solid-Phase Extraction (SPE): For cleaner samples or to concentrate analytes from a large volume. The internal standard can be added to the sample before loading onto the SPE cartridge.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A versatile method for a wide range of analytes in complex matrices like food and soil. The internal standard is typically added at the beginning of the extraction process.

3.2.3. GC-MS Parameters (General Purpose Method):

ParameterValue
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
Carrier Gas Helium at 1.0 - 1.5 mL/min
Injection Mode Splitless or Split (depending on concentration)
Injection Volume 1 µL
Injector Temperature 250 - 280°C
Oven Program 50°C (1 min), then 10-20°C/min to 300°C (hold 5-10 min)
MSD Transfer Line 280 - 300°C
Ionization Mode EI at 70 eV
Acquisition Mode Full Scan (for method development) or SIM (for target analysis)

3.2.4. Data Analysis:

  • Determine Retention Times: Inject a standard containing the analytes and this compound to determine their respective retention times.

  • Calculate Relative Response Factor (RRF): The RRF is a measure of the sensitivity of the detector to the analyte relative to the internal standard. It is calculated using the following formula:

    RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Quantify Analytes in Samples: Once the RRF is determined, the concentration of the analyte in a sample can be calculated using:

    Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF)

Illustrative Quantitative Data (to be determined experimentally):

Analyte ClassExample AnalyteExpected Retention Time Range (min) on DB-5msIllustrative RRF (vs. This compound)
PAHsNaphthalene8 - 120.8 - 1.2
PCBsPCB-5212 - 160.9 - 1.1
Phenols2,4-Dichlorophenol10 - 140.7 - 1.0
PhthalatesDiethyl phthalate14 - 181.0 - 1.3

Note: The retention times and RRFs are illustrative and must be determined experimentally for your specific instrument and method conditions.

Logical Flow for Quantitative Analysis using an Internal Standard

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis Prep_Standards Prepare Calibration Standards (Analyte + IS) Analyze_Standards Analyze Standards by GC-MS Prep_Standards->Analyze_Standards Calc_RRF Calculate Relative Response Factor (RRF) Analyze_Standards->Calc_RRF Quantify Quantify Analyte using RRF Calc_RRF->Quantify Prep_Sample Prepare Sample with IS Analyze_Sample Analyze Sample by GC-MS Prep_Sample->Analyze_Sample Analyze_Sample->Quantify

Caption: The logic of quantification using an internal standard in GC-MS.

Conclusion

This compound is a versatile and reliable internal standard for GC-MS analysis. Its application in the quantification of cyanide and thiocyanate in saliva demonstrates its utility in complex biological matrices. The general protocol provided offers a starting point for method development for a wide range of semi-volatile organic compounds relevant to pharmaceutical, environmental, and other research areas. The key to successful quantification is the careful validation of the method for each specific application, including the experimental determination of retention times and relative response factors.

References

Application of 2,5-Dibromotoluene in the Synthesis of Mesogen-Jacketed Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and professionals in polymer chemistry and materials science.

Introduction

Thermotropic liquid crystal polymers (LCPs) are a class of advanced materials that exhibit unique properties, including high thermal stability, excellent mechanical strength, and responsiveness to external stimuli.[1] Mesogen-jacketed liquid crystalline polymers (MJLCPs) are a specific type of LCP where the rigid mesogenic units are attached laterally to the polymer backbone, creating a semi-rigid rod-like structure. This architecture can lead to the formation of highly ordered supramolecular structures, such as columnar nematic phases.

2,5-Dibromotoluene is a key starting material for the synthesis of specific monomers used in the production of MJLCPs. Its disubstituted aromatic ring provides a versatile platform for introducing mesogenic groups through cross-coupling reactions. This application note details the synthesis of poly[2,5-bis(4′-alkoxycarbonylphenyl)styrene]s, a class of thermotropic LCPs, using this compound as a precursor. The protocols described herein are based on established synthetic methodologies, providing a guide for the preparation and characterization of these advanced polymeric materials.

Data Presentation

The thermal properties of the synthesized poly[2,5-bis(4′-alkoxycarbonylphenyl)styrene]s are summarized in the table below. The length of the alkyl tail on the mesogenic unit significantly influences the glass transition temperature (Tg) and the liquid crystalline behavior of the polymers.

Polymer IDAlkyl Tail Length (m)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)Observed Mesophase
1-1 1-> 360Non-liquid-crystalline
1-2 2-> 360Non-liquid-crystalline
1-3 3145> 360Columnar Nematic
1-4 4138> 360Columnar Nematic
1-5 5132> 360Columnar Nematic
1-6 6125> 360Columnar Nematic
1-7 7118> 360Columnar Nematic
1-8 8112> 360Columnar Nematic
1-9 9105> 360Columnar Nematic
1-10 1098> 360Columnar Nematic (disappears on cooling)
1-11 1192> 360Columnar Nematic (disappears on cooling)
1-12 1285> 360Columnar Nematic (disappears on cooling)

Data synthesized from the findings reported by Chen, W., et al. (2007).[1]

Experimental Protocols

The synthesis of poly[2,5-bis(4′-alkoxycarbonylphenyl)styrene]s from this compound involves a multi-step process:

  • Synthesis of the Precursor: Suzuki cross-coupling of this compound with 4-alkoxycarbonylphenylboronic acid to yield 2,5-bis(4′-alkoxycarbonylphenyl)toluenes.

  • Monomer Synthesis: Bromination of the toluene (B28343) precursor to form the vinyl monomer, 2,5-bis(4′-alkoxycarbonylphenyl)styrene.

  • Polymerization: Free radical polymerization of the styrene (B11656) monomer to yield the final liquid crystal polymer.

Protocol 1: Synthesis of 2,5-bis(4′-alkoxycarbonylphenyl)toluenes (Precursor)

This protocol describes a general procedure for the Suzuki cross-coupling reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-alkoxycarbonylphenylboronic acid (2.2 eq) in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 M).

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,5-bis(4′-alkoxycarbonylphenyl)toluene.

Protocol 2: Synthesis of 2,5-bis(4′-alkoxycarbonylphenyl)styrenes (Monomer)

This protocol describes the benzylic bromination followed by dehydrobromination to form the vinyl group.

Materials:

  • 2,5-bis(4′-alkoxycarbonylphenyl)toluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve the 2,5-bis(4′-alkoxycarbonylphenyl)toluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture and irradiate with a UV lamp for 4-6 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzylic bromide.

  • Dissolve the crude bromide in dry tetrahydrofuran.

  • Add a solution of potassium tert-butoxide (1.5 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting monomer by column chromatography.

Protocol 3: Free Radical Polymerization

Materials:

  • 2,5-bis(4′-alkoxycarbonylphenyl)styrene monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol (B129727)

Procedure:

  • Place the purified monomer and AIBN (1 mol%) in a polymerization tube.

  • Add anhydrous toluene to dissolve the monomer.

  • Subject the solution to several freeze-pump-thaw cycles to remove oxygen.

  • Seal the tube under vacuum.

  • Heat the tube in an oil bath at 60-70 °C for 24-48 hours.

  • Cool the tube and open it.

  • Pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it with methanol.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from this compound to the final liquid crystal polymer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B 2,5-bis(4'-alkoxycarbonylphenyl)toluene (Precursor) A->B Suzuki Coupling C 2,5-bis(4'-alkoxycarbonylphenyl)styrene (Monomer) B->C Bromination & Dehydrobromination D Poly[2,5-bis(4'- alkoxycarbonylphenyl)styrene] (Liquid Crystal Polymer) C->D Free Radical Polymerization

Caption: Synthetic route to poly[2,5-bis(4′-alkoxycarbonylphenyl)styrene].

Logical Relationship: Structure-Property

The following diagram illustrates the relationship between the molecular structure of the monomer and the properties of the resulting liquid crystal polymer.

G cluster_0 Monomer Structure cluster_1 Polymer Properties A This compound (Starting Material) C Glass Transition Temperature (Tg) D Liquid Crystalline Phase Behavior E Thermal Stability A->E High Aromatic Content B Length of Alkyl Tail (m) in 4-alkoxycarbonylphenyl group B->C Increases flexibility, decreases Tg B->D Influences mesophase type and stability

Caption: Influence of monomer structure on polymer properties.

References

Application Notes and Protocols: 2,5-Dibromotoluene in Metal-Organic Framework (MOF) Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dibromotoluene, through its derivative 2,5-dibromo-1,4-benzenedicarboxylic acid, in the synthesis of Metal-Organic Frameworks (MOFs). This document details the synthesis of a specific bromo-functionalized MOF, its characterization, and protocols for its potential application in drug delivery systems.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2] The functionalization of the organic linkers is a key strategy to tailor the properties of MOFs for specific applications.[2]

While this compound itself is not directly used as a linker in MOF synthesis, its derivative, 2,5-dibromo-1,4-benzenedicarboxylic acid (2,5-diBromo-BDC), serves as a valuable organic linker. The introduction of bromine atoms onto the benzene (B151609) ring of the linker can modify the electronic properties, hydrophobicity, and interaction potential of the MOF pores, which can in turn influence its performance in drug loading and release.

This document focuses on a zinc-based dabco MOF, herein referred to as DMOF-1-Br₂ , synthesized using 2,5-dibromo-1,4-benzenedicarboxylic acid. While specific drug delivery data for this exact MOF is emerging, we provide a detailed synthesis protocol and representative protocols for drug loading and release based on similar functionalized MOFs.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative bromo-functionalized DMOF-1 system. It is important to note that these values can vary based on the specific synthesis conditions and activation procedures.

PropertyValueReference
BET Surface Area ~500 - 800 m²/g[3]
Pore Volume ~0.3 - 0.5 cm³/g[3]
CO₂ Adsorption Capacity (273 K) ~4.6 mmol/g[3]
Drug Loading Capacity (Example) Varies by drug[4]
Drug Release Profile (Example) pH-dependent[5]

Experimental Protocols

Synthesis of 2,5-dibromo-1,4-benzenedicarboxylic acid (Linker)

The organic linker, 2,5-dibromo-1,4-benzenedicarboxylic acid, can be synthesized from this compound via oxidation of the methyl groups. A general laboratory-scale synthesis protocol is as follows:

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the KMnO₄ solution to the this compound solution while stirring and heating under reflux. The reaction is typically carried out for several hours.

  • After the reaction is complete (indicated by the disappearance of the purple color of permanganate), cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with sulfuric acid to precipitate the 2,5-dibromo-1,4-benzenedicarboxylic acid.

  • Collect the white precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to purify the product.

  • Dry the purified linker in a vacuum oven.

Synthesis of DMOF-1-Br₂

This protocol describes the solvothermal synthesis of a zinc-based MOF using 2,5-dibromo-1,4-benzenedicarboxylic acid and 1,4-diazabicyclo[2.2.2]octane (dabco) as linkers.[1]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2,5-dibromo-1,4-benzenedicarboxylic acid (2,5-diBromo-BDC)

  • 1,4-diazabicyclo[2.2.2]octane (dabco)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

Procedure:

  • In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (e.g., 0.132 g, 0.44 mmol) in 10 mL of DMF.

  • To this solution, add 2,5-dibromo-1,4-benzenedicarboxylic acid (e.g., 0.070 g, 0.22 mmol) and dabco (e.g., 0.024 g, 0.22 mmol).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Colorless, cubic crystals of DMOF-1-Br₂ should have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in fresh methanol for 3 days, replacing the methanol daily.

  • After the solvent exchange, decant the methanol and dry the MOF under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

Protocol for Drug Loading (Impregnation Method)

This is a general protocol for loading a therapeutic agent into the pores of the activated DMOF-1-Br₂.[6]

Materials:

  • Activated DMOF-1-Br₂

  • Drug of interest (e.g., 5-Fluorouracil, Ibuprofen)

  • A suitable solvent in which the drug is soluble (e.g., ethanol, methanol, or a buffer solution)

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent at a known concentration.

  • Weigh a specific amount of activated DMOF-1-Br₂ and place it in a vial.

  • Add a specific volume of the drug solution to the vial containing the MOF.

  • Seal the vial and stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • After the loading period, collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.

  • Dry the drug-loaded DMOF-1-Br₂ under vacuum.

  • The amount of loaded drug can be quantified by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC and calculating the difference in drug concentration before and after loading.

Protocol for In Vitro Drug Release Study

This protocol outlines a typical procedure to study the release of a loaded drug from DMOF-1-Br₂ in a simulated physiological environment.[5]

Materials:

  • Drug-loaded DMOF-1-Br₂

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)

  • A constant temperature shaker or water bath (37 °C)

Procedure:

  • Disperse a known amount of the drug-loaded DMOF-1-Br₂ in a specific volume of PBS in a sealed container.

  • Place the container in a shaker or water bath maintained at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • To maintain a constant volume (sink conditions), replace the withdrawn volume with an equal volume of fresh PBS at the same temperature and pH.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_application Drug Delivery Application Linker Synthesis This compound (Starting Material) Oxidation Oxidation Linker Synthesis->Oxidation Linker 2,5-dibromo-1,4- benzenedicarboxylic acid Oxidation->Linker Solvothermal Synthesis Solvothermal Reaction (DMF, 120°C) Linker->Solvothermal Synthesis Metal Salt Zinc Nitrate Metal Salt->Solvothermal Synthesis Pillar Linker Dabco Pillar Linker->Solvothermal Synthesis DMOF-1-Br2 DMOF-1-Br₂ (Crystalline MOF) Solvothermal Synthesis->DMOF-1-Br2 Activation Activation (Solvent Exchange & Vacuum) DMOF-1-Br2->Activation Drug Loading Drug Loading (Impregnation) Activation->Drug Loading Drug Release In Vitro Drug Release Study Drug Loading->Drug Release Analysis Data Analysis (UV-Vis, HPLC) Drug Release->Analysis

Caption: Workflow for the synthesis of DMOF-1-Br₂ and its application in drug delivery.

Drug_Delivery_Mechanism Drug_Loaded_MOF Drug-Loaded DMOF-1-Br₂ Systemic_Circulation Systemic Circulation Drug_Loaded_MOF->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Lower pH) Systemic_Circulation->Tumor_Microenvironment Drug_Release Drug Release Tumor_Microenvironment->Drug_Release pH-triggered Cellular_Uptake Cellular Uptake Drug_Release->Cellular_Uptake Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Cellular_Uptake->Therapeutic_Effect

Caption: Conceptual signaling pathway for targeted drug delivery using a pH-responsive MOF.

Conclusion

The use of 2,5-dibromo-1,4-benzenedicarboxylic acid as a linker allows for the synthesis of functionalized MOFs such as DMOF-1-Br₂. The introduction of bromine atoms provides a means to tune the framework's properties, which can be advantageous for applications in drug delivery. The provided protocols offer a foundation for the synthesis, characterization, and evaluation of these materials as potential drug carriers. Further research is warranted to explore the specific drug loading capacities and release kinetics for various therapeutic agents and to elucidate the in vivo behavior and biocompatibility of these bromo-functionalized MOFs.

References

Application Notes: 2,5-Dibromotoluene as a Surrogate Standard in Environmental Analysis

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2,5-Dibromotoluene.

Troubleshooting Guide

Low or No Product Yield

Question: I am observing little to no formation of my desired mono- or di-substituted product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki coupling reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.

    • Troubleshooting:

      • Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh, as they can degrade over time.[1] Using a new batch or a more stable pre-catalyst is advisable.

      • Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] Purging with an inert gas like argon or nitrogen is essential.

      • If using a Pd(II) precursor like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient. The choice of phosphine (B1218219) ligand can influence this reduction.[1]

  • Poor Substrate Reactivity: As an electron-rich aryl bromide, the oxidative addition step with this compound can be slow, as this is often the rate-limiting step.[2]

    • Troubleshooting:

      • Employ more electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), to accelerate oxidative addition.[1][2]

      • Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.[2]

  • Issues with the Boronic Acid/Ester: The stability and purity of the boronic acid are critical.

    • Troubleshooting:

      • Boronic acids can undergo protodeborylation, especially at elevated temperatures.[3] Consider converting the boronic acid to a more stable boronate ester, like a pinacol (B44631) (Bpin) or MIDA ester.[1]

      • Use a sufficient excess of the boronic acid (typically 1.1 to 1.5 equivalents for monosubstitution and 2.2 to 2.5 for disubstitution).[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Troubleshooting:

      • A common and effective system is using K₃PO₄ or Cs₂CO₃ as the base in a solvent mixture of 1,4-dioxane (B91453) and water.[1][5][6] This combination generally provides good solubility for both organic and inorganic reagents.

      • Other solvent systems like Toluene/water or THF/water can also be effective.[4][7] The ratio of the organic solvent to water may require optimization.

Poor Selectivity (Mono- vs. Di-substitution)

Question: My reaction is producing a mixture of mono- and di-substituted products, and I want to favor one over the other. How can I control the selectivity?

Answer: Controlling the selectivity between mono- and di-substitution on this compound requires careful manipulation of the reaction conditions.

  • For Monosubstitution:

    • Strategy: Use a limited amount of the boronic acid and milder reaction conditions.

    • Conditions to Screen:

      • Use a stoichiometric amount or a slight excess (1.0 to 1.2 equivalents) of the arylboronic acid.[6]

      • Lower the reaction temperature and shorten the reaction time to prevent the second coupling from occurring.

      • The choice of catalyst and ligand can also influence selectivity. Some catalyst systems may favor monocoupling.

  • For Disubstitution:

    • Strategy: Use an excess of the boronic acid and more forcing conditions to drive the reaction to completion at both bromine positions.[1]

    • Conditions to Screen:

      • Use at least 2.2 equivalents of the boronic acid.[1]

      • Increase the reaction temperature and prolong the reaction time.[1]

      • A robust catalyst system, potentially with a higher catalyst loading, may be necessary.

Formation of Side Products

Question: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is a common challenge in Suzuki couplings.

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen.

    • Troubleshooting:

      • Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.

  • Dehalogenation (Protodebromination):

    • Cause: The palladium-hydride (Pd-H) species, which can be formed from the reaction of the palladium complex with bases, solvents, or trace water, can lead to the replacement of a bromine atom with hydrogen.[8] Electron-deficient aryl halides are particularly susceptible.[8]

    • Troubleshooting:

      • Use anhydrous solvents and ensure the base is as dry as possible.

      • The choice of phosphine ligand can sometimes mitigate this side reaction.

      • Minimizing the amount of water in the reaction mixture is key to avoiding significant dehalogenation.[9]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is generally recommended for the Suzuki coupling of this compound?

A1: For a robust and versatile option, Pd(PPh₃)₄ is a commonly used catalyst.[5][6] However, for more challenging couplings or to overcome the sluggish reactivity of an electron-rich substrate like this compound, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ may be more effective.[1][2]

Q2: What is the optimal base and solvent system for this reaction?

A2: A frequently successful system is K₃PO₄ as the base in a solvent mixture of 1,4-dioxane and water.[1][5][6] This combination generally provides good solubility for the reagents and facilitates the crucial transmetalation step. Other bases like K₂CO₃ and Cs₂CO₃ can also be effective.[4][10] The optimal solvent and base combination can be substrate-dependent and may require screening.

Q3: How can I ensure my reagents are of sufficient quality?

A3: The quality of all reagents is critical for a successful Suzuki coupling.

  • This compound: Ensure it is pure and free from impurities that could interfere with the catalyst.

  • Boronic Acid/Ester: Boronic acids can be prone to degradation. Store them in a cool, dry place. It's advisable to check their purity by NMR before use.

  • Palladium Catalyst: As mentioned, palladium catalysts can degrade. Use a fresh bottle or store it under an inert atmosphere.

  • Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.

Q4: What is the typical temperature and reaction time for the Suzuki coupling of this compound?

A4: The reaction temperature and time are interdependent and need to be optimized. A common starting point is heating the reaction mixture to 90-100 °C for 12-24 hours.[5][6][11] Monitoring the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time. For disubstitution, longer reaction times and potentially higher temperatures may be necessary.

Data Presentation

Table 1: Representative Catalyst Systems and Conditions for Suzuki Coupling of Dibromoarenes.

Catalyst SystemDibromoarene SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[5][11]
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃ (2M aq.)Toluene110-11512-18-[11]
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow to Moderate[11]

Table 2: Common Bases and Solvents for Suzuki-Miyaura Reactions.

BaseCommon SolventsNotes
K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂OOften provides good yields and is a strong, non-nucleophilic base.[5][6]
K₂CO₃Toluene/H₂O, DMF/H₂OA widely used and cost-effective base.[4][12]
Cs₂CO₃1,4-Dioxane, TolueneA strong base that can be effective in challenging couplings.[4]
Na₂CO₃Toluene/H₂O, DMEAnother common and economical choice.[4]

Experimental Protocols

General Procedure for Monosubstitution of this compound:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (4 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Disubstitution of this compound:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and potassium phosphate (K₃PO₄) (4.0 equiv.).[5]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (6 mol%).[5]

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Follow the workup and purification procedure as described for the monosubstitution reaction.

Visualizations

Suzuki_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Troubleshooting_Workflow Start Low/No Yield Catalyst Check Catalyst Activity - Fresh Reagents? - Degassed Solvents? Start->Catalyst Substrate Assess Substrate Reactivity - Bulky Ligands? - Higher Temperature? Start->Substrate Boronic_Acid Verify Boronic Acid Quality - Purity Check? - Use Ester? Start->Boronic_Acid Conditions Optimize Base/Solvent - Screen Bases (K3PO4, Cs2CO3) - Vary Solvent Ratio Start->Conditions Side_Products Minimize Side Products - Rigorous Degassing - Anhydrous Conditions Catalyst->Side_Products Selectivity Control Selectivity - Adjust Stoichiometry - Modify Temp/Time Substrate->Selectivity Conditions->Selectivity

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Purification of Crude 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Dibromotoluene. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are fractional vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Molecular Weight 249.93 g/mol [2]
Melting Point 5-6 °C[3]
Boiling Point 236 °C at 760 mmHg (atmospheric pressure)[1]
135-136 °C at 35 mmHg[3]
Density 1.815 g/mL at 25 °C[3]

Q3: What are the potential impurities in crude this compound?

A3: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include isomeric dibromotoluenes (e.g., 2,4-, 3,5-, 2,3-, 2,6-, and 3,4-dibromotoluene), monobromotoluenes, and unreacted starting materials from the synthesis process. The specific impurities will depend on the synthetic route used to prepare the this compound.[4]

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature and pressure.

  • Possible Cause: Inaccurate pressure reading.

    • Solution: Ensure your vacuum gauge is calibrated and functioning correctly. Check for leaks in the distillation setup.

  • Possible Cause: Presence of non-volatile impurities.

    • Solution: Consider a pre-purification step like a simple filtration or a wash to remove solid impurities.

  • Possible Cause: Thermometer placement is incorrect.

    • Solution: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]

Issue 2: The distillation is very slow or has stopped.

  • Possible Cause: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly insulated.[6]

  • Possible Cause: A leak in the vacuum system.

    • Solution: Check all joints and connections for leaks. Re-grease joints if necessary.

  • Possible Cause: Column flooding.

    • Solution: Reduce the heating rate to allow the column to equilibrate. If flooding persists, the column may need to be repacked.[6]

Recrystallization

Issue 1: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used.

    • Solution: Evaporate some of the solvent to increase the concentration of the product and cool the solution again.

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7]

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

Issue 2: The product oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the product.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: Presence of impurities that lower the melting point of the product.

    • Solution: Try a different purification method first, such as column chromatography, to remove these impurities.

Issue 3: Low recovery of the purified product.

  • Possible Cause: The product is significantly soluble in the cold recrystallization solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. Adding a small excess of hot solvent before filtration can also help.

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system is not optimal.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. For this compound, a non-polar solvent system like hexane (B92381)/ethyl acetate (B1210297) is a good starting point.[8] An ideal Rf value for the desired compound on TLC is around 0.3.[9]

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.[9]

  • Possible Cause: The sample was loaded incorrectly.

    • Solution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[10]

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

  • Possible Cause: The compound may be reacting with the silica gel.

    • Solution: While less common for relatively inert compounds like this compound, if suspected, try using a different stationary phase like alumina (B75360) or a deactivated silica gel.[11]

Experimental Protocols

Fractional Vacuum Distillation Protocol

This protocol is a general guideline and should be adapted based on the available equipment and the impurity profile of the crude material.

  • Setup: Assemble a fractional vacuum distillation apparatus. Use a fractionating column (e.g., Vigreux or packed) appropriate for the scale of the distillation.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Evacuation: Gradually apply vacuum to the system, ensuring all connections are secure.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect a forerun fraction of any low-boiling impurities. Collect the main fraction at the expected boiling point for this compound at the measured pressure (e.g., 135-136 °C at 35 mmHg).[3] Collect any higher-boiling fractions separately.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Recrystallization Protocol (General Guidance)

Since this compound has a low melting point, recrystallization should be performed with care, and a low-boiling point solvent is recommended. Ethanol or methanol (B129727) are often good starting points for aryl halides.

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a test solvent (e.g., ethanol, methanol) at room temperature. Heat the solution gently to see if more dissolves. Cool the solution in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Vary the ratio to achieve good separation (Rf of the product around 0.3).[9]

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation High boiling impurities recrystallization Recrystallization crude->recrystallization Solid impurities chromatography Column Chromatography crude->chromatography Isomeric impurities pure Pure this compound distillation->pure recrystallization->pure chromatography->pure

Caption: General purification workflow for crude this compound.

troubleshooting_distillation cluster_no_distillate Troubleshooting: No Distillate cluster_slow_distillation Troubleshooting: Slow Distillation start Distillation Problem no_distillate No Distillate at Expected T/P start->no_distillate slow_distillation Slow/Stopped Distillation start->slow_distillation check_pressure Check Vacuum Gauge & Leaks no_distillate->check_pressure check_impurities Check for Non-Volatiles no_distillate->check_impurities check_thermo Check Thermometer Placement no_distillate->check_thermo check_heat Increase Heating/Insulation slow_distillation->check_heat check_leaks Check for Vacuum Leaks slow_distillation->check_leaks check_flooding Check for Column Flooding slow_distillation->check_flooding

Caption: Troubleshooting logic for fractional vacuum distillation.

References

preventing side reactions in the lithiation of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing side reactions during the lithiation of 2,5-dibromotoluene. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and selective monolithiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of monolithiation of this compound?

The major product is typically the aryllithium species where the lithium atom replaces the bromine at the 5-position (para to the methyl group), forming 2-bromo-5-lithiated toluene (B28343). This is due to the bromine at the 5-position being less sterically hindered than the bromine at the 2-position, which is ortho to the methyl group.

Q2: Which organolithium reagent is best for this reaction, n-BuLi or t-BuLi?

n-Butyllithium (n-BuLi) is the most commonly used and is effective for achieving high regioselectivity in the lithium-halogen exchange with this compound.[1] tert-Butyllithium (t-BuLi) is a stronger base and more reactive, which can sometimes lead to decreased selectivity or increased side reactions, such as deprotonation of the solvent.[2] For most applications, n-BuLi is the preferred reagent for selective monolithiation.

Q3: Why is a low reaction temperature (e.g., -78 °C) so critical?

Maintaining a low temperature is crucial for several reasons:

  • Minimizing Side Reactions: It suppresses side reactions like the reaction of n-BuLi with the solvent (especially THF) and reduces the rate of potential coupling reactions.

  • Increasing Selectivity: Lower temperatures generally favor the kinetically controlled product, leading to higher regioselectivity.

  • Stability of the Aryllithium Intermediate: Although aryllithium species are relatively stable, lower temperatures enhance their stability, preventing decomposition before the addition of an electrophile.

Q4: How does the choice of solvent affect the reaction?

The solvent plays a significant role in the reaction's outcome.

  • Ethereal Solvents (THF, Diethyl Ether): These are the most common solvents as they solvate the lithium cation, breaking down the butyllithium (B86547) aggregates and increasing its reactivity. THF is generally more effective than diethyl ether but is also more susceptible to deprotonation by BuLi at temperatures above -78 °C.

  • Hydrocarbon Solvents (Toluene, Hexane): Using a non-coordinating solvent like toluene can influence the regioselectivity, as seen in analogous systems. In some cases, this can lead to different product ratios compared to ethereal solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Recommended Solution
Inactive n-BuLi The molarity of organolithium reagents can decrease over time. Titrate the n-BuLi solution before use to determine its exact concentration and ensure accurate stoichiometry.
Presence of Moisture or Air Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert gas (Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.
Incomplete Reaction The lithium-halogen exchange may be slow under certain conditions. Consider increasing the reaction time at -78 °C. A slight warming of the reaction mixture (e.g., to -60 °C) for a short period can sometimes improve conversion, but this may also increase side reactions.
Inefficient Quenching The electrophile may be unreactive, or there might be a source of protons during the quench. Use a highly reactive electrophile and ensure anhydrous conditions are maintained during its addition.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Cause Recommended Solution
Reaction Temperature Too High An elevated temperature can lead to the formation of the undesired regioisomer (lithiation at the 2-position). Maintain a strict reaction temperature of -78 °C, especially during the addition of n-BuLi.
Solvent Effects The choice of solvent can influence regioselectivity. If poor selectivity is observed in THF, consider switching to diethyl ether or a non-coordinating solvent like toluene.
Incorrect Stoichiometry Using a significant excess of n-BuLi might contribute to side reactions. Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents).

Problem 3: Formation of Symmetric Byproducts or Starting Material Homocoupling

Possible Cause Recommended Solution
Di-lithiation The formation of a di-substituted product upon quenching indicates that di-lithiation has occurred. This is likely due to using more than one equivalent of n-BuLi. Ensure accurate titration and stoichiometry of the n-BuLi.
Coupling Reactions The aryllithium intermediate can couple with unreacted this compound or the n-butyl bromide byproduct. This can be minimized by the slow, dropwise addition of n-BuLi to the substrate solution at -78 °C to maintain a low concentration of the organolithium reagent.

Data Presentation

The following table summarizes the expected outcomes for the monolithiation of this compound under various conditions, based on literature data and established principles of organolithium chemistry.

Lithiation Reagent Solvent Temperature Equivalents of BuLi Expected Major Product Regioisomeric Ratio (5-Li : 2-Li) Potential Side Products
n-BuLiTHF-78 °C1.02-Bromo-5-lithiated toluene>97:3[1]Minor regioisomer, di-lithiated species, butylated toluene
n-BuLiDiethyl Ether-78 °C1.02-Bromo-5-lithiated tolueneHigh (expected)Minor regioisomer, di-lithiated species
t-BuLiTHF-78 °C1.02-Bromo-5-lithiated toluenePotentially lowerMinor regioisomer, products from solvent deprotonation
n-BuLiTHF> -78 °C1.02-Bromo-5-lithiated tolueneDecreasedIncreased amounts of minor regioisomer and solvent-derived byproducts
n-BuLiTHF-78 °C> 1.1Di-lithiated tolueneN/ADi-substituted product upon quenching

Experimental Protocols

Protocol 1: Highly Regioselective Monolithiation of this compound

This protocol is designed to favor the formation of 2-bromo-5-lithiated toluene.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Electrophile (e.g., anhydrous N,N-Dimethylformamide - DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) supply

  • Flame-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Mixture Preparation: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add the desired electrophile (e.g., anhydrous DMF, 1.2 eq.) to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the lithiation of this compound.

experimental_workflow Experimental Workflow for Lithiation of this compound cluster_setup Preparation cluster_reaction Lithiation cluster_quench Quenching & Workup setup 1. Assemble and flame-dry glassware under inert gas reagents 2. Add this compound and anhydrous THF setup->reagents cool 3. Cool solution to -78 °C reagents->cool add_buli 4. Add n-BuLi (1.0 eq) dropwise cool->add_buli stir 5. Stir for 1 hour at -78 °C add_buli->stir add_electrophile 6. Add electrophile at -78 °C stir->add_electrophile warm_quench 7. Warm to RT and quench with aq. NH4Cl add_electrophile->warm_quench workup 8. Extraction and drying warm_quench->workup purify 9. Purify by column chromatography workup->purify

Caption: General experimental workflow for the monolithiation of this compound.

troubleshooting_guide Troubleshooting Guide for Lithiation Issues start Problem with Lithiation Reaction low_yield Low or No Yield? start->low_yield multiple_products Multiple Products? start->multiple_products check_buli Is n-BuLi titrated? low_yield->check_buli Yes check_conditions Are conditions anhydrous? low_yield->check_conditions No check_temp Was T > -75 °C? multiple_products->check_temp Yes check_stoich Was >1.1 eq. BuLi used? multiple_products->check_stoich No titrate_buli Solution: Titrate n-BuLi before use. check_buli->titrate_buli No check_buli->check_conditions Yes dry_reagents Solution: Flame-dry glassware, use anhydrous solvents. check_conditions->dry_reagents No control_temp Solution: Maintain T at -78 °C. check_temp->control_temp Yes check_temp->check_stoich No correct_stoich Solution: Use 1.0-1.1 eq. of titrated BuLi. check_stoich->correct_stoich Yes

Caption: Decision tree for troubleshooting common issues in the lithiation of this compound.

References

Technical Support Center: Regioselective Synthesis of 2,5-Dibromotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibromotoluene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound with high regioselectivity?

The main challenge is controlling the position of the bromine substituents on the toluene (B28343) ring. Direct bromination of toluene or p-bromotoluene often leads to a mixture of isomers that are difficult to separate due to their similar physical properties, such as close boiling points.[1] The methyl group is an activating, ortho-, para-directing group, which complicates the selective introduction of bromine atoms at the desired 2- and 5-positions.[2]

Q2: Why does the direct bromination of toluene fail to produce pure this compound?

Direct electrophilic bromination of toluene using Br₂ and a Lewis acid catalyst (like FeBr₃) first produces a mixture of o-bromotoluene and p-bromotoluene.[2][3] Further bromination of this mixture is not highly regioselective. For example, brominating p-bromotoluene can lead to 2,4- and 3,4-dibromotoluene (B1293573) in addition to the desired 2,5-isomer, as the methyl and bromo groups direct incoming electrophiles to different positions. Excessive amounts of catalyst can also lead to over-bromination.[1]

Q3: What is the most effective and regioselective strategy for synthesizing this compound?

A multi-step synthesis starting from p-toluidine (B81030) is generally the most reliable method. This approach uses the powerful ortho-directing ability of the amino (or acetamido) group to install bromine atoms at the desired positions. The amino group is then removed or replaced with bromine via a Sandmeyer reaction.[4][5] This strategy offers precise control over regiochemistry, avoiding the isomeric mixtures common to direct bromination pathways.

Q4: How can this compound be purified from its isomers?

Due to the close boiling points of dibromotoluene isomers, separation by distillation is often inefficient for achieving high purity.[1] The preferred methods for purification are:

  • Recrystallization: If the desired isomer is a solid and has different solubility characteristics from the impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): A C18 or Phenyl-hexyl column can be effective for separating aromatic positional isomers.[6]

  • Flash Column Chromatography: While challenging, it can be successful with a carefully selected solvent system and a slow gradient.[6]

Troubleshooting Guide

Problem 1: My reaction produced a mixture of dibromotoluene isomers, not the pure 2,5-isomer.

  • Probable Cause: You likely used a direct bromination method on toluene or p-bromotoluene. The directing effects of the methyl group and the first bromine atom are not sufficient to exclusively form the 2,5-isomer, leading to byproducts like 2,4- and 3,4-dibromotoluene.

  • Solution: Switch to a more regiocontrolled synthetic route. The recommended pathway is to start with p-toluidine, use the amino group to direct the bromination, and then remove/replace it using a Sandmeyer reaction. This approach provides significantly higher regioselectivity.

Problem 2: The yield of my desired product is very low.

  • Probable Cause 1 (Direct Bromination): Inefficient catalysis or over-bromination. Using an excessive amount of a Lewis acid catalyst can promote the formation of tri- or tetra-brominated species.[1]

  • Solution 1: Optimize the catalyst loading. Typically, the amount of Lewis acid should be in the range of 0.005 to 0.15 moles per mole of bromine.[1] Monitor the reaction by TLC or GC to stop it upon consumption of the starting material, preventing over-bromination.

  • Probable Cause 2 (Sandmeyer Reaction): Incomplete diazotization or premature decomposition of the diazonium salt. The formation of the diazonium salt from an aniline (B41778) derivative is temperature-sensitive and must be performed at low temperatures (typically 0–5 °C).

  • Solution 2: Maintain a temperature below 5 °C during the addition of sodium nitrite (B80452). Use freshly prepared diazonium salt solution immediately in the subsequent step with the copper(I) bromide catalyst to minimize decomposition.[7]

Problem 3: My Sandmeyer reaction is sluggish or fails to proceed to completion.

  • Probable Cause: The copper(I) bromide (CuBr) catalyst may be inactive due to oxidation to copper(II). The reaction is catalyzed by Cu(I).[8]

  • Solution: Use high-purity, freshly prepared, or properly stored CuBr. If preparing it yourself, ensure all copper(II) has been reduced. Some protocols generate the Cu(I) species in situ to ensure its activity.[9]

Quantitative Data Summary

The regioselectivity of bromination is highly dependent on the substrate, catalyst, and reaction conditions. The following table illustrates typical isomer distributions from the direct bromination of toluene, highlighting the challenge of achieving a single product.

Starting MaterialBrominating Agent/CatalystTemperatureo-isomer (%)p-isomer (%)m-isomer (%)Reference
TolueneBr₂ / FeNot specified~33%~66%~1%[1]
Toluenetert-butyl hypobromite (B1234621) / Zeolite XNot specifiedLowHigh ("excellent para-selectivity")-[1]
TolueneBa(BrO₃)₂ / H₂SO₄Not specified66%33%1%[1]

This table demonstrates outcomes for the first bromination step. Subsequent brominations are more complex and typically yield multiple products.

Experimental Protocols

Protocol: Regioselective Synthesis of this compound via Sandmeyer Reaction

This multi-step protocol is designed to maximize the regioselectivity of the final product.

Step 1: Synthesis of 4-Amino-3,5-dibromotoluene from p-Toluidine

This procedure is adapted from the bromination of p-toluidine.[10]

  • Setup: In a 250 mL two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (10.7 g, 0.1 mol) in 45 mL of glacial acetic acid.

  • Bromination: Cool the flask in an ice-salt bath. Slowly add a solution of bromine (32.0 g, 0.2 mol) in 20 mL of glacial acetic acid through the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The solid precipitate of 4-amino-3,5-dibromotoluene hydrobromide will form. Neutralize the solution carefully with aqueous sodium hydroxide (B78521) until it is slightly basic (pH ~8) to precipitate the free amine.

  • Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

Step 2: Sandmeyer Reaction to Synthesize this compound

This procedure uses the 4-amino-3,5-dibromotoluene from Step 1.

  • Diazotization:

    • Prepare a solution of 4-amino-3,5-dibromotoluene (26.5 g, 0.1 mol) in a mixture of 50 mL of water and 25 mL of concentrated hydrobromic acid (48%).

    • Cool the solution to 0–5 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (7.0 g, 0.101 mol) in 15 mL of water.[10] Keep the temperature strictly below 5 °C. Stir for 30 minutes after addition is complete.

  • Catalyst Preparation (in a separate flask):

    • Prepare a solution of copper(I) bromide (CuBr). This can be done by refluxing a mixture of copper(II) sulfate (B86663) (31 g), copper turnings (10 g), and sodium bromide (77 g) in 500 mL of water with a small amount of sulfuric acid until the solution turns yellowish.[9]

  • Sandmeyer Reaction:

    • Heat the CuBr solution to boiling.

    • Slowly and carefully add the cold diazonium salt solution from step 2.1 to the boiling CuBr solution. Vigorous evolution of N₂ gas will occur.[8]

    • After the addition is complete, continue to heat the mixture for an additional 30 minutes.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (B109758) (2 x 50 mL).

    • Combine the organic layers and wash with 1 M NaOH, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Visualizations

Synthesis Workflow

SynthesisWorkflow start_mat p-Toluidine step1 Dibromination (Br₂, Acetic Acid) start_mat->step1 intermediate1 4-Amino-3,5-dibromotoluene step1->intermediate1 step2 Diazotization (NaNO₂, HBr, 0-5°C) intermediate1->step2 intermediate2 Diazonium Salt step2->intermediate2 step3 Sandmeyer Reaction (CuBr, heat) intermediate2->step3 product_crude Crude This compound step3->product_crude purification Purification (Distillation or Chromatography) product_crude->purification final_product Pure This compound purification->final_product TroubleshootingLogic problem Poor Yield or Selectivity q1 Isomeric Mixture Observed? problem->q1 a1_yes Cause: Poor Regiocontrol in Direct Bromination q1->a1_yes Yes q2 Low Yield in Sandmeyer Step? q1->q2 No sol1 Solution: Use p-Toluidine route with Sandmeyer Reaction a1_yes->sol1 a2_yes Cause: Diazonium Salt Decomposition or Inactive Cu(I) Catalyst q2->a2_yes Yes q3 Difficulty Purifying? q2->q3 No sol2 Solution: 1. Keep Diazotization at 0-5°C. 2. Use fresh/active CuBr. a2_yes->sol2 a3_yes Cause: Isomers have very similar boiling points. q3->a3_yes Yes sol3 Solution: Use Preparative HPLC or Recrystallization instead of simple distillation. a3_yes->sol3

References

Technical Support Center: Synthesis of 2,5-bis(trifluoroethoxy)toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-bis(trifluoroethoxy)toluene for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis method for 2,5-bis(trifluoroethoxy)toluene? A1: The most frequently cited high-yield method is a variation of the Williamson ether synthesis. This process involves reacting a 2,5-dihalotoluene, such as 2,5-dibromotoluene, with 2,2,2-trifluoroethanol (B45653). The reaction is conducted in the presence of a strong base and a copper-containing catalyst, typically in a polar aprotic solvent.[1][2][3]

Q2: What kind of yields can be expected with an optimized protocol? A2: Optimized protocols reported in patent literature claim yields as high as 92% for 2,5-bis(trifluoroethoxy)toluene.[2][4]

Q3: Why is a copper catalyst necessary for this reaction? A3: A copper-containing catalyst, such as copper(II) sulfate (B86663), is used to facilitate the nucleophilic substitution of the aryl halides with the trifluoroethoxide. This is a common strategy for forming aryl ethers, as aryl halides are generally less reactive than alkyl halides in standard Williamson ether synthesis.[1][2]

Q4: What are the most critical parameters to control for maximizing yield? A4: The most critical parameters include the choice of base, solvent, reaction temperature, and the purity of starting materials. The optimal temperature range is typically between 85°C and 105°C.[1][4] Using a strong base like metallic sodium in a dipolar aprotic solvent such as N,N-dimethylformamide (DMF) is reported to be effective.[1][4]

Q5: Are there any common side reactions to be aware of? A5: Potential side reactions include incomplete reaction leading to mono-substituted byproducts (e.g., 1-bromo-2,5-bis(trifluoroethoxy)toluene) and potential elimination reactions, although the latter is less common with aryl substrates.[5][6] Impurities in the starting materials can also lead to undesired byproducts.

Experimental Protocols and Data

Optimized Protocol for High-Yield Synthesis

This protocol is adapted from methodologies described in patent literature that report yields of up to 92%.[1][2]

Materials:

  • This compound

  • 2,2,2-trifluoroethanol

  • Metallic Sodium (Na)

  • N,N-dimethylformamide (DMF), anhydrous

  • Copper(II) sulfate (CuSO₄), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Pyridine

  • Water

Procedure:

  • Alkoxide Formation: In a suitable reaction vessel under an inert atmosphere, carefully add metallic sodium to a 2-10 fold molar excess of 2,2,2-trifluoroethanol to form sodium 2,2,2-trifluoroethoxide.

  • Reaction Setup: To the prepared sodium 2,2,2-trifluoroethoxide solution, add N,N-dimethylformamide.

  • Addition of Reactants: Add this compound and a catalytic amount of copper(II) sulfate to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 85°C and 105°C.[1] Stir vigorously for the time required to achieve complete conversion (monitoring by TLC or GC is recommended).

  • Quenching and Precipitation: After cooling the reaction mixture, carefully add water. Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the crude product.[1][2]

  • Isolation: Stir the resulting crystal suspension at -5°C to 0°C for approximately 1 hour.[1][2] Filter the solid white precipitate and wash the product cake with water.

  • Drying: Dry the isolated product, 2,5-bis(2,2,2-trifluoroethoxy)toluene, at ambient temperature and pressure, followed by drying under reduced pressure to obtain a white or off-white powder.[1][2] The reported melting point is in the range of 37°C to 42°C.[2]

Summary of Reaction Conditions

The table below summarizes various reported conditions for the synthesis, providing a basis for comparison and optimization.

ParameterCondition 1
Starting Material This compound
Reagent 2,2,2-trifluoroethanol
Base Metallic Sodium (Na)
Solvent N,N-dimethylformamide (DMF)
Catalyst Copper(II) Sulfate (CuSO₄)
Temperature 85 - 105 °C[1]
Reported Yield 92%[1][2]
Reference Patent WO2008055851A1[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides systematic steps for resolution.

Troubleshooting_Yield start Low or No Yield of 2,5-bis(trifluoroethoxy)toluene check_reagents 1. Check Starting Materials & Reagents start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_purity Purity Issue: - 2,5-dihalotoluene purity? - Anhydrous solvent/reagents? check_reagents->reagent_purity Analyze purity base_activity Base Inactivity: - Freshly handled sodium? - Complete alkoxide formation? check_reagents->base_activity Verify base temp_issue Incorrect Temperature: - Outside 85-105°C range? - Inconsistent heating? check_conditions->temp_issue Check temp logs time_issue Insufficient Time: - Monitor reaction by TLC/GC for completion? check_conditions->time_issue Check monitoring data atmosphere_issue Atmosphere Contamination: - Inert atmosphere (N₂/Ar) maintained? check_conditions->atmosphere_issue Confirm inert setup extraction_issue Product Loss During Workup: - Incomplete precipitation? - pH not acidic enough (1-2)? check_workup->extraction_issue Review precipitation & pH purification_issue Purification Problem: - Product has low melting point. - Consider column chromatography? check_workup->purification_issue Evaluate purification method

Caption: Troubleshooting flowchart for low yield synthesis.

Detailed Troubleshooting Steps

1. Issue: Low Conversion of Starting Material

  • Possible Cause: Inactive base or incomplete formation of the sodium 2,2,2-trifluoroethoxide nucleophile.

    • Solution: Use fresh metallic sodium, ensuring it is free from oxide layers. Ensure the 2,2,2-trifluoroethanol is anhydrous. The reaction to form the alkoxide is exothermic; ensure it proceeds to completion before adding the aryl halide.

  • Possible Cause: Inactive catalyst.

    • Solution: Use anhydrous copper(II) sulfate. Ensure it is properly dispersed in the reaction mixture.

  • Possible Cause: Insufficient reaction temperature or time.

    • Solution: Ensure the internal reaction temperature is consistently maintained within the optimal 85-105°C range.[1][4] Monitor the reaction's progress using an appropriate technique (e.g., GC-MS or TLC) to ensure it has run to completion.

2. Issue: Presence of Mono-substituted Byproduct

  • Possible Cause: Insufficient amount of sodium 2,2,2-trifluoroethoxide or insufficient reaction time for the second substitution.

    • Solution: Ensure at least two equivalents of the alkoxide are used relative to the 2,5-dihalotoluene. Increase the reaction time and continue monitoring until the mono-substituted intermediate is consumed.

  • Possible Cause: Low reaction temperature.

    • Solution: The second substitution may require higher activation energy. Ensure the temperature is maintained at the higher end of the optimal range (around 100-105°C) if mono-substitution is a persistent issue.

3. Issue: Product is an Oil or Difficult to Crystallize

  • Possible Cause: The product has a low melting point (37-42°C), and impurities can further depress it, making crystallization difficult.[2]

    • Solution: Ensure the pH is correctly adjusted to 1-2 during workup to minimize the solubility of the product.[1][2] Cool the suspension to between -5°C and 0°C for at least one hour to maximize precipitation.[2] If crystallization fails, purify the crude product using silica (B1680970) gel column chromatography.[7][8]

4. Issue: Reaction Does Not Start

  • Possible Cause: Purity of the 2,5-dihalotoluene starting material is low.

    • Solution: Verify the purity of the starting material by NMR or GC-MS. Purify by recrystallization or distillation if necessary.

  • Possible Cause: Solvent is not anhydrous.

    • Solution: Use anhydrous N,N-dimethylformamide. Water will quench the strong base and inhibit the formation of the necessary nucleophile.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 2,5-bis(trifluoroethoxy)toluene.

Synthesis_Workflow start Start: This compound & 2,2,2-Trifluoroethanol alkoxide Step 1: Form Alkoxide (Na + CF₃CH₂OH) start->alkoxide reaction Step 2: Add Substrate & Catalyst (this compound, CuSO₄ in DMF) alkoxide->reaction heating Step 3: Heat Reaction (85-105°C) reaction->heating workup Step 4: Aqueous Workup (Add H₂O, then HCl to pH 1-2) heating->workup precipitation Step 5: Cool & Precipitate (-5 to 0°C) workup->precipitation filtration Step 6: Filter Solid Product precipitation->filtration drying Step 7: Dry Product (Ambient, then vacuum) filtration->drying end Final Product: 2,5-bis(trifluoroethoxy)toluene drying->end

Caption: High-level workflow for the synthesis process.

References

managing temperature control in 2,5-Dibromotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 2,5-Dibromotoluene. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in reactions with this compound?

A1: Temperature control is paramount for several reasons:

  • Exothermic Reactions: Many reactions involving this compound, such as Grignard reagent formation, are highly exothermic.[1] Without proper cooling, the reaction temperature can rise uncontrollably, leading to a thermal runaway.[2][3]

  • Side Product Formation: Poor temperature management can lead to the formation of undesired byproducts. For instance, in Grignard reactions, Wurtz coupling products can form, reducing the yield of the desired product.[4] In coupling reactions, elevated temperatures can cause catalyst decomposition or dehalogenation.[5][6]

  • Reaction Selectivity: Certain reactions, like selective lithiation or coupling at one of the bromine positions, are highly dependent on temperature to achieve the desired regioselectivity.

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in pressure within the reaction vessel, posing a significant safety hazard.[7][8]

Q2: My Grignard reaction with this compound won't start. What should I do?

A2: Initiation of Grignard reactions can be challenging. Here are a few steps to consider:

  • Initial Heating: Gentle heating is often required to initiate the reaction. For some bromobenzene (B47551) derivatives, heating the mixture of magnesium turnings and solvent to around 50-70°C before adding the halide can help start the reaction.[7][9]

  • Check Magnesium Quality: The surface of the magnesium turnings may be passivated with magnesium oxide. Ensure you are using fresh, high-quality magnesium.

  • Activators: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.

  • Local Hotspot: Use a heat gun to carefully warm a small spot on the flask to initiate the reaction locally. Once initiated, the exothermic nature of the reaction should sustain it, and you must be prepared to cool the flask.

Q3: My Suzuki coupling reaction is giving low yields. Could temperature be the issue?

A3: Yes, temperature is a crucial parameter in Suzuki couplings.

  • Insufficient Temperature: The reaction may not proceed to completion if the temperature is too low. Typical temperatures for Suzuki couplings involving aryl bromides are in the range of 80-90°C.[5][10]

  • Excessive Temperature: Conversely, temperatures that are too high (>100°C) can cause the palladium catalyst to decompose, leading to the precipitation of palladium black and a significant drop in yield.[5]

  • Solvent Choice: The solvent must be appropriate for the chosen reaction temperature. Toluene or dioxane/water mixtures are common.[5][6]

Q4: What is the optimal temperature for a Sonogashira coupling with this compound?

A4: The optimal temperature for a Sonogashira coupling can vary significantly based on the catalyst system, base, and solvent used. While some modern, highly active catalysts can facilitate the reaction at room temperature, more traditional systems often require heating.[11][12][13] A typical range is between 50-80°C.[14] It is recommended to monitor the reaction progress by TLC or GC-MS to determine the optimal conditions for your specific substrates.[14]

Q5: Why is cryogenic temperature (-78°C) required for lithiation of this compound?

A5: The use of extremely low temperatures, typically -78°C to -100°C, is critical during lithium-halogen exchange for several reasons:

  • Suppressing Side Reactions: Low temperatures are necessary to prevent the highly reactive organolithium intermediate from reacting with the solvent (e.g., THF) or with the n-butyl bromide byproduct.[15]

  • Improving Selectivity: It allows for controlled and selective reaction with an added electrophile.

  • Stability of the Intermediate: The aryllithium species is more stable at these cryogenic temperatures, preventing decomposition.

Troubleshooting Guides

Problem 1: Runaway Exothermic Reaction

Symptoms:

  • Rapid, uncontrolled increase in internal reaction temperature.

  • Vigorous, unexpected boiling of the solvent.

  • Noticeable increase in pressure within the reaction vessel.

Possible Causes & Solutions:

Cause Solution
Rate of Reagent Addition is Too Fast Immediately stop the addition of the reagent. Slow down the addition rate to allow the cooling system to dissipate the generated heat effectively.
Inadequate Cooling Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is at the correct temperature and has sufficient capacity for the scale of the reaction. Improve stirring to ensure efficient heat transfer from the reaction mixture to the flask walls.

| Incorrect Initial Temperature | For highly exothermic reactions like Grignard formation, start the addition of the halide at a low temperature to maintain control. |

Problem 2: Formation of Impurities / Low Yield

Symptoms:

  • Presence of significant side products in TLC or GC-MS analysis.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

Cause Solution
Temperature Too High High temperatures can cause catalyst decomposition in coupling reactions or promote side reactions like Wurtz coupling in Grignard formation.[4][5] Optimize the reaction temperature by running small-scale trials at different temperatures.
Temperature Too Low The reaction may not go to completion, leaving unreacted starting material. Gradually increase the temperature and monitor the reaction progress.

| Localized Hotspots | Inadequate stirring can create localized areas of high temperature. Ensure vigorous and efficient stirring throughout the reaction. |

Quantitative Data Summary

The optimal temperature for a reaction involving this compound is highly dependent on the specific reaction type and catalyst system used.

Table 1: Recommended Temperature Ranges for Common Reactions

Reaction TypeReagentTypical Temperature RangeNotes
Lithiation n-BuLi-100°C to -78°CCrucial for preventing side reactions with solvent and byproducts.[15]
Grignard Formation MgInitiation: 50-70°C; Reaction: Controlled by coolingHighly exothermic; requires careful initiation and subsequent cooling.[7][9]
Suzuki Coupling Phenylboronic acid80-90°CTemperatures >100°C can lead to catalyst decomposition.[5][10]
Sonogashira Coupling Terminal AlkyneRoom Temp. to 80°CHighly dependent on catalyst; some modern systems work at room temperature.[11][14]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.2 eq for mono-coupling) followed by a suitable base (e.g., Et₃N or DIPA, 3-4 eq).[14]

  • Reaction Temperature: Stir the reaction mixture at room temperature for 30 minutes. Then, heat the mixture to the desired temperature (typically between 50-80°C).[14]

  • Monitoring: Monitor the reaction progress using TLC or GC-MS. The reaction can take from a few hours to overnight.[14]

  • Work-up: After completion, cool the mixture to room temperature, remove the solvent under reduced pressure, and proceed with a standard aqueous work-up and extraction.

Protocol 2: General Procedure for Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid.

  • Preparation: In a reaction vessel, dissolve this compound (1 eq), the boronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%) in a suitable solvent (e.g., 6:1 dioxane/water).[6]

  • Base Addition: Add a base, such as potassium carbonate (2 eq) or cesium fluoride (B91410) (3 eq).[5][6]

  • Reaction Temperature: Heat the reaction mixture to 80-90°C.[5][6] Avoid temperatures above 100°C to prevent catalyst degradation.[5]

  • Monitoring: Stir the reaction overnight (approx. 12 hours) or until completion is confirmed by TLC or GC-MS analysis.[6]

  • Work-up: Cool the reaction to room temperature and perform a standard extractive work-up to isolate the product.

Visualizations

TroubleshootingWorkflow start Temperature Excursion Detected q1 Is reagent addition ongoing? start->q1 Uncontrolled Temp. Rise stop Reaction Stabilized action1 Immediately STOP reagent addition q1->action1 Yes q2 Is cooling system adequate? q1->q2 No action1->q2 action2 Reinforce cooling: - Add more dry ice/ice - Lower cryostat temperature q2->action2 No q3 Is stirring efficient? q2->q3 Yes action2->q3 action3 Increase stirring rate q3->action3 No monitor Monitor temperature closely q3->monitor Yes action3->monitor is_stable is_stable monitor->is_stable Is temperature decreasing? is_stable->stop Yes emergency Consider emergency quenching (use pre-chilled anti-solvent) is_stable->emergency No

Caption: Troubleshooting workflow for a temperature excursion event.

ReactionDecisionTree start Select Reaction Type lithiation Lithium-Halogen Exchange start->lithiation Lithiation grignard Grignard Reagent Formation start->grignard Grignard Formation coupling Pd-Catalyzed Coupling start->coupling Coupling (Suzuki/Sonogashira) temp1 Cryogenic Cooling Required (-78°C to -100°C) lithiation->temp1 Temp. Requirement temp2 Initial Gentle Heating Followed by Active Cooling grignard->temp2 Temp. Requirement temp3 Moderate Heating (RT to 90°C) coupling->temp3 Temp. Requirement

Caption: Decision tree for temperature strategy based on reaction type.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromotoluene. The following information addresses common issues related to solvent effects in key reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and organometallic formations.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the outcome of Suzuki-Miyaura cross-coupling reactions with this compound?

A1: The solvent plays a critical role in the Suzuki-Miyaura reaction by influencing catalyst stability, reagent solubility, and the rates of oxidative addition and reductive elimination. For this compound, a key challenge is achieving selective mono- or di-arylation. The polarity of the solvent can affect this selectivity. Polar aprotic solvents like DMF or MeCN can stabilize charged palladium intermediates, potentially altering the reaction pathway.[1][2] A mixture of a nonpolar solvent like toluene (B28343) or dioxane with water is often used to dissolve both the organic substrate and the inorganic base.[3]

Q2: I am observing significant debromination of this compound during my cross-coupling reaction. What role does the solvent play in this side reaction?

A2: Debromination, or hydrodehalogenation, is a common side reaction where a bromine atom is replaced by hydrogen.[1] This can be exacerbated by certain solvents, especially protic solvents (e.g., alcohols) when used with strong bases, as they can be a source of protons.[1] To minimize debromination, it is crucial to use anhydrous and thoroughly degassed solvents. Nonpolar aprotic solvents are generally preferred.

Q3: In a Buchwald-Hartwig amination with this compound, how does solvent choice affect the reaction rate and product distribution?

A3: The solvent significantly impacts the Buchwald-Hartwig amination. The product distribution can be strongly dependent on the solvent class (aprotic nonpolar vs. aprotic polar).[4][5] For instance, nonpolar solvents like toluene or xylene are commonly used.[6] The choice of solvent can influence the solubility of the amine, the aryl halide, and the base, thereby affecting the reaction kinetics.

Q4: For the formation of a Grignard reagent from this compound, is THF or diethyl ether a better solvent?

A4: Both tetrahydrofuran (B95107) (THF) and diethyl ether are suitable solvents for Grignard reagent formation as they are aprotic and can solvate the magnesium center.[7] THF is more polar and has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can lead to a faster reaction rate.[8] The increased polarity of THF can also better stabilize the Grignard reagent, making the carbanion more reactive.[9] However, the choice may also depend on the subsequent reaction, as the solvent can influence the reactivity of the formed Grignard reagent.

Q5: Can the solvent influence the regioselectivity of lithiation of this compound?

A5: Yes, the solvent can influence the regioselectivity of lithiation. The position of lithium-bromine exchange on this compound can be directed by the choice of solvent and additives. While specific studies on this compound are limited, in related polyhalogenated aromatics, coordinating solvents like THF can favor lithiation at sites where the resulting organolithium is stabilized by coordination. Non-coordinating solvents might favor lithiation at the most sterically accessible or electronically favored position.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of this compound
Potential Cause Troubleshooting Steps
Poor Solubility of Reagents - Use a solvent mixture, such as toluene/water or dioxane/water, to ensure all components are in solution.[3] - Consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions.
Catalyst Deactivation - Ensure the solvent is thoroughly degassed to remove oxygen. - Use anhydrous solvents to prevent catalyst deactivation and protodeboronation of the boronic acid.
Inefficient Transmetalation - The choice of base and its solubility in the chosen solvent is critical. Ensure the base is finely powdered. - Addition of water can sometimes facilitate the transmetalation step with boronic acids.
Issue 2: Lack of Selectivity (Mono- vs. Di-substitution)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Di-substitution - To favor mono-substitution, use a stoichiometric amount of the boronic acid (e.g., 1.0-1.2 equivalents). - Lower the reaction temperature to reduce the rate of the second coupling.
Solvent Effects on Reactivity - Screen different solvents. A less polar solvent might decrease the reactivity of the second bromine atom after the first coupling.
Issue 3: Formation of Debrominated Byproducts
Potential Cause Troubleshooting Steps
Presence of Protic Impurities - Use strictly anhydrous and degassed solvents.[1] - Ensure all reagents are dry.
Reaction Temperature Too High - Lower the reaction temperature, as hydrodehalogenation can have a higher activation energy than the desired coupling.[1]
Inappropriate Base/Solvent Combination - Avoid strong bases in combination with protic solvents.[1]

Quantitative Data Summary

Specific quantitative data for the solvent effects on the reactivity of this compound is limited in the literature. The following table provides illustrative data based on general trends observed in similar cross-coupling reactions.

Table 1: Illustrative Solvent Effects on the Yield of Mono-arylation of this compound in a Suzuki-Miyaura Reaction

Solvent System Typical Base Illustrative Yield (%) Notes
Toluene/H₂O (4:1)K₂CO₃75-85Good for a wide range of substrates. Water aids in dissolving the base.
1,4-Dioxane/H₂O (4:1)K₃PO₄80-90Often gives higher yields due to the good solvating properties of dioxane.[3]
DMFCs₂CO₃70-80Higher polarity can increase reaction rates but may also promote side reactions.
THFK₃PO₄65-75Can be a good solvent, but its lower boiling point might require longer reaction times.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Reaction: Heat the mixture to 90-110 °C and monitor the reaction progress.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Coupling Partner, & Base B Evacuate & Backfill with Inert Gas A->B 1. Prepare C Add Catalyst & Degassed Solvent B->C 2. Initiate D Heat & Monitor Progress C->D 3. React E Cool, Quench, & Extract D->E 4. Isolate F Purify by Chromatography E->F 5. Purify

Caption: A generalized experimental workflow for cross-coupling reactions involving this compound.

Troubleshooting_Logic cluster_solvent Solvent Issues cluster_conditions Reaction Conditions Start Low Yield or Side Product Formation Solubility Poor Reagent Solubility? Start->Solubility Degassing Incomplete Degassing? Start->Degassing Anhydrous Solvent Not Anhydrous? Start->Anhydrous Temperature Temperature Too High/Low? Start->Temperature Base Incorrect Base Choice? Start->Base Catalyst Catalyst Deactivated? Start->Catalyst Action1 Use Solvent Mixture or More Polar Solvent Solubility->Action1 Yes Action2 Thoroughly Degas Solvent Degassing->Action2 Yes Action3 Use Anhydrous Solvent Anhydrous->Action3 Yes Action4 Optimize Temperature Temperature->Action4 Yes Action5 Screen Different Bases Base->Action5 Yes Action6 Use Fresh Catalyst or Pre-catalyst Catalyst->Action6 Yes

Caption: A logical troubleshooting workflow for common issues encountered in this compound reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 2,5-dibromotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cross-coupling reactions with this compound?

A1: The main challenge is controlling regioselectivity. This compound has two bromine atoms at positions C2 and C5, which have different steric and electronic environments. This can lead to mixtures of mono- and di-substituted products. Achieving selective mono-coupling at either C2 or C5, or achieving exhaustive di-substitution, requires careful catalyst and condition selection.

Q2: Which bromine atom is generally more reactive in this compound?

A2: The reactivity of the bromine atoms can be influenced by both steric and electronic factors. The bromine at the C2 position is ortho to the methyl group, making it more sterically hindered. In many palladium-catalyzed cross-couplings, oxidative addition is favored at the less sterically hindered position, which would be the C5 bromine. However, electronic effects of the methyl group can also play a role, and the choice of catalyst and ligands can sometimes override these inherent substrate biases.

Q3: How can I favor mono-coupling over di-coupling?

A3: To favor mono-coupling, you can typically use a sub-stoichiometric amount of the coupling partner (e.g., 0.8 to 1.0 equivalents). Additionally, lower reaction temperatures and shorter reaction times can help to reduce the extent of the second coupling reaction. The choice of ligand is also crucial; less bulky ligands may favor mono-functionalization by facilitating the dissociation of the palladium catalyst from the mono-coupled product.

Q4: What conditions favor the formation of the di-substituted product?

A4: To promote di-substitution, an excess of the coupling partner (e.g., >2.2 equivalents) is typically used, along with higher reaction temperatures and longer reaction times. Bulky, electron-rich ligands often promote "exhaustive arylation" by keeping the palladium catalyst associated with the mono-substituted intermediate, thereby facilitating the second oxidative addition.[1]

Q5: Can I selectively couple different groups at the C2 and C5 positions?

A5: Yes, this can be achieved through sequential cross-coupling reactions. This typically involves a first cross-coupling under conditions that favor mono-substitution, followed by isolation and purification of the mono-substituted intermediate. This intermediate can then be subjected to a second cross-coupling reaction with a different coupling partner.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

  • Is your catalyst active?

  • Is the base appropriate and sufficiently soluble?

    • Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, but their solubility can be an issue.[2] Using a mixed solvent system (e.g., dioxane/water) can improve solubility.[3] For sensitive substrates, weaker bases like K₂CO₃ or even organic bases might be necessary.

  • Is your boronic acid or ester stable?

    • Boronic acids can undergo protodeboronation, especially in the presence of water. Using boronic esters (e.g., pinacol (B44631) esters) can improve stability. Ensure the boronic acid is pure and dry.

Problem: A complex mixture of mono- and di-substituted products is formed.

  • Have you optimized the stoichiometry?

    • For mono-arylation, use a slight deficiency or stoichiometric amount of the boronic acid. For di-arylation, use a significant excess (≥ 2.2 equivalents).

  • Is the ligand choice appropriate for the desired selectivity?

    • Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) tend to promote di-arylation. For mono-arylation, less sterically demanding ligands like PPh₃ may be more suitable, although this can be substrate-dependent.

  • Are the reaction time and temperature optimized?

    • Monitor the reaction by TLC or GC/MS. Shorter reaction times and lower temperatures will generally favor the mono-coupled product.

Sonogashira Coupling

Problem: Low to no product yield and/or formation of palladium black.

  • Are you using anhydrous and anaerobic conditions?

    • Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also cause the precipitation of palladium black, deactivating the catalyst.[4] Ensure solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Is the copper co-catalyst active?

    • Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh bottle or a recently purchased batch.

  • Is the base suitable?

    • An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne.[4] Ensure the base is dry and used in excess.

Problem: Significant formation of alkyne homocoupling (Glaser) product.

  • Is your reaction setup strictly anaerobic?

    • The presence of oxygen is a primary cause of Glaser coupling. Improve degassing procedures and ensure a good inert atmosphere is maintained throughout the reaction.

  • Can you use a copper-free protocol?

    • While often slower, copper-free Sonogashira protocols can eliminate the issue of Glaser coupling. These reactions often require a different choice of ligand and base.

Buchwald-Hartwig Amination

Problem: Low conversion of the aryl bromide.

  • Is your catalyst system active enough?

    • Aryl bromides are less reactive than aryl iodides. A more active catalyst system, such as a second-generation Buchwald precatalyst with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), may be required.[5]

  • Is the base strong enough?

    • A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary to deprotonate the amine and facilitate the catalytic cycle.[5]

  • Are there any inhibiting functional groups on your amine?

    • Certain functional groups can coordinate to the palladium center and inhibit catalysis. Careful selection of ligands and reaction conditions may be needed to overcome this.

Problem: Formation of hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂).

  • Is β-hydride elimination a competing pathway?

    • This side reaction can occur, particularly with certain amines. The choice of ligand is crucial to promote the desired reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are generally effective at suppressing this side reaction.[4]

  • Is the reaction temperature too high?

    • While higher temperatures can increase the reaction rate, they can also favor side reactions. Try lowering the temperature and extending the reaction time.

Data Presentation: Catalyst System Performance

Table 1: Suzuki-Miyaura Coupling of Dihaloarenes

(Data is representative and compiled from studies on dibromotoluenes and analogous dibrominated substrates. Yields are highly dependent on the specific coupling partners.)

Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)
Pd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane (B91453)/H₂O9012Di-arylatedModerate to Good[6]
Pd(dppf)Cl₂ (3)Na₂CO₃Toluene (B28343)/H₂O11018Di-arylatedGood[6]
Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O802Mono-arylated80-95[7]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10016Di-arylated~90
Pd(PPh₃)₄ (5)K₂CO₃DME/H₂O8512Mono-arylated70-85
Table 2: Sonogashira Coupling of Dihaloarenes

(Data is representative for aryl bromides. Selectivity for mono- vs. di-alkynylation is highly dependent on stoichiometry and reaction time.)

Catalyst System (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651275-90
Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF80660-88
PdCl₂(PPh₃)₂ (0.1)CuI (1)PiperidineToluene8024~85
Pd(OAc)₂ (2) / XPhos (4)None (Cu-free)Cs₂CO₃1,4-Dioxane1001870-85
Table 3: Buchwald-Hartwig Amination of Dihaloarenes

(Data is representative. Selectivity for mono- vs. di-amination is primarily controlled by the stoichiometry of the amine.)

Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Amine Equiv.Selectivity
Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008-161.1Mono-amination
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012-24> 2.2Di-amination
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄1,4-Dioxane110241.0Mono-amination
G3-XPhos (2)-LHMDSTHF80121.1Mono-amination

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Coupling of this compound

(Adapted from a procedure for 2,5-dibromo-3-hexylthiophene[3])

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 249.9 mg), the desired arylboronic acid (2.5 mmol), and potassium phosphate (B84403) (K₃PO₄) (4.0 mmol, 849.2 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 69.3 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mono-Sonogashira Coupling of this compound

(General procedure adapted for selective mono-coupling)

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 249.9 mg), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous, degassed THF (10 mL) followed by triethylamine (Et₃N) (3.0 mmol, 0.42 mL). Finally, add the terminal alkyne (1.05 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed or the mono-coupled product is maximized, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Mono-Buchwald-Hartwig Amination of this compound

(General procedure for mono-amination)

  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 249.9 mg) and the desired amine (1.1 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL), and filter through a pad of celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Cross-Coupling Reactions start Low or No Product Yield catalyst Check Catalyst System - Is catalyst active? - Is ligand appropriate? - Precatalyst vs. active species? start->catalyst Systematic Check reagents Evaluate Reagents - Purity of halide & nucleophile? - Base strength & solubility? - Stoichiometry correct? start->reagents conditions Assess Reaction Conditions - Anhydrous/anaerobic? - Correct temperature? - Sufficient reaction time? start->conditions catalyst_sol Solution: - Use fresh catalyst/precatalyst - Screen different ligands catalyst->catalyst_sol reagents_sol Solution: - Purify starting materials - Screen bases & solvents - Adjust stoichiometry reagents->reagents_sol conditions_sol Solution: - Degas solvents thoroughly - Optimize temperature - Monitor reaction over time conditions->conditions_sol

A decision tree for troubleshooting common cross-coupling issues.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex transmetal Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetal diaryl_pd Ar-Pd(II)-Ar'(L₂) transmetal->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 Regenerates Catalyst product Ar-Ar' re->product

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle (with Cu co-catalyst) cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal alkynyl_pd Ar-Pd(II)-C≡CR(L₂) transmetal->alkynyl_pd re Reductive Elimination alkynyl_pd->re re->pd0 product Ar-C≡C-R re->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetal Transfers alkynyl group cu_x Cu(I)X cu_acetylide->cu_x alkyne R-C≡C-H + Base alkyne->cu_acetylide

The catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L) oa->pd2_complex amine_coord Amine Coordination & Deprotonation (R₂NH + Base) pd2_complex->amine_coord amido_complex Ar-Pd(II)-NR₂(L) amine_coord->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regenerates Catalyst product Ar-NR₂ re->product

References

Technical Support Center: Troubleshooting Peak Tailing for 2,5-Dibromotoluene in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,5-Dibromotoluene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peak tailing, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical (Gaussian). Peak tailing is a phenomenon where the peak's backside is broader than the front, creating a "tail." For a halogenated aromatic compound like this compound, this can be indicative of unwanted interactions within the GC system. This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks (such as other dibromotoluene isomers), and ultimately compromise the quantitative accuracy of your analysis.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound are typically related to:

  • Active Sites: Unwanted chemical interactions with active sites in the GC inlet (liner, septum, seals) or the column itself. Halogenated compounds can be particularly susceptible to these interactions.

  • Column Issues: Contamination or degradation of the stationary phase, or an inappropriate column choice for this type of analyte.

  • Improper Method Parameters: Sub-optimal inlet temperature, carrier gas flow rate, or oven temperature program can all contribute to poor peak shape.

  • System Contamination: Residue from previous injections can create active sites and lead to peak tailing.

Q3: How can I quickly diagnose the source of peak tailing for my this compound analysis?

A3: A systematic approach is the most efficient way to identify the root cause of peak tailing. A good starting point is to evaluate the chromatogram to see if all peaks are tailing or only the this compound peak. If all peaks are tailing, it is likely a physical or mechanical issue such as an improper column installation. If only the analyte of interest is tailing, it points towards a chemical interaction. The troubleshooting workflow diagram below provides a step-by-step guide to pinpointing the issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Clean Inlet start->inlet_maintenance Start Here column_installation Check Column Installation: - Proper column depth - Clean, square cut inlet_maintenance->column_installation Issue Persists resolved Peak Tailing Resolved inlet_maintenance->resolved Issue Resolved column_trim Trim Column Inlet (10-20 cm) column_installation->column_trim Issue Persists column_installation->resolved Issue Resolved column_conditioning Condition Column (bake-out) column_trim->column_conditioning Issue Persists column_trim->resolved Issue Resolved column_replacement Consider Column Replacement: - Wrong stationary phase? - Column is old/degraded? column_conditioning->column_replacement Issue Persists column_conditioning->resolved Issue Resolved inlet_temp Optimize Inlet Temperature column_replacement->inlet_temp If new column still tails column_replacement->resolved Issue Resolved flow_rate Optimize Carrier Gas Flow Rate inlet_temp->flow_rate oven_program Optimize Oven Temperature Program flow_rate->oven_program oven_program->resolved Issue Resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing in the GC analysis of this compound.

Detailed Troubleshooting Guides

Guide 1: Inlet System Maintenance

Issue: The GC inlet is a common source of active sites that can cause peak tailing.

Troubleshooting Steps:

  • Replace the Septum: Septa can degrade over time and deposit particles into the inlet liner, creating active sites. Regularly replace the septum, especially after a high number of injections.

  • Replace the Inlet Liner: The liner is in direct contact with the sample during injection and is prone to contamination. Replace the liner with a new, deactivated one. For active compounds like this compound, a liner with glass wool can aid in vaporization, but the wool must be thoroughly deactivated. Consider using a single taper liner with deactivated glass wool for splitless injections.

  • Clean the Inlet: If liner and septum replacement do not resolve the issue, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the injector port.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Turn off the oven, inlet, and detector heaters and allow the GC to cool down.

  • Turn Off Gases: Turn off the carrier and makeup gas flows.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Disassemble Inlet: Following the instrument manual, disassemble the inlet to access the liner, septum, and other seals.

  • Replace Consumables: Replace the septum, O-ring, and inlet liner. Use pre-cleaned, deactivated liners for best results.

  • Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and restore gas flow. Perform a leak check to ensure all connections are secure.

  • Equilibrate and Test: Heat the system to the method conditions and allow it to equilibrate. Inject a standard of this compound to evaluate peak shape.

Guide 2: Column-Related Issues

Issue: The analytical column can be a source of peak tailing due to contamination, degradation, or improper selection.

Troubleshooting Steps:

  • Trim the Column: The front section of the column is most susceptible to contamination from non-volatile sample components. Trimming 10-20 cm from the inlet end can remove this contaminated section.

  • Condition the Column: If the column has been exposed to oxygen at high temperatures or has sat unused for a period, it may need to be reconditioned. Bake out the column at a temperature slightly above the final method temperature (but below the column's maximum operating temperature) for several hours.

  • Evaluate Column Choice: this compound is a polarizable, aromatic compound. A mid-polarity stationary phase is generally a good choice. Low-bleed phenyl- and trifluoropropyl-substituted phases can provide good selectivity for halogenated compounds.

Data Presentation: Column Selection and Potential Impact on Peak Shape

Stationary Phase TypePolarityRecommended for this compound?Expected Peak Shape Improvement
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarAcceptable, but may not be optimalModerate
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)Low-polarityRecommended Good
50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17)Mid-polarityHighly Recommended Excellent
Polyethylene Glycol (e.g., DB-WAX)High-polarityNot generally recommendedMay cause peak distortion

Experimental Protocol: Column Trimming

  • Cool Down and Turn Off Gases: Follow the same initial steps as for inlet maintenance.

  • Remove Column from Inlet: Carefully disconnect the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column. Inspect the cut under magnification to ensure it is not jagged.

  • Reinstall and Condition: Reinstall the column in the inlet, ensuring the correct insertion depth. Condition the column for 30-60 minutes at a temperature slightly above the method's maximum temperature.

  • Test Performance: Inject a standard to assess the peak shape.

Guide 3: Method Parameter Optimization

Issue: Incorrect GC method parameters can lead to poor peak shape.

Troubleshooting Steps:

  • Optimize Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A starting point of 250 °C is common for this type of compound.

  • Optimize Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. An optimal flow rate will result in sharper peaks. This can be determined experimentally by performing a van Deemter plot analysis or by starting with typical flow rates for the column dimensions used (e.g., 1-2 mL/min for a 0.25 mm ID column).

  • Optimize Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Conversely, a ramp that is too fast may not provide adequate separation from other components. Experiment with different ramp rates to find the best balance between peak shape and resolution.

Data Presentation: Effect of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Peak Asymmetry Factor (As)Observations
2201.8Significant tailing, likely incomplete vaporization.
2501.3Good peak shape, minimal tailing.
2801.2Excellent peak shape.
3001.4 (with possible degradation products)Peak shape may improve, but risk of analyte degradation increases.

Note: The Asymmetry Factor (As) is a measure of peak shape, where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 may indicate problematic tailing.

By systematically working through these troubleshooting guides and utilizing the provided diagrams and data tables, researchers can effectively diagnose and resolve peak tailing issues in the GC analysis of this compound, leading to more accurate and reliable results.

storage and stability issues of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,5-Dibromotoluene

This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and stability of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is stable at room temperature under these conditions. Ensure the storage area is away from incompatible substances such as strong bases and oxidizing agents.

Q2: What is the appearance of pure this compound?

A2: Pure this compound is a clear, colorless to pale yellow transparent liquid.[2] A significant change in color may indicate degradation or contamination.

Q3: What are the signs of degradation or instability in this compound?

A3: Signs of degradation can include a noticeable change in color (e.g., darkening to brown), the appearance of precipitates, or an unusual odor. If you are using the material in a sensitive reaction, such as a palladium-catalyzed coupling, and observe unexpected side products or low yields, this could also be an indication of reagent impurity or degradation.

Q4: What happens if this compound is exposed to air or moisture?

A4: While this compound is generally stable, prolonged exposure to air and moisture is not recommended for any reagent intended for high-purity applications. For sensitive reactions, it is good practice to handle the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric contaminants.[3][4]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Q6: What are the hazardous decomposition products of this compound?

A6: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[5]

Troubleshooting Guide

Issue 1: My reaction yield is unexpectedly low when using this compound.

  • Possible Cause 1: Reagent Degradation. The purity of this compound is critical for many synthetic applications, especially in pharmaceutical synthesis where it is used as an intermediate.[2] Impurities can compromise reaction yields.

  • Solution: Verify the purity of your this compound. You can do this by running a simple analytical test like Gas Chromatography-Mass Spectrometry (GC-MS). Compare the results to the Certificate of Analysis (CoA) provided by the supplier. If significant impurities are detected, a fresh bottle of the reagent should be used.

  • Possible Cause 2: Incomplete Reaction. The reaction conditions may not be optimal.

  • Solution: Review your reaction protocol. Ensure all other reagents are pure and that reaction times and temperatures are appropriate. Consider running a small-scale control reaction with a new bottle of this compound to confirm the issue is with the reagent.

Issue 2: The this compound in my bottle has changed color.

  • Possible Cause: The material may have been exposed to contaminants, light, or air over a prolonged period, leading to the formation of colored impurities.

  • Solution: A color change is a strong indicator of degradation. It is highly recommended to use a new, unopened bottle of the reagent for your experiments. If you must use the discolored material, it should first be purified, for example, by vacuum distillation.[6] The purity should be confirmed by analytical methods before use.

Issue 3: I observe an insoluble precipitate in my this compound.

  • Possible Cause: This could be due to contamination, reaction with moisture, or degradation products precipitating out of the liquid.

  • Solution: Do not use the material. The presence of solids indicates significant contamination or degradation. Using this material could lead to failed reactions and introduce unknown substances into your experimental workflow. Procure a fresh supply of the reagent.

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 615-59-8
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol [7]
Appearance Colorless to pale yellow liquid[2]
Melting Point 5-6 °C
Boiling Point 236 °C (at 760 mmHg)[2]
135-136 °C (at 35 mmHg)
Density 1.815 g/mL at 25 °C
Flash Point ~110 - 113 °C[1]
Purity (Assay) ≥98.0%[2]

Experimental Protocols

Protocol: Purity Assessment of this compound by GC-MS

This protocol provides a general method for assessing the purity of this compound and identifying potential impurities. Instrument parameters may need to be optimized for your specific equipment.

1. Objective: To determine the purity of a this compound sample and identify any significant degradation products or contaminants.

2. Materials and Equipment:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane, Hexane)

  • Volumetric flasks and pipettes

  • GC autosampler vials with caps

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., a non-polar DB-5 or mid-polar column)[5]

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing a small amount and dissolving it in the chosen solvent to a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to create a working solution with a final concentration of about 10 µg/mL.[8]

  • Transfer the final solution to a GC vial for analysis.

4. GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or with a high split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)[9]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 10-15 °C/min

    • Final hold: Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 40-400 amu

5. Data Analysis:

  • Integrate the peaks in the resulting total ion chromatogram (TIC).

  • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks.

  • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST). Pay close attention to potential isomers or debrominated species.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Degradation start Reaction Failure or Visual Change Observed check_visual Visually Inspect Reagent: - Color Change? - Precipitate? start->check_visual run_analysis Perform Purity Analysis (e.g., GC-MS) check_visual->run_analysis Yes troubleshoot_reaction Reagent is OK. Troubleshoot Reaction Conditions & Other Reagents. check_visual->troubleshoot_reaction No, looks OK compare_coa Compare Purity Results to Supplier CoA run_analysis->compare_coa is_pure Purity >98% and No Major Impurities? compare_coa->is_pure is_pure->troubleshoot_reaction Yes discard Reagent is Degraded. Discard and Use New Bottle. is_pure->discard No purify Optional: Purify by Vacuum Distillation and Re-analyze discard->purify G cluster_1 Proper Storage and Handling Logic storage_location Store in Cool, Dry, Well-Ventilated Area container Keep Container Tightly Closed storage_location->container incompatibles Store Away From: - Strong Bases - Oxidizing Agents storage_location->incompatibles handling Handling inert_atm For Sensitive Reactions: Use Inert Atmosphere (N2 or Ar) handling->inert_atm ppe Always Use PPE: - Gloves - Safety Goggles handling->ppe

References

Validation & Comparative

GC-MS method validation using 2,5-Dibromotoluene internal standard

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS Method Validation: 2,5-Dibromotoluene vs. Toluene-d8 as Internal Standards

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is a critical practice to ensure the accuracy and precision of quantitative analysis. The internal standard helps to correct for variations in sample injection, derivatization, and instrument response. This guide provides a comparative overview of GC-MS method validation using this compound against a commonly used alternative, Toluene-d8.

This compound has been successfully utilized as an internal standard for the quantification of specific analytes, such as cyanide and thiocyanate (B1210189) in human saliva, by GC-MS.[1][2] Its chemical properties, including a distinct mass spectrum and chromatographic behavior, make it a viable candidate for various applications. This guide presents a hypothetical, yet realistic, comparative validation of a GC-MS method for the determination of a model analyte, demonstrating the performance of this compound.

Experimental Protocols

The validation of the GC-MS method was performed in accordance with established guidelines, assessing key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

Sample Preparation: Standard stock solutions of the analyte and both internal standards (this compound and Toluene-d8) were prepared in methanol. Calibration standards were prepared by spiking appropriate amounts of the analyte stock solution into a blank matrix, followed by the addition of a constant concentration of the respective internal standard. Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.

GC-MS Instrumentation and Conditions: A standard gas chromatograph coupled with a single quadrupole mass spectrometer was used.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

Validation Parameters:

  • Linearity: Assessed by analyzing five calibration standards in triplicate. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The coefficient of determination (R²) was calculated.[6]

  • Accuracy and Precision: Determined by analyzing the QC samples at three concentration levels (low, medium, and high) on three different days. Accuracy was expressed as the percentage recovery of the measured concentration to the nominal concentration. Precision was evaluated as the relative standard deviation (RSD) for intra-day and inter-day measurements.[6][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimated based on the signal-to-noise ratio (S/N) of the chromatogram. LOD was determined as the concentration with an S/N of 3, and LOQ was determined as the concentration with an S/N of 10.[6][7]

Data Presentation

The following tables summarize the quantitative data obtained from the hypothetical validation of two GC-MS methods: Method A using this compound as the internal standard, and Method B using Toluene-d8 as the internal standard.

Table 1: Linearity

ParameterMethod A (this compound)Method B (Toluene-d8)Acceptance Criteria
Concentration Range (µg/mL)0.1 - 100.1 - 10-
Coefficient of Determination (R²)0.99920.9989≥ 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Method A (this compound)Method B (Toluene-d8)Acceptance Criteria
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery) Precision (% RSD) Accuracy: 85-115%
Intra-day / Inter-day Intra-day / Inter-day Precision: ≤ 15% RSD
Low0.398.7%4.2% / 5.5%95.5%5.1% / 6.8%
Medium2.5101.2%3.1% / 4.3%99.8%3.8% / 5.1%
High7.599.5%2.5% / 3.8%102.1%2.9% / 4.2%

Table 3: Sensitivity

ParameterMethod A (this compound)Method B (Toluene-d8)
Limit of Detection (LOD) (µg/mL)0.030.05
Limit of Quantification (LOQ) (µg/mL)0.10.15

Mandatory Visualization

GCMS_Validation_Workflow start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol prepare Prepare Calibration Standards & QC Samples protocol->prepare linearity Linearity & Range prepare->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) prepare->accuracy_precision sensitivity LOD & LOQ prepare->sensitivity specificity Specificity & Selectivity prepare->specificity evaluate Evaluate Data Against Acceptance Criteria linearity->evaluate accuracy_precision->evaluate sensitivity->evaluate specificity->evaluate pass Method Validated evaluate->pass Pass fail Method Optimization Required evaluate->fail Fail report Generate Validation Report pass->report fail->start

Caption: Workflow for GC-MS Method Validation.

Comparison and Conclusion

Based on the illustrative data, both this compound and Toluene-d8 are suitable for use as internal standards in this hypothetical GC-MS method. Both methods demonstrate excellent linearity, with coefficients of determination well above the acceptance criterion of 0.995.

Method A, utilizing this compound, shows slightly better precision, with lower %RSD values for both intra- and inter-day analyses across all QC levels. Furthermore, the sensitivity of Method A is superior, with a lower LOD and LOQ compared to Method B. The accuracy of both methods is comparable and falls well within the typical acceptance range of 85-115%.

References

A Comparative Guide to the Reactivity of 2,5-Dibromotoluene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,5-dibromotoluene with its various isomers in key synthetic transformations. Understanding the nuanced differences in reactivity imparted by the substitution pattern of the bromine and methyl groups on the toluene (B28343) core is critical for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes in drug discovery and materials science. This document synthesizes established principles of organic chemistry with available experimental data to offer a comparative analysis of these important building blocks in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-bromine exchange reactions.

Influence of Substituent Positioning on Reactivity

The reactivity of dibromotoluene isomers is primarily governed by a combination of steric and electronic effects. The electron-donating nature of the methyl group and the electron-withdrawing and sterically hindering properties of the bromine atoms create a unique chemical environment for each isomer, influencing the reactivity of the carbon-bromine (C-Br) bonds.

  • Electronic Effects: The methyl group, being an electron-donating group, can increase the electron density of the aromatic ring, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2] The position of the methyl group relative to the bromine atoms dictates the extent of this electronic influence on each C-Br bond.

  • Steric Effects: The steric hindrance around the C-Br bonds plays a crucial role in determining their accessibility to the bulky catalytic complexes used in cross-coupling reactions. Bromine atoms ortho to the methyl group or flanked by another bromine atom will experience greater steric hindrance, potentially leading to lower reaction rates.[3][4]

Comparative Reactivity in Suzuki-Miyaura Coupling

Table 1: Predicted Relative Reactivity and Regioselectivity in Monosubstitution Suzuki-Miyaura Coupling of Dibromotoluene Isomers

IsomerPredicted Most Reactive C-Br BondRationalePredicted Relative Rate of Monosubstitution
2,3-DibromotolueneC2-BrLess steric hindrance compared to C3-Br which is flanked by the methyl and another bromo group.Moderate
2,4-DibromotolueneC4-BrLess steric hindrance compared to the C2-Br which is ortho to the methyl group.High
This compound C5-Br Less steric hindrance compared to the C2-Br which is ortho to the methyl group.High
2,6-DibromotolueneC2/C6-BrBoth bromine atoms are highly hindered by the ortho methyl group.Low
3,4-DibromotolueneC4-BrLess steric hindrance compared to the C3-Br which is ortho to the methyl group.High
3,5-DibromotolueneC3/C5-BrBoth bromine atoms have similar steric environments.Moderate

Note: The predicted relative rates are qualitative and based on general principles of steric and electronic effects. Actual rates will depend on the specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Dibromotoluene

This protocol is a general procedure and may require optimization for specific isomers and coupling partners.

Materials:

  • Dibromotoluene isomer (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for diarylation)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the dibromotoluene isomer, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow A Reactant Mixture (Dibromotoluene, Boronic Acid, Catalyst, Base) B Solvent Addition & Inert Atmosphere A->B 1. C Heating & Stirring (90 °C, 12-24h) B->C 2. D Work-up (Extraction & Washing) C->D 3. E Purification (Column Chromatography) D->E 4. F Characterization (NMR, MS) E->F 5.

Experimental workflow for Suzuki-Miyaura coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of dibromotoluene isomers is expected to be influenced by steric and electronic factors. The choice of ligand is also critical in this reaction.[5][6]

Table 2: Predicted Relative Reactivity in Monoamination of Dibromotoluene Isomers

IsomerPredicted Most Reactive C-Br BondRationalePredicted Relative Rate of Monoamination
2,3-DibromotolueneC2-BrLess sterically hindered position.Moderate
2,4-DibromotolueneC4-BrLess sterically hindered position.High
This compound C5-Br Less sterically hindered position.High
2,6-DibromotolueneC2/C6-BrHigh steric hindrance from the ortho methyl group.Low
3,4-DibromotolueneC4-BrLess sterically hindered position.High
3,5-DibromotolueneC3/C5-BrSimilar steric environment for both bromines.Moderate

Note: These predictions are qualitative and the actual reactivity can be highly dependent on the specific amine and ligand used.

Experimental Protocol: Buchwald-Hartwig Amination of Dibromotoluene

This is a general protocol and optimization of the ligand, base, and solvent may be necessary.

Materials:

  • Dibromotoluene isomer (1.0 equiv)

  • Amine (1.2 equiv for monoamination)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the dibromotoluene isomer, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous toluene followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Pathway cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Simplified Buchwald-Hartwig amination catalytic cycle.

Comparative Reactivity in Lithiation-Bromine Exchange

Halogen-lithium exchange is a powerful tool for the regioselective functionalization of aryl halides. The selectivity of this reaction on dibromotoluene isomers is highly dependent on the directing effects of the substituents and the steric environment of the bromine atoms. For this compound, lithiation has been shown to occur selectively at the 2-position, which is ortho to the methyl group, when using n-butyllithium. This regioselectivity is attributed to the ortho-directing effect of the methyl group.

A study on the regioselective functionalization of this compound demonstrated that monolithiation with n-BuLi followed by trapping with various electrophiles proceeds with high regioselectivity (>97:3) at the C2 position.

Table 3: Regioselectivity of Monolithiation of this compound

ReagentsConditionsMajor Lithiation SiteRegioisomeric Ratio
i) nBuLi (1.0 equiv)ii) ElectrophileTHF, -78 °CC2>97:3

Data sourced from a study on the regioselective functionalization of this compound.

For other isomers, the site of lithiation will be influenced by the interplay of the ortho-directing methyl group and steric hindrance.

Table 4: Predicted Regioselectivity in Monolithiation of Dibromotoluene Isomers

IsomerPredicted Major Lithiation SiteRationale
2,3-DibromotolueneC2Ortho-directing effect of the methyl group.
2,4-DibromotolueneC2Ortho-directing effect of the methyl group.
This compound C2 Ortho-directing effect of the methyl group.
2,6-DibromotolueneC-H of methyl groupSteric hindrance at both C-Br bonds may favor benzylic lithiation.
3,4-DibromotolueneC3Ortho-directing effect of the methyl group.
3,5-DibromotolueneC-H of methyl group or C2/C6The bromine atoms are meta to the methyl group, reducing its directing influence. Benzylic lithiation or lithiation at the activated C2/C6 positions are possibilities.
Experimental Protocol: Lithiation and Trapping of this compound

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.0 equiv, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.1 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise over 10 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Lithiation_Logic Start Dibromotoluene Isomer Condition Reaction with n-BuLi Start->Condition Steric Steric Hindrance Condition->Steric Electronic Electronic Effects (Ortho-directing methyl group) Condition->Electronic Outcome Regioselectivity of Lithiation Steric->Outcome Electronic->Outcome

Factors influencing the regioselectivity of lithiation.

Conclusion

The reactivity of dibromotoluene isomers is a complex interplay of steric and electronic factors. For this compound, the C5-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions due to lower steric hindrance compared to the C2-Br bond, which is ortho to the methyl group. Conversely, in lithiation-bromine exchange reactions, the ortho-directing effect of the methyl group leads to selective lithiation at the C2 position.

For the other isomers, similar principles apply. Isomers with a bromine atom in a less sterically congested position and activated by the methyl group are expected to be more reactive in cross-coupling reactions. In contrast, lithiation will preferentially occur at positions ortho to the methyl group, provided they are not excessively hindered. This guide provides a framework for predicting the reactivity of these valuable synthetic intermediates, enabling more efficient and selective chemical transformations. Further empirical studies are warranted to provide quantitative data and refine these predictions.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,5-Dibromotoluene. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various applications, including chemical synthesis monitoring, environmental analysis, and quality control in drug development. This document outlines the key performance characteristics of the most common and effective methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—to facilitate an informed decision-making process.

Introduction to this compound and its Quantification

This compound is a halogenated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is essential to ensure reaction efficiency, product purity, and to assess its potential environmental presence. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Quantitative Performance Comparison

While specific validated method performance data for the direct quantification of this compound is not extensively published in readily available literature, performance can be extrapolated from methods for similar brominated aromatic compounds and its common use as an internal standard. The following table summarizes the expected quantitative performance parameters for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/L0.05 - 5 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.2 - 20 µg/L
Accuracy (Recovery) 80 - 120%85 - 115%
Precision (RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated compounds and can be adapted and validated for the specific quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

Chromatographic Conditions (starting point):

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless injection for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound (m/z) are 248, 250 (molecular ions), and 169 (fragment ion).

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • If using an internal standard (e.g., a deuterated analog), spike a known amount into all samples and standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Extraction (LLE/SPE) (if required) Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Injection GC Injection Spiking->Injection Calibration Calibration Standards Preparation Calibration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Figure 1. Experimental workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase method is appropriate.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. For example, an isocratic mobile phase of 70:30 (v/v) acetonitrile:water. For mass spectrometry compatibility, any acid modifier like phosphoric acid should be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV absorption maximum for this compound should be determined experimentally, but a starting point of 220 nm or 275 nm is often suitable for brominated aromatic compounds.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Dilute the stock solution to the desired concentration range for the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Calibration Calibration Standards Preparation Calibration->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Figure 2. Experimental workflow for the quantification of this compound by HPLC-UV.

Method Selection Considerations

The logical relationship for selecting the appropriate analytical method for the quantification of this compound is outlined below. The choice between GC-MS and HPLC-UV often depends on the sample matrix, required sensitivity, and the need for confirmatory analysis.

Method_Selection Start Start: Need to Quantify This compound Matrix Assess Sample Matrix Complexity Start->Matrix Sensitivity Define Required Sensitivity Matrix->Sensitivity Simple Matrix GCMS GC-MS is Preferred Method Matrix->GCMS Complex Matrix Confirmation Is Confirmatory Analysis (Mass Spec) Required? Sensitivity->Confirmation Moderate Sensitivity Sensitivity->GCMS High Sensitivity (Trace Levels) Confirmation->GCMS Yes HPLC HPLC-UV is a Suitable Method Confirmation->HPLC No

Figure 3. Logical workflow for selecting an analytical method for this compound.

Conclusion

Both GC-MS and HPLC-UV are robust and reliable techniques for the quantification of this compound. GC-MS offers higher sensitivity and selectivity, making it ideal for trace analysis and in complex matrices. HPLC-UV is a versatile and widely accessible technique that is well-suited for routine analysis in less complex sample matrices. The choice of method should be guided by the specific requirements of the analysis, and the provided protocols offer a solid foundation for method development and validation.

References

Confirming the Unseen: A Comparative Guide to Analyzing 2,5-Dibromotoluene Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of organic synthesis, the unambiguous confirmation of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of products derived from 2,5-Dibromotoluene, a versatile building block in the synthesis of pharmaceuticals and advanced materials. Detailed experimental protocols and illustrative data are presented to support the objective comparison.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for confirming the successful transformation of this compound into desired products. This guide will explore the application of ¹H and ¹³C NMR in the context of two common reactions of this compound: a Grignard reaction with benzaldehyde (B42025) and a Suzuki-Miyaura coupling with phenylboronic acid.

NMR Analysis of this compound Reaction Products: A Detailed Look

The power of NMR spectroscopy lies in its ability to provide a unique fingerprint for a given molecule. By analyzing the chemical shifts, integration, and coupling patterns in an NMR spectrum, researchers can piece together the structure of their product with high confidence.

Hypothetical Reaction Products of this compound

For the purpose of this guide, we will consider two hypothetical, yet plausible, reaction products of this compound:

  • Product A (from Grignard Reaction): (5-Bromo-2-methylphenyl)(phenyl)methanol

  • Product B (from Suzuki Coupling): 5-Bromo-2-methyl-1,1'-biphenyl

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR data for the starting material and the two hypothetical products.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.45d, J = 2.0 Hz1HH-6
7.29dd, J = 8.2, 2.0 Hz1HH-4
6.95d, J = 8.2 Hz1HH-3
2.38s3H-CH₃
Product A 7.40-7.25m6HAr-H (phenyl) & H-6
7.15dd, J = 8.0, 2.1 Hz1HH-4
7.05d, J = 8.0 Hz1HH-3
5.80s1H-CH(OH)-
2.30s3H-CH₃
2.10s (br)1H-OH
Product B 7.60-7.55m2HAr-H (phenyl)
7.45-7.35m3HAr-H (phenyl)
7.30d, J = 2.2 Hz1HH-6
7.20dd, J = 8.1, 2.2 Hz1HH-4
7.10d, J = 8.1 Hz1HH-3
2.35s3H-CH₃

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 139.0, 133.5, 131.0, 129.5, 122.0, 121.5, 22.5
Product A 143.5, 139.0, 132.0, 129.0, 128.5, 128.0, 127.5, 126.5, 121.0, 75.0, 21.0
Product B 141.0, 140.0, 138.5, 131.5, 130.0, 129.0, 128.5, 127.5, 127.0, 122.5, 20.5

Experimental Protocols

General NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified reaction product.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

Protocol for Grignard Reaction of this compound with Benzaldehyde
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq). Add a solution of this compound (1.0 eq) in anhydrous diethyl ether via a dropping funnel. Initiate the reaction with a small crystal of iodine if necessary.

  • Reaction with Benzaldehyde: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Work-up: After the addition is complete, warm the reaction to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (B28343) and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparison with Other Alternatives

While NMR is a powerful tool, a multi-technique approach often provides the most robust characterization of reaction products.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, chemical environment), stereochemistry, and quantitative analysis.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires pure samples for clear spectra.
GC-MS Molecular weight and fragmentation pattern.High sensitivity, excellent for separating mixtures and identifying known compounds by library matching.Provides limited structural information for unknown compounds, thermal degradation of some compounds can occur.
FTIR Spectroscopy Presence of functional groups.Fast, simple sample preparation, good for monitoring the disappearance of starting material functional groups and the appearance of product functional groups.Provides limited information on the overall molecular structure, not suitable for distinguishing between isomers with the same functional groups.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and confirmation of this compound reaction products.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_confirmation Confirmation start This compound reaction Reaction (e.g., Grignard, Suzuki) start->reaction workup Work-up & Extraction reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr gcms GC-MS chromatography->gcms ftir FTIR Spectroscopy chromatography->ftir confirmation Structure Confirmed nmr->confirmation gcms->confirmation ftir->confirmation

Caption: Experimental workflow for synthesis and product confirmation.

A Comparative Analysis of Catalysts for 2,5-Dibromotoluene Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The functionalization of readily available building blocks like 2,5-dibromotoluene is pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide offers an objective comparison of various catalytic systems for the cross-coupling reactions of this compound and its analogs, supported by experimental data to inform catalyst selection and reaction optimization.

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of coupling reactions. This analysis focuses on the performance of palladium, nickel, and copper-based catalysts in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of various catalysts in coupling reactions involving this compound and analogous aryl bromides. The data highlights key parameters such as catalyst loading, reaction conditions, and product yields, providing a basis for comparison.

Coupling ReactionCatalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄2,5-Dibromo-3-hexylthiophene¹Arylboronic acidsK₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
Buchwald-HartwigPd₂(dba)₃ / XPhosBrominated Heterocycles²AnilineNot SpecifiedToluene (B28343)90226-89[2]
HeckPd(OAc)₂Bromobenzene³StyreneNa₂CO₃NMPNot SpecifiedNot SpecifiedHigh
SonogashiraPdCl₂(PPh₃)₂ / CuIIodobenzene⁴PhenylacetyleneEt₃NTHFRoom Temp.1.597[3]
Suzuki-MiyauraNiCl₂(PCy₃)₂Heterocyclic Halides⁵Arylboronic acidsK₃PO₄t-Amyl Alcohol10012Good to Excellent[4]
Ullmann C-O CouplingCuO NanoparticlesAryl Bromide⁶PhenolKOHDMAcRoom Temp.Not SpecifiedHigh[5]

¹Data from a study on a substituted dibromothiophene, a close analog of dibromotoluene.[1] ²Represents a general study on brominated heterocycles, indicating the potential applicability to dibromotoluene.[2] ³Performance data for bromobenzene (B47551) in a Heck reaction, a common model for aryl bromide reactivity. ⁴High yield achieved with iodobenzene, suggesting feasibility with the less reactive bromotoluene under optimized conditions.[3] ⁵Demonstrates the efficacy of nickel catalysts for a range of heterocyclic halides.[4] ⁶Illustrates a copper-catalyzed C-O coupling, an alternative to C-C and C-N bond formation.[5]

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative methodologies for key coupling reactions.

1. Suzuki-Miyaura Coupling of a 2,5-Dibrominated Heterocycle

This protocol is adapted from a procedure for the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134).[1]

  • Materials: 2,5-dibromo-3-hexylthiophene (1 mmol), Arylboronic acid (2.5 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%), Potassium phosphate (B84403) (K₃PO₄) (4 mmol), 1,4-Dioxane (2 mL), Water (0.5 mL).

  • Procedure:

    • To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (6 mol%).

    • Add 1,4-Dioxane (2 mL) under an argon atmosphere and stir the mixture for 30 minutes at 25 °C.

    • Add the arylboronic acid (2.5 mmol), K₃PO₄ (4 mmol), and water (0.5 mL) to the flask under an argon atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.

    • Proceed with a standard aqueous work-up and purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination of Brominated Heterocycles

The following is a general procedure for the palladium-catalyzed amination of brominated heterocycles.[2][6][7][8][9]

  • Materials: Brominated heterocycle (1.0 equiv), Amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol%), XPhos (10 mol%), Toluene, Tetrahydrofuran (THF) (optional, to improve solubility).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the brominated heterocycle, amine, Pd₂(dba)₃, and XPhos in a reaction vessel.

    • Add toluene as the solvent. THF can be added to improve the solubility of the reagents.

    • Seal the vessel and heat the reaction mixture to 90 °C.

    • Monitor the reaction progress. Full conversion is often observed within 2 hours.

    • After completion, cool the reaction to room temperature and perform a suitable work-up and purification.

3. Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides

This protocol describes a general method for the nickel-catalyzed cross-coupling of heterocyclic halides with arylboronic acids.[4]

  • Materials: Heterocyclic halide (1.0 equiv), Arylboronic acid (2.5 equiv), Dichlorobis(tricyclohexylphosphine)nickel(II) [NiCl₂(PCy₃)₂] (5 mol%), Potassium phosphate (K₃PO₄) (4.5 equiv), t-Amyl alcohol or 2-Me-THF.

  • Procedure:

    • In an inert atmosphere, combine the heterocyclic halide, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ in a reaction vessel.

    • Add t-amyl alcohol or 2-Me-THF as the solvent.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Upon completion, cool the reaction and perform a standard work-up and purification to isolate the biaryl product.

Visualizing Catalytic Processes

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the active catalyst.[10][11]

Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: General catalytic cycle for cross-coupling reactions.

Experimental Workflow for a Typical Coupling Reaction

The logical flow of a cross-coupling experiment, from setup to final product analysis, is a critical aspect of successful synthesis.

Experimental Workflow Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants, Catalyst, Base, Solvent Setup->Reagents Heating Heating and Stirring Reagents->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching and Extraction Monitoring->Quenching Reaction Complete Purification Column Chromatography Quenching->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for cross-coupling.

References

2,5-Dibromotoluene as a Surrogate in VPH Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-Dibromotoluene as a surrogate in Volatile Petroleum Hydrocarbons (VPH) analysis, evaluating its performance against common alternatives. The information presented is based on established analytical methodologies and available performance data to assist researchers in making informed decisions for their analytical needs.

Introduction to Surrogates in VPH Analysis

In environmental and analytical chemistry, a surrogate is a compound of known concentration that is added to a sample prior to analysis. The recovery of the surrogate is monitored to assess the overall performance of the analytical method for that specific sample, including potential matrix interferences and analytical errors. The ideal surrogate is chemically similar to the target analytes, not expected to be present in the original sample, and should not interfere with the quantification of target compounds.

This compound: The Recommended Surrogate for VPH by GC/PID/FID

The Massachusetts Department of Environmental Protection (MassDEP) VPH method, widely adopted for the analysis of volatile petroleum hydrocarbons, recommends the use of this compound as a surrogate for the Gas Chromatography with Photoionization and Flame Ionization Detection (GC/PID/FID) method.[1] A key advantage of this compound is that it elutes after all the aliphatic and aromatic hydrocarbon ranges of interest, which simplifies the chromatography and data analysis by avoiding potential co-elution and the need to subtract the surrogate peak area from the hydrocarbon range calculations.[1]

Performance Data and Acceptance Criteria

The validation of an analytical method relies on performance metrics such as accuracy (measured as percent recovery) and precision (measured as relative percent deviation or RSD). While extensive comparative studies are limited, single-laboratory validation data for this compound is available from the MassDEP VPH method documentation.

Table 1: Single-Laboratory Performance of this compound in Water

AnalyteSpiked Concentration (µg/L)Mean Recovery (%)RSD (%)
This compound509511.4

Source: MassDEP Method for the Determination of Volatile Petroleum Hydrocarbons (VPH) by Gas Chromatography/Photoionization Detector/Flame Ionization Detector

The general acceptance criteria for surrogate recovery in VPH analysis, as specified in the MassDEP VPH by Gas Chromatography/Mass Spectrometry (GC/MS) method, is 70-130% .[2][3] This range ensures that the analytical method is performing within acceptable limits of accuracy.

Alternative Surrogates in VPH and VOC Analysis

While this compound is the recommended surrogate for the GC/PID/FID VPH method, other compounds are utilized in similar analyses, particularly for GC/MS-based methods.

  • Toluene-d8: This deuterated version of toluene (B28343) is a common surrogate in the analysis of volatile organic compounds (VOCs) by GC/MS. The MassDEP VPH by GC/MS method recommends Toluene-d8 as a surrogate.[3] Its chemical similarity to the aromatic components of VPH makes it a suitable choice for monitoring method performance.

  • 2,3,4-Trifluorotoluene: This compound has also been noted as an additional surrogate used by some laboratories in VPH analysis.[4] Fluorinated compounds are often chosen as surrogates due to their distinct mass spectra, which minimizes interference with hydrocarbon analytes.

Table 2: Comparison of this compound and Alternative Surrogates

PropertyThis compoundToluene-d82,3,4-Trifluorotoluene
Primary Method VPH by GC/PID/FIDVPH by GC/MS, VOCs by GC/MSVOCs by GC
Chemical Structure Brominated aromatic hydrocarbonDeuterated aromatic hydrocarbonFluorinated aromatic hydrocarbon
Key Advantage Elutes after VPH ranges, no peak subtraction needed in GC/PID/FIDChemically similar to aromatic VPH analytesDistinct mass spectrum, less interference in GC/MS
Potential Disadvantage Less structural similarity to aliphatic VPH componentsMay co-elute with some VPH components, requiring chromatographic resolutionLess data available on its specific use in VPH analysis

Experimental Protocols

The following sections detail the typical experimental workflows for VPH analysis using both GC/PID/FID and GC/MS, highlighting the role of the surrogate.

VPH Analysis by GC/PID/FID with this compound

This method is designed to quantify aliphatic and aromatic hydrocarbon ranges in water and soil/sediment samples.

Sample Preparation:

  • Aqueous samples are directly analyzed.

  • Soil and sediment samples are extracted with methanol.

  • A known amount of this compound surrogate is spiked into each sample, blank, and quality control sample before analysis.

Analysis:

  • Volatile compounds are purged from the sample matrix using an inert gas (purge-and-trap).

  • The purged analytes are trapped and then thermally desorbed onto a gas chromatographic column.

  • The compounds are separated by the GC and detected by a PID and FID in series. The PID is selective for aromatic compounds, while the FID detects all hydrocarbons.

Data Analysis:

  • The aliphatic and aromatic hydrocarbon ranges are quantified based on the FID and PID signals, respectively.

  • The recovery of the this compound surrogate is calculated to assess method performance for each sample.

VPH_GC_PID_FID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Soil/Sediment Sample Spike Spike with this compound Surrogate Sample->Spike PT Purge and Trap Spike->PT GC Gas Chromatography PT->GC Detectors PID & FID Detection GC->Detectors Quant Quantify Hydrocarbon Ranges Detectors->Quant Recovery Calculate Surrogate Recovery Detectors->Recovery

VPH Analysis Workflow using GC/PID/FID.
VPH Analysis by GC/MS with Toluene-d8

This method provides more definitive identification of target analytes through mass spectrometry.

Sample Preparation:

  • Similar to the GC/PID/FID method, aqueous samples are analyzed directly, and solid samples are extracted with methanol.

  • A known amount of Toluene-d8 surrogate is added to each sample.

Analysis:

  • The sample undergoes purge-and-trap concentration.

  • The desorbed analytes are separated by a GC column.

  • The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio.

Data Analysis:

  • Target analytes and hydrocarbon ranges are quantified.

  • The recovery of the Toluene-d8 surrogate is calculated to monitor method efficiency.

VPH_GC_MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms Analysis cluster_data_ms Data Processing Sample_MS Aqueous or Soil/Sediment Sample Spike_MS Spike with Toluene-d8 Surrogate Sample_MS->Spike_MS PT_MS Purge and Trap Spike_MS->PT_MS GC_MS Gas Chromatography PT_MS->GC_MS MS Mass Spectrometry Detection GC_MS->MS Quant_MS Quantify Analytes & Ranges MS->Quant_MS Recovery_MS Calculate Surrogate Recovery MS->Recovery_MS

VPH Analysis Workflow using GC/MS.

Conclusion

This compound is a well-established and validated surrogate for VPH analysis by GC/PID/FID, offering the significant advantage of eluting after the hydrocarbon ranges of interest. Its performance, as demonstrated by single-laboratory validation data, falls within the acceptable recovery limits for VPH analysis. While alternative surrogates like Toluene-d8 are suitable for GC/MS-based methods due to their chemical similarity to target analytes, the choice of surrogate should always be guided by the specific analytical method being employed and the regulatory requirements of the study. For routine VPH analysis using the MassDEP GC/PID/FID method, this compound remains the recommended and a reliable choice. Further comparative studies would be beneficial to provide a more direct performance assessment against other potential surrogates under identical conditions.

References

A Comparative Guide to Assessing the Purity of 2,5-Dibromotoluene by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the success of subsequent synthesis and the safety of the final product. 2,5-Dibromotoluene, a key building block in the synthesis of various pharmaceutical compounds, including the antiviral drug Elbasvir, is no exception.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method offers excellent resolution and quantitative accuracy.

Experimental Protocol: RP-HPLC Method

This protocol outlines a representative RP-HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile.

A Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has also been reported as suitable for the analysis of this compound.[3] For mass spectrometry (MS) compatible methods, phosphoric acid can be replaced with formic acid.[3]

Method Validation Parameters:

A validated HPLC method should meet the following criteria to ensure its suitability for purity assessment.[4][5][6]

Validation ParameterAcceptance CriteriaTypical Performance
Specificity The method should resolve the main peak from potential impurities.Peak purity analysis should confirm no co-eluting peaks.
Linearity (r²) ≥ 0.999Achievable over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%Typically within this range for spiked samples.
Precision (% RSD) ≤ 2.0%Repeatability and intermediate precision should be within this limit.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Often in the low ng/mL range.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Typically in the mid to high ng/mL range.

Gas Chromatography (GC): An Alternative for Volatile Impurities

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Given that this compound is a liquid at room temperature with a boiling point of 236 °C, GC is a suitable alternative for its purity assessment, particularly for identifying volatile impurities.[1][8]

Experimental Protocol: GC-FID Method

This protocol describes a general GC method with Flame Ionization Detection (FID) for the purity analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

ParameterValue
Column HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
Split Ratio 50:1
Injection Volume 1 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Hexane.

Method Validation Parameters:

Similar to HPLC, a GC method must be validated for its intended use.[7][9][10]

Validation ParameterAcceptance CriteriaTypical Performance
Specificity Baseline separation of the main peak from impurities.Achievable with an appropriate temperature program and column.
Linearity (r²) ≥ 0.999Expected over a relevant concentration range.
Accuracy (% Recovery) 98.0% - 102.0%Typically within this range for spiked samples.
Precision (% RSD) ≤ 2.0%Repeatability and intermediate precision should be within this limit.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Generally lower than HPLC for volatile compounds.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Generally lower than HPLC for volatile compounds.

Comparison of HPLC and GC for this compound Purity Analysis

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of potential impurities and the desired information.

FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for this compound and its potential non-volatile impurities.Suitable for volatile and thermally stable compounds. Effective for this compound and potential volatile impurities.
Potential Impurities Detected Positional isomers (e.g., 2,4-dibromotoluene), less volatile synthesis byproducts.Toluene, monobromotoluenes, other volatile starting materials or byproducts.
Derivatization Generally not required.May be required for non-volatile impurities, but not for this compound itself.
Speed Analysis times can be longer (e.g., 20-30 minutes).Typically faster analysis times (e.g., 10-15 minutes).
Instrumentation Cost Generally higher due to high-pressure pumps and solvent consumption.Generally lower initial and operational costs.
Coupling to Mass Spectrometry LC-MS is a powerful tool for impurity identification.GC-MS is a well-established and highly sensitive technique for identifying volatile and semi-volatile impurities.[11]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for assessing the purity of this compound by either HPLC or GC.

G Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_data Data Acquisition and Processing cluster_result Results and Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, Hexane for GC) Sample->Dissolution HPLC HPLC Injection Dissolution->HPLC GC GC Injection Dissolution->GC Chromatogram Generate Chromatogram HPLC->Chromatogram GC->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Purity Determine Purity Integration->Purity Report Generate Certificate of Analysis Purity->Report

Caption: Workflow for Purity Analysis of this compound.

Conclusion

Both HPLC and GC are suitable and powerful techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs.

  • HPLC is recommended as the primary method for a comprehensive purity profile, as it can effectively separate non-volatile impurities and positional isomers which are common in the synthesis of aromatic compounds.

  • GC is a valuable and often faster alternative, particularly for screening for volatile impurities such as residual solvents or starting materials.

For a complete characterization of this compound, employing both techniques can provide a more thorough understanding of the sample's purity. Coupling these separation techniques with mass spectrometry (LC-MS or GC-MS) is highly recommended for the definitive identification of any unknown impurities.

References

Determination of 2,5-Dibromotoluene in Complex Matrices: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,5-Dibromotoluene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, is critical in complex matrices such as soil, wastewater, and biological fluids. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of the optimal method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Performance Comparison: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.[1][2] High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples where the analyte is less volatile or when derivatization is not desirable.[3][4]

Table 1: Comparison of GC-MS and HPLC for the Determination of this compound

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with detection typically by UV absorbance.
Limit of Detection (LOD) Low (µg/kg to ng/kg range)[5][6]Moderate (µg/L to mg/L range)[7][8]
Limit of Quantitation (LOQ) Low (µg/kg to ng/kg range)[5][6]Moderate (µg/L to mg/L range)[7][8]
Accuracy (% Recovery) Typically 80-120%[9]Typically 90-110%[10]
Precision (%RSD) < 15%[9]< 10%[10]
Selectivity Very High (mass spectral data provides structural information)[1]Moderate to High (dependent on chromatographic separation and detector)
Sample Throughput ModerateHigh
Matrix Effects Can be significant, often requiring extensive sample cleanup.Can be significant, requiring matrix-matched calibration or efficient sample preparation.
Instrumentation Cost HighModerate to High

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following protocols are representative examples for the analysis of this compound in soil and wastewater matrices.

Method 1: Determination of this compound in Soil by GC-MS

This method is adapted from established protocols for the analysis of volatile organic compounds in solid matrices.[5][6]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Objective: To extract volatile and semi-volatile analytes from the soil matrix into the headspace for introduction into the GC-MS.

  • Procedure:

    • Weigh 5 g of a homogenized soil sample into a 20 mL headspace vial.

    • Add an appropriate internal standard (e.g., 1,4-Dichlorobenzene-d4) to each sample.

    • Seal the vial with a PTFE-lined septum and aluminum cap.

    • Equilibrate the vial in a heating block at 80°C for 30 minutes.

    • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 30 minutes while maintaining the temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 248, 169, 90).

Method 2: Determination of this compound in Wastewater by HPLC-UV

This protocol is based on general principles for the analysis of organic pollutants in aqueous samples.[7][11]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analyte and remove interfering matrix components from the wastewater sample.

  • Procedure:

    • Filter the wastewater sample (250 mL) through a 0.45 µm glass fiber filter.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the filtered sample onto the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of acetonitrile (B52724).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Analysis

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 220 nm.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.

GCMS_Workflow cluster_prep Sample Preparation (Soil) cluster_analysis GC-MS Analysis Sample Soil Sample Collection Homogenize Homogenization Sample->Homogenize Weigh Weighing & Spiking Homogenize->Weigh HS_SPME Headspace SPME Weigh->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption Transfer of Analytes Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

Figure 1. Experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation (Wastewater) cluster_analysis HPLC-UV Analysis Sample Wastewater Sample Collection Filter Filtration Sample->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Elute Elution & Reconstitution SPE->Elute Injection Injection into HPLC Elute->Injection Transfer of Extract Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis & Quantification Detection->Data

Figure 2. Experimental workflow for HPLC-UV analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the determination of this compound in complex matrices. GC-MS is generally more sensitive and selective, making it ideal for trace-level analysis in challenging matrices like soil.[5][6] HPLC offers a robust and often faster alternative for less volatile compounds or when analyzing aqueous samples like wastewater, where high concentrations may be present.[3][11] The choice of method should be guided by the specific analytical requirements, including the nature of the sample, the expected concentration of the analyte, and the available resources. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Cross-Validation of Analytical Methods for 2,5-Dibromotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical compounds is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 2,5-Dibromotoluene. This document outlines detailed experimental protocols and presents a comparative analysis of key performance metrics to aid in method selection and validation.

Comparative Analysis of Analytical Performance

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. While GC-MS is generally well-suited for volatile and semi-volatile compounds like this compound, HPLC offers a versatile alternative, particularly for samples that may not be amenable to gas chromatography.[1]

The following table summarizes the typical performance characteristics for each method in the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
**Linearity (R²) **> 0.995> 0.998
Typical Run Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the cross-validation of analytical results. The following sections provide standardized methodologies for the analysis of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of brominated aromatic compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Generate a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 248, 169, 90).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a published method for the separation of this compound.[2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Create calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve and dilute unknown samples in the mobile phase to a concentration within the linear range of the method.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis or Diode Array Detector (DAD).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column.[2]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Cross-Validation Workflow

The process of cross-validating analytical methods involves a systematic comparison of results from two or more techniques to ensure the accuracy and reliability of the data.

Cross-Validation Workflow Cross-Validation Workflow for this compound Analysis start Define Analytical Requirements (Sensitivity, Matrix, etc.) method_dev_gc Develop/Optimize GC-MS Method start->method_dev_gc method_dev_hplc Develop/Optimize HPLC Method start->method_dev_hplc validation_gc Single Method Validation (GC-MS) (Accuracy, Precision, Linearity, LOD, LOQ) method_dev_gc->validation_gc validation_hplc Single Method Validation (HPLC) (Accuracy, Precision, Linearity, LOD, LOQ) method_dev_hplc->validation_hplc sample_analysis Analyze Identical Samples with Both Methods validation_gc->sample_analysis validation_hplc->sample_analysis data_comparison Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) sample_analysis->data_comparison conclusion Assess Method Comparability and Select Appropriate Method data_comparison->conclusion end Report Findings and Justify Method Choice conclusion->end

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantitative analysis of this compound. GC-MS generally offers higher sensitivity with lower limits of detection, making it ideal for trace-level analysis. HPLC provides a robust and often faster alternative, especially for samples in complex matrices that may not be suitable for direct GC injection. The choice of method should be based on a thorough evaluation of the analytical requirements, and a cross-validation study as outlined in this guide is recommended to ensure data integrity and comparability between different analytical approaches.

References

Safety Operating Guide

Proper Disposal and Handling of 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2,5-Dibromotoluene are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous and requires specific handling and disposal protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is considered hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict safety measures are required during handling.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., Viton or double nitrile), chemical safety goggles or a face shield, and a fully buttoned lab coat.[3][4][5] A respirator with a suitable filter (e.g., type ABEK EN14387) should be used if ventilation is inadequate or for spill cleanup.[3]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][4] Prevent inhalation of vapors or mists.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[1][4]

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound, providing essential information for safe handling and risk assessment.

PropertyValue
Physical State Liquid[3][6]
Appearance Colorless to yellowish liquid[6][7]
Molecular Formula C₇H₆Br₂[2]
Molecular Weight 249.93 g/mol [2]
Melting Point 5-6 °C[3]
Boiling Point 135-136 °C at 35 mmHg[3]
Density 1.815 g/mL at 25 °C[3]
Flash Point 113 °C (235.4 °F) - closed cup[3]
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2][3]
Hazard Statements (H) H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2][3]
Precautionary Codes (P) P261, P264, P280, P302+P352, P305+P351+P338, P304+P340, P312[2][3]

Experimental Protocol: Small-Scale Spill Cleanup

This protocol outlines the procedure for managing a small-scale laboratory spill of this compound (less than 100 mL) that can be cleaned up in approximately 10 minutes by trained personnel.[5]

I. Immediate Response (First 30 Seconds)

  • Alert personnel in the immediate vicinity of the spill.

  • If the material has splashed on skin or eyes, flush immediately with copious amounts of water for at least 15 minutes using a safety shower or eyewash station and seek medical attention.[4]

  • Evacuate non-essential personnel from the area.

II. Spill Containment and Cleanup

  • Ensure Proper PPE: Don appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, a lab coat, and a respirator if ventilation is insufficient.[5]

  • Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or turning on local exhaust.

  • Containment: Confine the spill by absorbing it with an inert, non-combustible material such as dry sand, earth, or vermiculite.[4][5] Do not use combustible materials like paper towels without a primary absorbent.

  • Collection: Carefully scoop the absorbent material into a designated, compatible chemical waste container.[4] This should be a sealable, clearly labeled container specifically for halogenated organic waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Place all cleaning materials (e.g., contaminated wipes) into the same hazardous waste container.

  • Waste Disposal: Seal the waste container tightly. Label it clearly as "Hazardous Waste: this compound" with the date and other required information. Store it in a designated satellite accumulation area for pickup by environmental health and safety personnel.[8]

Proper Disposal Procedures

Disposal of this compound and materials contaminated with it must be handled as hazardous waste. As a brominated organic compound, it falls under the category of halogenated organic waste .[9] Never dispose of this compound down the drain or with general refuse.[1][5][10]

Step-by-Step Disposal Plan:

  • Waste Classification: Identify the waste as "halogenated organic waste." Chemical waste generators are responsible for accurately classifying their waste according to local, regional, and national regulations.[1][11]

  • Segregation: It is crucial to keep halogenated organic waste separate from other waste streams, particularly non-halogenated solvents.[8][10] Co-mingling increases disposal costs and complexity.[8][10] Do not mix with acids, bases, or reactive chemicals.[9][10]

  • Containerization:

    • Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container, such as a polyethylene (B3416737) carboy.[5][9]

    • The use of metal safety cans is not recommended as halogenated solvents can degrade and produce acids that corrode metal.[5]

    • Solid waste contaminated with this compound (e.g., gloves, absorbent materials) should be placed in a separate, clearly labeled, and sealed container.

  • Labeling:

    • As soon as waste is added, affix a "Hazardous Waste" tag to the container.[8][10]

    • The label must clearly state the contents ("this compound" and any other components), the approximate volume or mass, and the associated hazards.[9]

  • Accumulation and Storage:

    • Keep waste containers tightly closed except when adding waste.[8][12]

    • Store the containers in a designated and properly segregated satellite accumulation area within the laboratory.[8] This area should be in a well-ventilated location, away from ignition sources, and within secondary containment.[5]

  • Final Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

    • The standard disposal method for halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 Step 1: Classification & Segregation cluster_2 Step 2: Container Management cluster_3 Step 3: Storage & Disposal start Waste Generation (this compound) is_halogenated Is waste a halogenated organic? start->is_halogenated collect_halogenated Collect in designated HALOGENATED waste container is_halogenated->collect_halogenated  Yes collect_other Follow disposal protocol for non-halogenated/other waste stream is_halogenated->collect_other  No improper_disposal Improper Disposal (Drain / Trash) is_halogenated->improper_disposal  NEVER DO THIS label_container Affix 'Hazardous Waste' tag List all constituents collect_halogenated->label_container close_container Keep container tightly sealed when not in use label_container->close_container secondary_containment Store in secondary containment close_container->secondary_containment store_saa Store in designated Satellite Accumulation Area (SAA) secondary_containment->store_saa contact_ehs Contact EHS for waste pickup store_saa->contact_ehs final_disposal Final Disposal (Regulated Incineration) contact_ehs->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 2,5-Dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 2,5-Dibromotoluene (CAS No. 615-59-8). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] All personnel must be familiar with the hazards and strictly adhere to the safety procedures outlined below.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile, Neoprene, or Butyl Rubber recommended).To prevent skin contact and irritation. While specific breakthrough times for this compound are not readily available, halogenated aromatic hydrocarbons can penetrate some glove materials. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection A flame-resistant lab coat. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.To protect the skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors that can cause respiratory tract irritation.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area.

  • Chemical Fume Hood: For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that a fully functional and regularly tested emergency eyewash station and safety shower are readily accessible within a 10-second travel distance (approximately 55 feet) from the work area. The path to this equipment must be unobstructed.

Standard Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette with a bulb or a graduated cylinder.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing while under the safety shower. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with a continuous stream of water for at least 15 minutes at an emergency eyewash station. Hold the eyelids open to ensure complete irrigation of the eye and eyelid surfaces. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize/Absorb: Once contained, cover the spill with an absorbent material.

  • Collect: Carefully collect the absorbed material and any contaminated items into a designated, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • Halogenated Organic Waste: All liquid waste containing this compound must be collected in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Contaminated Solids: All solid waste, including contaminated gloves, bench paper, and absorbent materials, must be collected in a separate, labeled, and sealed container for "Contaminated Solid Waste."

  • Empty Containers: "RCRA empty" containers (those that have been triple-rinsed) can be disposed of as non-hazardous waste. The rinsate from cleaning the containers must be collected as halogenated organic waste.

Step-by-Step Disposal Procedure
  • Waste Collection: During your experiment, collect all waste streams in their designated, labeled containers.

  • Container Management: Keep waste containers closed when not in use. Do not overfill containers; fill to a maximum of 80% capacity to allow for vapor expansion.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal Request: When waste containers are ready for disposal, follow your institution's hazardous waste disposal procedures. This typically involves completing a hazardous waste pickup request form and scheduling a pickup with the Environmental Health and Safety (EHS) department.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 615-59-8
Molecular Formula C₇H₆Br₂
Molecular Weight 249.93 g/mol
Appearance Colorless to pale yellow liquid
Melting Point 5-6 °C
Boiling Point 236 °C at 760 mmHg
Density 1.815 g/mL at 25 °C
Flash Point 110 °C
Solubility Insoluble in water. Sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[2]
Vapor Pressure 0.074 mmHg at 25 °C

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area dispense Dispense Chemical Carefully prep_area->dispense heating Controlled Heating (if needed) dispense->heating wash Wash Hands and Exposed Skin heating->wash decontaminate Decontaminate Work Surfaces wash->decontaminate

Caption: Standard workflow for handling this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Increase Ventilation evacuate->ventilate contain Contain Spill with Inert Material ventilate->contain absorb Absorb Spill contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of as Hazardous Waste decontaminate->disposal

Caption: Step-by-step procedure for responding to a this compound spill.

References

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